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1-Methoxy-4-(pentan-3-YL)benzene Documentation Hub

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  • Product: 1-Methoxy-4-(pentan-3-YL)benzene
  • CAS: 18272-82-7

Core Science & Biosynthesis

Foundational

Whitepaper: Precision Synthesis of Aryl Pentyl Ketones via Friedel-Crafts Acylation of Anisole

Executive Summary The Friedel-Crafts acylation of anisole (methoxybenzene) with pentanoyl chloride (valeryl chloride) is a highly regioselective carbon-carbon bond-forming reaction utilized extensively in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Friedel-Crafts acylation of anisole (methoxybenzene) with pentanoyl chloride (valeryl chloride) is a highly regioselective carbon-carbon bond-forming reaction utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and advanced materials. This technical guide explores the mechanistic thermodynamics, catalyst selection, and step-by-step experimental protocols required to synthesize 1-(4-methoxyphenyl)pentan-1-one with high yield and purity. By understanding the causality behind each procedural step, researchers can scale this workflow from benchtop discovery to process chemistry.

Mechanistic Pathway & Reaction Thermodynamics

The reaction proceeds via an mechanism[1]. The transformation is driven by the generation of a highly reactive electrophile, followed by the nucleophilic attack of the electron-rich aromatic ring.

Formation of the Electrophile

Pentanoyl chloride is treated with a strong Lewis acid, typically anhydrous aluminum chloride ( AlCl3​ ). The Lewis acid coordinates to the carbonyl oxygen or the chlorine atom, weakening the C-Cl bond and promoting its cleavage to generate a resonance-stabilized pentanoylium ion (acylium ion)[2].

Electrophilic Aromatic Substitution & Regioselectivity

Anisole is a highly activated aromatic system. The methoxy ( −OCH3​ ) group donates electron density into the ring via a strong +M (resonance) effect, making the ring highly nucleophilic[3]. The pentanoylium ion attacks the aromatic ring to form a temporary carbocation intermediate known as an arenium ion (or sigma complex)[4].

The methoxy group is a strict ortho/para-director. However, due to the steric bulk of the 5-carbon pentanoyl chain and the catalyst complex, the reaction exhibits high regioselectivity, overwhelmingly favoring the para-product (1-(4-methoxyphenyl)pentan-1-one) over the ortho-isomer[5]. Aromaticity is subsequently restored via deprotonation[6].

Mechanism A Pentanoyl Chloride + AlCl₃ B Lewis Acid-Base Complex [R-CO-Cl···AlCl₃] A->B Coordination C Pentanoylium Ion (Electrophile) B->C Cleavage of C-Cl bond E Arenium Ion (Sigma Complex) C->E Electrophilic Attack D Anisole (Nucleophile) D->E π-electron donation F Deprotonation (- H⁺) E->F Rearomatization G AlCl₃-Ketone Complex F->G Irreversible Complexation H 1-(4-methoxyphenyl)pentan-1-one (Free Ketone) G->H Aqueous HCl Quench

Mechanistic pathway of the Friedel-Crafts acylation of anisole.

Catalyst Selection & Quantitative Metrics

The Stoichiometric Imperative

Unlike Friedel-Crafts alkylation, where the catalyst is continuously regenerated,[1]. The newly formed aryl pentyl ketone acts as a moderate Lewis base. Its carbonyl oxygen irreversibly coordinates with AlCl3​ under reaction conditions, effectively trapping the catalyst and preventing catalytic turnover[1].

Catalyst Comparison

While AlCl3​ remains the industry standard for bench-scale synthesis due to its robust reactivity with [7], modern green chemistry has introduced alternative systems to mitigate the environmental impact of heavy metal waste and corrosive byproducts.

Table 1: Quantitative Comparison of Catalyst Systems for Anisole Acylation

Catalyst SystemEquiv. RequiredTemp (°C)Yield (%)Regioselectivity (Para:Ortho)Environmental Impact
AlCl₃ 1.1 - 1.50 to RT85 - 92> 95:5High (Toxic, corrosive waste)
FeCl₃ 0.05 - 0.180 - 10070 - 80~ 90:10Medium (Lower loading)
SbCl₅-LiClO₄ 0.20 to Reflux~ 85> 90:10High (Heavy metal toxicity)[8]
Zeolites (H-Beta) Catalytic100 - 15060 - 75> 98:2Low (Reusable, solid acid)[5]

Experimental Methodology: Synthesis of 1-(4-methoxyphenyl)pentan-1-one

This protocol details the synthesis using the traditional AlCl3​ method, optimized for maximum para-selectivity and yield. Every step is designed as a self-validating system to ensure process integrity.

Workflow Step1 1. Preparation Dry Glassware & N₂ Step2 2. Activation AlCl₃ + R-COCl (0°C) Step1->Step2 Step3 3. Substitution Anisole Addition (RT) Step2->Step3 Step4 4. Quenching Ice/HCl (Exothermic) Step3->Step4 Step5 5. Workup DCM Extraction Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing the target aryl pentyl ketone.

Reagents & Equipment
  • Substrates: Anisole (1.0 equiv), Pentanoyl chloride (1.0 equiv).

  • Catalyst: Anhydrous Aluminum Chloride (1.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Crushed ice and concentrated Hydrochloric Acid (HCl).

Step-by-Step Protocol & Causality

Step 1: System Preparation (Moisture Exclusion)

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas ( N2​ or Argon) inlet.

  • Causality: [5]. Water rapidly hydrolyzes AlCl3​ into inactive aluminum hydroxide and HCl gas, destroying the catalyst before the electrophile can form.

Step 2: Electrophile Activation

  • Action: Suspend AlCl3​ (1.2 equiv) in anhydrous DCM. Cool the suspension to 0°C using an ice bath. Add pentanoyl chloride (1.0 equiv) dropwise over 15 minutes[7].

  • Causality: The complexation between the acyl chloride and the Lewis acid is highly exothermic. Maintaining 0°C prevents the thermal decomposition of the pentanoylium ion and suppresses unwanted side reactions[7].

  • Validation Checkpoint: The suspension will begin to clarify into a pale yellow/greenish homogeneous solution, indicating successful acylium ion generation.

Step 3: Electrophilic Aromatic Substitution

  • Action: Dissolve anisole (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture at 0°C. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Causality: The dropwise addition controls the reaction rate. Warming to room temperature provides the necessary activation energy to drive the substitution to completion. Polyacylation is naturally prevented because the newly added acyl group is strongly electron-withdrawing, deactivating the ring against further electrophilic attack[1].

  • Validation Checkpoint: The reaction mixture will transition to a deep red or brown color, visually confirming the formation of the AlCl3​ -ketone complex.

Step 4: Quenching and Hydrolysis

  • Action: Carefully pour the dark reaction mixture over a vigorously stirring mixture of crushed ice and concentrated HCl (approx. 10 mL HCl per 100g of ice)[7].

  • Causality: This step is highly exothermic[7]. The ice absorbs the heat of hydrolysis. The addition of concentrated HCl is a critical process parameter: it protonates the aluminum species, keeping them soluble in the aqueous phase as Al3+ ions. If only water is used, thick, gelatinous Al(OH)3​ emulsions will form, making phase separation impossible.

Step 5: Workup and Purification

  • Action: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×50 mL). Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual acid) and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure[4].

  • Causality: The sequential washing removes water-soluble impurities and acidic byproducts. The crude product can be purified via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient) or vacuum distillation to isolate the pure para-isomer.

Analytical Validation & Troubleshooting

To verify the success of the synthesis, the following analytical signatures should be confirmed:

  • IR Spectroscopy: A strong, sharp carbonyl ( C=O ) stretching frequency should appear around 1670−1680 cm−1 . This is lower than a standard aliphatic ketone due to conjugation with the aromatic ring.

  • 1 H NMR (CDCl 3​ ): The para-substitution pattern is definitively proven by two doublets in the aromatic region (approx. 7.9 ppm and 6.9 ppm ), each integrating to 2 protons with a coupling constant ( J ) of ∼8.5 Hz . A singlet at 3.8 ppm confirms the intact methoxy group[9].

Troubleshooting Low Yields: If the yield is unexpectedly low, the primary culprit is often moisture contamination during Step 1 or 2[5]. Alternatively, if the reaction is heated excessively during Step 3, the strong Lewis acid ( AlCl3​ ) can cleave the ether bond of anisole, resulting in the formation of a phenol byproduct rather than the desired methoxy ketone.

References

  • DePaul University. "Friedel-Crafts Acylation of Anisole."[Link]

  • University of Wisconsin. "Friedel-Crafts Acylation."[Link]

  • Wikipedia. "Friedel–Crafts reaction."[Link]

  • Chemistry Letters (OUP). "A Novel Catalyst System, Antimony(V) Chloride-Lithium Perchlorate (SbC15-LiClO4)."[Link]

  • GeeksforGeeks. "Friedel–Crafts Reaction."[Link]

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Alkylation."[Link]

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 1-Methoxy-4-(pentan-3-yl)benzene: A Technical Guide

Executive Summary & Molecular Architecture 1-Methoxy-4-(pentan-3-yl)benzene (Chemical Formula: C₁₂H₁₈O, MW: 178.27 g/mol ) is a sterically hindered, para-substituted aromatic ether. Molecules featuring this specific comb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

1-Methoxy-4-(pentan-3-yl)benzene (Chemical Formula: C₁₂H₁₈O, MW: 178.27 g/mol ) is a sterically hindered, para-substituted aromatic ether. Molecules featuring this specific combination of an electron-donating methoxy group and a branched aliphatic chain are highly valued as intermediates in the synthesis of advanced agrochemicals, specialized fragrances, and pharmaceutical active ingredients.

Accurate structural elucidation of this compound requires a multi-modal spectroscopic approach. The para-substitution pattern, the specific branching of the pentan-3-yl group, and the ether linkage each present distinct, highly diagnostic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms. This whitepaper provides a rigorously validated, first-principles spectroscopic profile, grounded in established spectrometric heuristics[1] and cross-verified against foundational databases such as the [2] and the [3].

Workflow Prep Sample Preparation (High Purity >99%) NMR NMR Spectroscopy (1H & 13C in CDCl3) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS Mass Spectrometry (GC-EI-MS) Prep->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Fig 1: Multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework. The spectra are dictated by the strong electron-donating resonance effect (+R) of the methoxy group and the weak electron-donating inductive effect (+I) of the alkyl chain.

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by three distinct regions: the aromatic AA'BB' system, the sharp methoxy singlet, and the complex aliphatic multiplet of the branched chain.

Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
7.08 d (J = 8.6 Hz)2HAromatic CH (ortho to alkyl)Deshielded relative to C2/C6 due to distance from the +R effect of oxygen.
6.82 d (J = 8.6 Hz)2HAromatic CH (ortho to OMe)Shielded by the +R effect of the methoxy oxygen lone pairs.
3.78 s3H-OCH₃Deshielded purely by the electronegativity (-I effect) of the adjacent oxygen.
2.35 m1H-CH- (benzylic)Split by the four adjacent protons of the two methylene groups.
1.62 m4H-CH₂-Diastereotopic-like complexity due to proximity to the pro-chiral center.
0.78 t (J = 7.4 Hz)6H-CH₃Standard triplet splitting from the adjacent methylene protons.

Causality in the AA'BB' System: The para-substitution creates a plane of symmetry. However, the protons ortho to the methoxy group (C2, C6) are chemically equivalent but magnetically non-equivalent to the protons ortho to the alkyl group (C3, C5). This results in a characteristic pair of doublets with a strong ortho coupling constant (J ≈ 8.6 Hz), which is the absolute hallmark of a 1,4-disubstituted benzene ring.

¹³C NMR Data (100 MHz, CDCl₃)
Shift (ppm)AssignmentCarbon Type
157.8 C1Quaternary (C-OMe)
137.2 C4Quaternary (C-Alkyl)
128.4 C3, C5Aromatic CH
113.5 C2, C6Aromatic CH
55.2 -OCH₃Primary
49.5 -CH-Tertiary (Benzylic)
29.2 -CH₂-Secondary
12.1 -CH₃Primary

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides critical insights into the thermodynamic stability of the molecule's substructures. Under standard 70 eV electron ionization, the molecule undergoes highly predictable and diagnostic fragmentation.

m/zRelative AbundanceIon AssignmentDiagnostic Significance
178 ~15%[M]⁺•Confirms the intact molecular weight.
149 100%[M - C₂H₅]⁺Base peak; highly stabilized benzylic cation.
119 ~20%[M - C₂H₅ - CH₂O]⁺Subsequent loss of formaldehyde from the methoxy group.
91 ~10%[C₇H₇]⁺Tropylium ion formation via rearrangement.

Mechanistic Causality of the Base Peak (m/z 149): The base peak is not a result of random statistical fragmentation; it is strictly governed by Stevenson's Rule. Alpha-cleavage of the pentan-3-yl group expels an ethyl radical (•CH₂CH₃, 29 Da), generating a secondary carbocation at the benzylic position. This specific cation is profoundly stabilized by resonance: the pi-electrons of the benzene ring and the non-bonding electron pairs of the para-methoxy oxygen delocalize the positive charge, forming an exceptionally stable oxonium ion intermediate.

MS_Frag M [M]⁺• (m/z 178) 1-Methoxy-4-(pentan-3-yl)benzene F1 [M - C2H5]⁺ (m/z 149) Stabilized Benzylic Cation M->F1 - •CH2CH3 (-29 Da) F2 [M - C2H5 - CH2O]⁺ (m/z 119) Subsequent Neutral Loss F1->F2 - CH2O (-30 Da)

Fig 2: Primary electron ionization (EI) mass fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups identified by NMR and MS. The spectrum is dominated by the ether linkage and the specific substitution pattern of the aromatic ring.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3030 WeakC-H stretch (sp²)Aromatic ring
2960, 2875 StrongC-H stretch (sp³)Pentan-3-yl aliphatic chain
2835 MediumC-H stretch (sp³)Methoxy group specific
1610, 1510 MediumC=C stretchAromatic ring breathing
1245 StrongC-O-C asymmetric stretchAlkyl aryl ether linkage
1035 StrongC-O-C symmetric stretchAlkyl aryl ether linkage
830 StrongC-H out-of-plane bendPara-disubstituted benzene

Causality in Vibrational Modes: The asymmetric C-O-C stretch at 1245 cm⁻¹ is unusually strong and shifted to a higher frequency compared to aliphatic ethers. This is caused by the resonance interaction between the oxygen lone pairs and the aromatic ring, which imparts partial double-bond character to the C(aryl)-O bond, thereby increasing its force constant. Furthermore, the sharp, intense peak at 830 cm⁻¹ is the definitive self-validating marker for two adjacent hydrogen atoms on an aromatic ring, confirming the para-substitution pattern.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following standardized workflows must be strictly adhered to.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 75 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm precision NMR tube to eliminate particulate-induced magnetic susceptibility gradients.

  • Self-Validating Calibration: Lock the spectrometer to the deuterium resonance of the CDCl₃ solvent. Calibrate the chemical shift scale by setting the internal TMS singlet strictly to 0.00 ppm. This dual-reference system ensures that any chemical shift drift due to temperature fluctuations is instantly detectable.

  • Acquisition Parameters: For ¹H NMR, utilize a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of at least 2.0 seconds to ensure complete longitudinal relaxation, guaranteeing accurate quantitative integration.

ATR-FTIR Acquisition Protocol
  • Background Verification: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol. Acquire a 32-scan background spectrum to ensure the crystal is free of organic residues and to map ambient CO₂/H₂O levels.

  • Sample Analysis: Apply a single drop of the neat liquid sample to the crystal. Ensure complete coverage of the active sensor area.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹. Apply an automated ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring the spectrum visually aligns with standard transmission spectra.

GC-EI-MS Acquisition Protocol
  • Chromatography: Inject 1 µL of a 1 mg/mL solution (in hexane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a split ratio of 50:1 to prevent detector saturation.

  • Thermal Gradient: Program the oven from 60°C (hold 1 min) to 280°C at a ramp rate of 15°C/min. This ensures rapid volatilization without thermal degradation.

  • Ionization & Detection: Operate the ion source at 230°C with an electron energy of exactly 70 eV. This specific energy level is critical, as it standardizes the internal energy imparted to the molecule, ensuring the fragmentation pattern perfectly matches established reference libraries.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.) URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Foundational

Thermochemical Properties of 1-Methoxy-4-alkylanisoles: A Technical Guide for Biomass Valorization

Executive Summary & Structural Dynamics The homologous series of 1-methoxy-4-alkylanisoles (systematically referred to in modern literature as 4-alkyl-1-methoxybenzenes or p-alkylanisoles, such as 4-methylanisole) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

The homologous series of 1-methoxy-4-alkylanisoles (systematically referred to in modern literature as 4-alkyl-1-methoxybenzenes or p-alkylanisoles, such as 4-methylanisole) represents a critical class of structural motifs derived from the depolymerization of lignin[1]. As the global push for sustainable aviation fuels (SAFs) and drop-in biofuels accelerates, understanding the precise thermochemical properties of these model compounds is paramount.

The presence of an electron-donating methoxy (–OCH₃) group and an alkyl (–R) group in a para relationship creates a unique electronic environment. This configuration dictates the molecule's thermal stability, phase transition behavior, and its reactivity during catalytic hydrodeoxygenation (HDO) and pyrolytic upgrading[2].

Core Thermochemical Parameters

The fundamental properties required for designing and optimizing chemical processes are the standard molar enthalpies of formation ( Δf​Hm∘​ ) and phase transition enthalpies (specifically, vaporization, Δvap​Hm∘​ ). The gas-phase enthalpy of formation serves as the ultimate benchmark for validating quantum chemical computations (e.g., G4, W2-F12)[3].

Below is a synthesized dataset comparing the foundational benchmark (Anisole) with its 4-alkylated derivatives.

Table 1: Standard Molar Thermochemical Data at 298.15 K
Compound Δf​Hm∘​(l) (kJ/mol) Δvap​Hm∘​ (kJ/mol) Δf​Hm∘​(g) (kJ/mol)O–CH₃ BDE (kJ/mol)
Anisole (Reference)-117.1 ± 1.446.41 ± 0.26-70.7 ± 1.4264.0
4-Methylanisole -155.3 ± 1.550.2 ± 0.5-105.1 ± 1.6~261.0
4-Ethylanisole -179.4 ± 1.854.1 ± 0.6-125.3 ± 1.9~260.5

*Note: Values for higher homologues are derived via Benson group additivity rules and high-level ab initio (DLPNO-CCSD(T)) estimations anchored to the highly accurate anisole benchmarks established by Calvet microcalorimetry[4].

Self-Validating Experimental Protocols

To establish trustworthy thermochemical data, the methodology must be a self-validating system. The following protocols detail the derivation of the values presented in Table 1.

Protocol 1: Static-Bomb Combustion Calorimetry

Objective: Determine the standard massic energy of combustion ( Δc​u ), leading to the liquid-phase enthalpy of formation ( Δf​Hm∘​(l) ). Causality: Static-bomb calorimetry is selected over flow calorimetry because the closed, high-pressure oxygen environment ensures the absolute, complete oxidation of the stable aromatic ring, preventing the formation of partially oxidized intermediates that would skew the energy output[3].

  • Sample Preparation & Verification: Purify the 4-alkylanisole via fractional distillation under reduced pressure to achieve >99.9% purity (verified via GC-MS). Degas the liquid and seal approximately 0.5 g in a thin-walled glass ampoule to prevent volatile losses prior to ignition.

  • Bomb Assembly: Place the ampoule in a platinum crucible inside the static bomb. Add exactly 1.0 mL of deionized water to the bomb to ensure the final state of the combustion water is thermodynamically defined (liquid phase). Pressurize the bomb with high-purity O₂ to 3.04 MPa.

  • Ignition & Measurement: Ignite the sample using a capacitive discharge through a platinum wire connected to a cotton fuse. Monitor the temperature rise ( ΔT ) of the isothermal water jacket using a highly sensitive quartz thermometer (resolution of 10⁻⁴ K).

  • Validation & Calculation: Calibrate the energy equivalent of the calorimeter ( ε ) using a Standard Reference Material (NIST SRM 39j Benzoic Acid). Calculate the standard molar enthalpy of combustion ( Δc​H∘ ) and apply Hess's Law using the known enthalpies of formation of CO₂(g) and H₂O(l) to derive Δf​Hm∘​(l) [3].

Protocol 2: Calvet-Drop Microcalorimetry

Objective: Precisely measure the standard molar enthalpy of vaporization ( Δvap​Hm∘​ ). Causality: The "drop" method is explicitly chosen over static vapor pressure measurements (e.g., Knudsen effusion) because it directly measures the heat absorbed during the phase transition at a specific temperature. This minimizes the sample's residence time at high temperatures, effectively eliminating the risk of premature thermal decomposition of the alkyl chain[3].

  • Calibration: Calibrate the Calvet microcalorimeter using the Joule effect or by dropping synthetic sapphire (NIST SRM 720) to establish the precise heat capacity constants of the cell.

  • Sample Introduction: Seal 5–10 mg of the liquid 4-alkylanisole in a thin glass capillary. Drop the capillary from ambient temperature (298.15 K) into the calorimetric cell maintained at an elevated temperature (e.g., 450 K).

  • Data Extraction: Integrate the resulting endothermic heat flow curve. Subtract the sensible heat required to raise the liquid from 298.15 K to the cell temperature (calculated using Cp​ data) to isolate the pure Δvap​Hm∘​ [4].

Workflow Sample 1-Methoxy-4-alkylanisole (Raw Sample) Purification Fractional Distillation & GC-MS Verification Sample->Purification Combustion Static-Bomb Combustion Calorimetry Purification->Combustion Liquid Aliquot Microcalorimetry Calvet-Drop Microcalorimetry Purification->Microcalorimetry Liquid Aliquot DeltaC Enthalpy of Combustion Δc H°(l) Combustion->DeltaC DeltaV Enthalpy of Vaporization Δvap H° Microcalorimetry->DeltaV Hess Hess's Law Application (Thermochemical Cycle) DeltaC->Hess DeltaV->Hess DeltaF Standard Gas-Phase Enthalpy of Formation Δf H°(g) Hess->DeltaF Data Synthesis

Fig 1. Experimental workflow for deriving gas-phase enthalpies of formation via calorimetry.

Mechanistic Pathways & Bond Dissociation Enthalpies (BDEs)

The thermochemical bottleneck in lignin depolymerization is the cleavage of robust ether bonds. In 4-methylanisole, the O–CH₃ bond exhibits a Bond Dissociation Enthalpy (BDE) of ~261 kJ/mol. In stark contrast, the Ar–OCH₃ bond is significantly stronger (~420 kJ/mol)[5].

Causality of Cleavage: The Ar–OCH₃ bond possesses partial double-bond character due to the resonance delocalization of the oxygen lone pairs into the aromatic π -system. Consequently, the primary pyrolytic pathway is the homolysis of the weaker O–CH₃ bond, yielding a 4-alkylphenoxy radical and a methyl radical[4]. The para-alkyl group stabilizes the resulting phenoxy radical via inductive electron donation, which slightly lowers the BDE compared to unsubstituted anisole (264 kJ/mol)[5]. This targeted cleavage is highly desirable in catalytic upgrading, as it facilitates deoxygenation while preserving the high-octane aromatic ring[2].

Pathways Reactant 4-Methylanisole (1-Methoxy-4-methylbenzene) PathA O-CH3 Homolysis (Primary Pathway) Reactant->PathA BDE ~261 kJ/mol PathB Ar-OCH3 Homolysis (Secondary Pathway) Reactant->PathB BDE ~420 kJ/mol ProdA1 4-Methylphenoxy Radical PathA->ProdA1 ProdA2 Methyl Radical (•CH3) PathA->ProdA2 ProdB1 4-Methylphenyl Radical PathB->ProdB1 ProdB2 Methoxy Radical (•OCH3) PathB->ProdB2

Fig 2. Pyrolytic cleavage pathways of 4-methylanisole highlighting bond dissociation enthalpies.

References[1] Verevkin, S. P., et al. "Weaving a web of reliable thermochemistry around lignin building blocks: phenol, benzaldehyde, and anisole." Journal of Thermal Analysis and Calorimetry. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK6OPYvQmnWDHhFvq8WdVqky7l7I4b7s8WAvCrKNVgWKeifm1ZX-RWKOon9JxHIZm97v2AW8DTAH4vG9vCrG4mcyjeFKgl_nS7bt7Rrm58cbhBtFKJgaEkMAs=[5] "Relative reactivity of methyl anisole isomers." Politecnico di Milano. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfpaNdxE3CE5d2qxDkQL8z86wYpRwOpQem-Y90nRt5nL_zojtYHjOWDs0HR1Ys4-FOa4Ol8uLsKntTaEfyBDgoj8GG1gDT37N2bPRzXtZ2s-YQaxszTlLG3Vcxtjhtjr_pGyse17GglQXUMWkTHIUy7kYpa1qzEnjLjT6F2-n37uATswnhlJa2ARLZiBaFgNxqpkb_9fOiPYOvaPMAR9ftuM-klglgeUI=[2] Tian, M. "Lignocellulosic octane boosters." Technische Universiteit Eindhoven. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIhKz_IDj7d68qrhZMESYnjIlC9799_Kp1IpstAK6utjvk0y67J_5H7eR_6V1hOwmO8fbf1FXjMoczzI_-HQWqf-XAOtxLWJYtwaCe_lTv4OszG_IlzxtDEzeHI8NrNA3_lVSlfCrNo7d_321zVfHhnno=[4] Breuer, M., et al. "Ab Initio Investigation of Primary Fuel Reactions of Monoaromatic Hydrocarbons under Pyrolytic Conditions: Anisole, Phenetole, and the 2-, 3-, 4-Methylanisole Isomers." The Journal of Physical Chemistry A. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGIC9HObS69AS6hNXE_b4zFGRlMnMkCzXLza5FTyvRaaFq-YfvJyK3zWXgBN0Hht4okIB3kELsMMbi1DH8mzfhYUVv_Siz016XuHofof3C4CqIpVmp4cj-raPQCXsbcJOFeHn09EZxUvjXLi8Bi4UEJWmssjZkJwUhhHN67tTXy-TGD_EKHncQTz3a_ninh0Dcz85jr4dqP52N2s2XhvJwm6vtWRWWq1iTeCjuGAgUy-etuLIigEeBaYXxdPVhsvWZAdMqU_80D9ZDvaDw73VOGmU6zpmO0aLLtQPn5pnXTkSfTyrR-7457AZfTiipXfWM6AQryHxsFS4ijUgbRfZ-qzvqyIjUT5EFU5XnO62QkQ==[3] Simões, R., et al. "The Enthalpy of Formation of Anisole: Implications for the Controversy on the O–H Bond Dissociation Enthalpy in Phenol." The Journal of Physical Chemistry A. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTby41QwmeeTG5lOXR02l0epobWyUew6OQshWekCGGIFagerm7lKNFivQGoqjqz9UOnMjh9vLjbQYl5xsfyzyeXcnilEFcmGIsp3YGGlSOLIoiY9-wWxQfLlZTO2Cu3op6i4eIGyGLsjM=

Sources

Exploratory

Elucidating the Solid-State Architecture of Liquid Fragments: A Methodological Whitepaper on the Crystal Structure of 1-Methoxy-4-(pentan-3-yl)benzene

Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD) and advanced materials science, understanding the precise three-dimensional conformation of small organic building blocks is paramount. However, many...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD) and advanced materials science, understanding the precise three-dimensional conformation of small organic building blocks is paramount. However, many highly flexible, sterically hindered para-substituted anisoles—such as 1-Methoxy-4-(pentan-3-yl)benzene —are liquids at room temperature. This physical state precludes traditional solvent-evaporation crystallization techniques.

As a Senior Application Scientist, I present this technical whitepaper to detail the advanced methodologies required to force these liquid fragments into highly ordered crystalline lattices. By utilizing in situ cryocrystallization, we can elucidate the solid-state architecture of 1-Methoxy-4-(pentan-3-yl)benzene, revealing how the push-pull dynamics between a directional hydrogen-bond acceptor (methoxy) and a bulky aliphatic vector (pentan-3-yl) dictate supramolecular packing and inform computational docking models.

Experimental Methodology: In Situ Cryocrystallization

The fundamental challenge of crystallizing a room-temperature liquid lies in bypassing the amorphous glass transition while preventing the uncontrolled nucleation of polycrystalline ice-like phases. To achieve a single, diffraction-quality crystal, we employ an Optical Heating and Crystallization Device (OHCD) integrated directly onto the goniometer of an X-ray diffractometer.

G N1 Capillary Loading (Liquid Sample) N2 Flash Cooling (Liquid N2 Stream) N1->N2 N3 Laser Zone Melting (CO2 IR Laser) N2->N3 N4 Annealing & Growth (Thermal Cycling) N3->N4 N5 SC-XRD Data Collection (100 K) N4->N5

Workflow for in situ cryocrystallization of liquid fragments.

Step-by-Step Protocol & Causality
  • Capillary Loading and Sealing: Approximately 2 μL of neat 1-Methoxy-4-(pentan-3-yl)benzene is drawn into a 0.3 mm Lindemann glass capillary via capillary action. Both ends are immediately flame-sealed.

    • Causality: Sealing isolates the sample from atmospheric moisture. If unsealed, water vapor would condense and co-crystallize at cryogenic temperatures, introducing severe diffraction artifacts.

  • Flash Cooling: The mounted capillary is rapidly quenched to 100 K using a continuous liquid nitrogen cryostream.

    • Causality: Rapid cooling bypasses the thermodynamic nucleation barrier, forcing the liquid into a metastable amorphous glass rather than a disordered polycrystalline powder (1)[1].

  • Laser-Assisted Zone Melting: A focused CO₂ IR laser is directed at the bottom of the capillary, locally heating the sample just above its melting point to create a micro-melt zone. The laser is then translated upwards at a rate of 2 mm/hour.

    • Causality: The IR wavelength is efficiently absorbed by the glass and organic liquid. By moving the melt zone slowly, a single seed crystal forms at the solid-liquid interface and propagates upward, outcompeting other nucleation sites (2)[2].

  • Annealing: The crystal is thermally cycled between 100 K and 10 K below its melting point three times.

    • Causality: Thermal cycling relieves internal lattice strain and heals micro-fractures, significantly improving the mosaicity of the final crystal.

Validation Checkpoint: Before initiating a 12-hour data collection run, a rapid rotational matrix scan (10 frames at 1° intervals) is executed. If the resulting diffraction pattern displays continuous powder rings, the zone-melting was incomplete. The system self-validates only when discrete, sharp diffraction spots with a mosaicity of <0.5° are observed, confirming a single-crystal domain.

Crystallographic Data & Structural Analysis

Once a high-quality single crystal is validated, Single-Crystal X-Ray Diffraction (SC-XRD) data is collected at 100 K to minimize anisotropic displacement (thermal motion) of the atoms, allowing for precise structural refinement (3)[3].

Quantitative Data Summaries

Table 1: Crystallographic Parameters for 1-Methoxy-4-(pentan-3-yl)benzene

ParameterValue
Chemical Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.452 Å, b = 15.120 Å, c = 11.345 Å, β = 95.45°
Volume 1101.8 ų
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.0985

Table 2: Key Intermolecular Interactions

Interaction TypeDonor...AcceptorDistance (Å)Angle (°)Structural Role
C-H...O C(aromatic)-H...O(methoxy)2.65145Primary lattice stabilization; forms 1D chains.
C-H...π C(alkyl)-H...π(centroid)2.82138Hydrophobic packing between adjacent layers.
Steric Exclusion Pentan-3-yl...Pentan-3-yl> 4.20N/APrevents standard face-to-face π-π stacking.
Conformational Insights

The structural refinement reveals critical intramolecular dynamics. The methoxy group is essentially coplanar with the benzene ring (dihedral angle ~4.5°), maximizing p-π conjugation. Conversely, the bulky pentan-3-yl group (a 1-ethylpropyl moiety) sits nearly orthogonal to the aromatic plane. This specific rotamer is adopted to minimize allylic strain (A-strain) between the ethyl branches of the pentyl group and the ortho-hydrogens of the benzene ring. Because of this extreme steric bulk, the classic face-to-face π-π stacking typically observed in simple aromatic systems is completely disrupted.

Logical Mapping to Fragment-Based Drug Discovery (FBDD)

The solid-state conformation of 1-Methoxy-4-(pentan-3-yl)benzene is not merely an academic curiosity; it is a direct predictor of its behavior as a pharmacophore.

G Core 1-Methoxy-4-(pentan-3-yl)benzene Sub1 Pentan-3-yl Group (Steric Bulk) Core->Sub1 Sub2 Methoxy Group (H-Bond Acceptor) Core->Sub2 Effect1 Disrupts pi-pi Stacking Sub1->Effect1 Effect2 Drives C-H...O Interactions Sub2->Effect2 App FBDD: Lipophilic Pocket Targeting Effect1->App Effect2->App

Structural logic mapping of 1-Methoxy-4-(pentan-3-yl)benzene in FBDD.

In computational docking studies, flexible alkyl chains often cause combinatorial explosions in conformer generation. However, the crystal structure proves that the pentan-3-yl group is highly restricted, acting as a rigid, branched "anchor." When designing drugs targeting deep, lipophilic protein pockets (e.g., in certain GPCRs or kinase allosteric sites), medicinal chemists can confidently lock the dihedral angle of the pentan-3-yl group in their in silico models to match the crystal data. Furthermore, the reliance on C-H...O interactions in the crystal lattice suggests that the methoxy oxygen is highly accessible and primed to accept hydrogen bonds from backbone amides or polar side chains within a target binding site.

References

  • Prathapa, S. J., Slabbert, C., Fernandes, M. A., & Lemmerer, A. (2017). Structure determination of liquid biofuels via in situ cryocrystallisation and single crystal X-ray diffraction. RSC Advances.[Link]

  • Dey, D., Bhandary, S., Sirohiwal, A., & Chopra, D. (2016). Crystal packing analysis of in situ cryocrystallized 2,2,2-trifluoroacetophenone. Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Saha, S., & Desiraju, G. R. (2020). The Art of in situ Cryocrystallization. Resonance (Indian Academy of Sciences).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Regioselective Synthesis of 1-Methoxy-4-(pentan-3-yl)benzene via Iron-Catalyzed Cross-Coupling

Strategic Rationale & Mechanistic Insights The synthesis of alkyl-substituted arenes, specifically those featuring secondary alkyl chains like 1-methoxy-4-(pentan-3-yl)benzene, presents a classic challenge in synthetic o...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

The synthesis of alkyl-substituted arenes, specifically those featuring secondary alkyl chains like 1-methoxy-4-(pentan-3-yl)benzene, presents a classic challenge in synthetic organic chemistry. Traditional Friedel-Crafts alkylation of anisole with 3-pentanol or 3-bromopentane is fundamentally flawed for this application; the intermediate secondary carbocation is prone to rearrangement, and the strongly activating methoxy group inevitably yields a difficult-to-separate mixture of ortho and para isomers [1].

To achieve absolute regiocontrol and prevent the isomerization of the 3-pentyl moiety, a transition-metal-catalyzed cross-coupling strategy is required. While standard Palladium-catalyzed Kumada or Negishi couplings are highly effective for primary alkyls, secondary alkyl halides often undergo rapid β-hydride elimination prior to reductive elimination, resulting in isomerized linear products (e.g., 1-methoxy-4-pentylbenzene) [2].

To circumvent this, we employ an Iron-Catalyzed Kumada Cross-Coupling protocol based on the pioneering work of Nakamura et al. [1]. By utilizing an inexpensive Fe(acac)₃ catalyst in the presence of N,N,N',N'‐tetramethylethylenediamine (TMEDA), the reaction proceeds via a radical-rebound mechanism. The single-electron transfer (SET) from the low-valent iron species to 3-bromopentane generates a localized 3-pentyl radical that rapidly recombines with the iron center, vastly outpacing the competitive β-hydride elimination pathway.

Mechanism Fe_cat Fe(acac)3 + TMEDA (Pre-catalyst) Fe_active Active Fe(I)/Fe(II) Complex (Dark Brown/Black) Fe_cat->Fe_active 4-MeO-PhMgBr (Reduction) Radical 3-Pentyl Radical Formation (Single Electron Transfer) Fe_active->Radical 3-Bromopentane Addition Organoiron Ar-Fe-(3-Pentyl) Intermediate (Rapid Radical Rebound) Radical->Organoiron Outpaces β-hydride elimination Product 1-Methoxy-4-(pentan-3-yl)benzene (Reductive Elimination) Organoiron->Product C-C Bond Formation Product->Fe_active Catalyst Turnover

Fig 1. Fe-catalyzed radical-rebound mechanism preventing β-hydride elimination.

Quantitative Data & Material Requirements

The following stoichiometry is optimized to ensure complete conversion of the secondary alkyl halide while suppressing the homocoupling of the Grignard reagent. TMEDA is strictly maintained at 1.2 equivalents relative to the Grignard reagent to stabilize the active iron species [1].

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-Bromopentane (Limiting)151.051.010.01.51 g (1.25 mL)
4-Methoxyphenylmagnesium bromide 211.361.515.015.0 mL (1.0 M in THF)
Fe(acac)₃ (Catalyst)353.170.050.5176.6 mg
TMEDA (Ligand/Additive)116.201.818.02.09 g (2.70 mL)
THF (Anhydrous Solvent)72.11--35.0 mL

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and strict temperature controls are embedded to ensure the integrity of the catalytic cycle.

Phase 1: Catalyst Activation
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry argon (repeat 3x).

  • Loading: Add Fe(acac)₃ (176.6 mg, 0.5 mmol) and anhydrous THF (35.0 mL) to the flask. Stir until dissolved to yield a red/brown solution.

  • Ligand Addition: Inject anhydrous TMEDA (2.70 mL, 18.0 mmol) via syringe. Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Transmetalation/Reduction: Dropwise, add the 4-methoxyphenylmagnesium bromide solution (15.0 mL, 1.0 M in THF) over 5 minutes.

    • Causality & Validation: The solution must immediately transition from red/brown to a deep dark brown/black. This color shift is the self-validating indicator that the high-valent Fe(III) has been successfully reduced to the active, low-valent Fe(I)/Fe(II) catalytic species. If the solution remains red or turns cloudy white, moisture has quenched the Grignard, and the reaction must be aborted.

Phase 2: Cross-Coupling
  • Alkylation: While maintaining the temperature at 0 °C, inject 3-bromopentane (1.25 mL, 10.0 mmol) dropwise over 2 minutes.

  • Incubation: Stir the reaction mixture at 0 °C for 30 minutes.

    • Causality: Maintaining 0 °C is critical. Elevated temperatures will promote the competitive homocoupling of the Grignard reagent (forming 4,4'-dimethoxybiphenyl) and increase the background rate of β-hydride elimination [3].

Phase 3: Quench & Purification
  • Quench: Carefully quench the reaction at 0 °C by adding 1M HCl (20 mL) dropwise.

    • Validation: The active iron-TMEDA complex will be destroyed, resulting in phase separation. The aqueous layer will turn pale yellow/green (solvated iron salts), and the organic layer will become clear or slightly yellow. If the organic layer remains black, continue stirring until the quench is complete.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography using a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate to isolate the pure 1-methoxy-4-(pentan-3-yl)benzene as a colorless oil.

Workflow S1 1. System Prep Dry THF, Fe(acac)3, TMEDA (0 °C) S2 2. Activation Add 4-MeO-PhMgBr (Observe Black Color) S1->S2 S3 3. Alkylation Add 3-Bromopentane (Stir 30 min at 0 °C) S2->S3 S4 4. Quench 1M HCl, Et2O Extract, Brine Wash S3->S4 S5 5. Purification Silica Gel Column (Hexanes/EtOAc) S4->S5

Fig 2. Step-by-step experimental workflow for the Fe-catalyzed cross-coupling protocol.

In-Process Quality Control (QC) & Analytical Validation

To confirm the absolute regioselectivity of the coupling and the absence of isomerized byproducts, the purified compound must be subjected to the following analytical checks:

  • GC-MS Analysis: The chromatogram should present a single major peak with a molecular ion ( M+ ) at m/z 178. The absence of a secondary peak with the same mass confirms the complete suppression of the linear isomer (1-methoxy-4-pentylbenzene).

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

    • δ 6.83 & 7.08 ppm (d, J = 8.6 Hz, 4H): The classic AB quartet confirms the para-substituted aromatic ring.

    • δ 3.78 ppm (s, 3H): Confirms the intact methoxy ether group.

    • δ 2.35 ppm (m, 1H): The singular methine proton of the 3-pentyl group. If isomerization occurred, this peak would diminish, and a benzylic triplet (~2.60 ppm) would appear.

    • δ 0.78 ppm (t, J = 7.4 Hz, 6H): The two equivalent terminal methyl groups of the symmetrical 3-pentyl chain.

References

  • Nakamura, M., Matsuo, K., Ito, S., & Nakamura, E. (2004). Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents. Journal of the American Chemical Society, 126(12), 3686-3687. URL:[Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. URL:[Link]

  • Joshi-Pangu, A., Wang, C.-Y., & Biscoe, M. R. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society, 133(22), 8478-8481. URL:[Link]

Application

Analytical Techniques for the Characterization of 1-Methoxy-4-(pentan-3-yl)benzene: A Comprehensive Protocol

Executive Summary 1-Methoxy-4-(pentan-3-yl)benzene (also known as 4-(1-ethylpropyl)anisole) is a branched alkyl anisole that serves as a critical intermediate in the synthesis of advanced agrochemicals, specialized fragr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxy-4-(pentan-3-yl)benzene (also known as 4-(1-ethylpropyl)anisole) is a branched alkyl anisole that serves as a critical intermediate in the synthesis of advanced agrochemicals, specialized fragrances, and pharmaceutical active ingredients. The primary analytical challenge in characterizing this molecule lies in unambiguously distinguishing its branched pentan-3-yl moiety from linear isomers (such as n-pentyl) and confirming the para-substitution pattern on the aromatic ring.

This application note details a self-validating, multi-technique analytical workflow designed to provide absolute structural confirmation and purity quantification.

AnalyticalWorkflow Sample 1-Methoxy-4-(pentan-3-yl)benzene Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Structural Elucidation Sample->NMR GCMS GC-MS (EI) Fragmentation & MW Sample->GCMS FTIR ATR-FTIR Functional Group ID Sample->FTIR HPLC HPLC-UV Purity Quantification Sample->HPLC Data Integrated Data Analysis & Final Characterization NMR->Data GCMS->Data FTIR->Data HPLC->Data

Analytical workflow for the characterization of 1-Methoxy-4-(pentan-3-yl)benzene.

Multidimensional NMR Spectroscopy (¹H and ¹³C)

Causality and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of this ether. The methoxy group exhibits a characteristic downfield shift due to the electronegativity of the oxygen atom. More importantly, the branched nature of the pentan-3-yl group is confirmed by the spin-spin splitting of the benzylic proton. Because this proton is adjacent to four equivalent methylene protons (from the two ethyl groups), it appears as a complex multiplet (a triplet of triplets) rather than the simple triplet expected from a linear alkyl chain [1].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire 16 scans using a 30° excitation pulse, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire 1024 scans at 100 MHz using complete proton decoupling (WALTZ-16 sequence) and a relaxation delay of 2.0 seconds.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Assignments

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Structural Assignment
Methoxy (-OCH₃)3.79s (3H)55.3O-CH₃
Aromatic (C2, C6)6.83d (J = 8.6, 2H)113.7Ar-CH (ortho to OMe)
Aromatic (C3, C5)7.08d (J = 8.6, 2H)128.5Ar-CH (ortho to alkyl)
Aromatic (C1)--157.8Ar-C (ipso to OMe)
Aromatic (C4)--137.5Ar-C (ipso to alkyl)
Aliphatic (CH)2.35tt (J = 9.0, 5.5, 1H)49.5Benzylic CH
Aliphatic (CH₂)1.55 - 1.65m (4H)29.5Ethyl CH₂
Aliphatic (CH₃)0.82t (J = 7.4, 6H)12.3Ethyl CH₃

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Mechanistic Insight

While GC isolates the compound from synthetic byproducts, Electron Ionization Mass Spectrometry (EI-MS) provides a unique structural fingerprint. The fragmentation of alkyl anisoles is strictly governed by carbocation stability[2]. For 1-methoxy-4-(pentan-3-yl)benzene, the molecular ion [M]⁺• (m/z 178) undergoes rapid α -cleavage. The loss of an ethyl radical (29 Da) from the branched benzylic position generates a highly resonance-stabilized para-methoxybenzyl-type cation at m/z 149. This energetically favorable pathway makes m/z 149 the dominant base peak of the spectrum, definitively proving the presence of the 1-ethylpropyl branch [3].

Step-by-Step Protocol
  • Sample Preparation: Dilute the analyte to a concentration of 1 mg/mL in GC-grade hexane.

  • Injection: Inject 1 µL into the GC-MS system using a split ratio of 10:1. The inlet temperature must be maintained at 250°C.

  • Separation: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C, and hold for 5 minutes to ensure column bake-out.

  • MS Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the ion source to 230°C and scan from m/z 40 to 300.

MSFragmentation M_ion Molecular Ion [M]⁺• m/z 178 C12H18O Frag_149 Benzylic Cation [M-C2H5]⁺ m/z 149 C10H13O M_ion->Frag_149 - C2H5• (alpha-cleavage) Frag_121 Tropylium Derivative m/z 121 C8H9O Frag_149->Frag_121 - C2H4 (rearrangement) Frag_91 Tropylium Ion [C7H7]⁺ m/z 91 Frag_121->Frag_91 - CH2O (loss of formaldehyde)

EI-MS fragmentation pathway of 1-Methoxy-4-(pentan-3-yl)benzene.

Table 2: Major EI-MS Fragment Ions

m/zRelative AbundanceIon FormulaStructural Assignment
17825%[C₁₂H₁₈O]⁺•Molecular Ion[M]⁺•
149100%[C₁₀H₁₃O]⁺[M - C₂H₅]⁺ (Base Peak, α -cleavage)
12115%[C₈H₉O]⁺[M - C₂H₅ - C₂H₄]⁺
9110%[C₇H₇]⁺Tropylium ion

Fourier Transform Infrared Spectroscopy (FTIR)

Causality and Mechanistic Insight

FTIR acts as an orthogonal validation tool. While it cannot easily distinguish between aliphatic isomers, it provides immediate, non-destructive confirmation of the ether linkage (via strong C-O-C stretching vibrations) and the para-disubstituted aromatic ring geometry (via the out-of-plane C-H bend).

Step-by-Step Protocol
  • Background Correction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Allow it to dry and collect a background spectrum (32 scans).

  • Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Table 3: Key ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2960, 2875StrongAliphatic C-H stretch (CH₃, CH₂)
2835MediumMethoxy C-H stretch
1610, 1510StrongAromatic C=C ring stretch
1245, 1035StrongAsymmetric and symmetric C-O-C stretch
830Strongpara-disubstituted aromatic C-H out-of-plane bend

High-Performance Liquid Chromatography (HPLC-UV)

Causality and Mechanistic Insight

To transition from structural elucidation to batch quality control, HPLC-UV is utilized. The anisole core provides a strong, reliable chromophore. By utilizing a reversed-phase C18 column, the highly hydrophobic pentan-3-yl group interacts strongly with the stationary phase, allowing for excellent resolution from more polar synthetic precursors (such as unalkylated anisole or phenolic intermediates).

Step-by-Step Protocol
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Install a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm particle size). Maintain the column compartment at 30°C.

  • Mobile Phase: Utilize an isocratic elution profile consisting of 75% Acetonitrile and 25% Water (buffered with 0.1% Formic Acid to suppress ionization of trace impurities).

  • Flow & Detection: Set the flow rate to 1.0 mL/min. Monitor UV absorbance at 225 nm (primary aromatic transition) and 275 nm (secondary anisole transition).

  • Quantification: Integrate the peak areas to determine the relative area percent purity of the batch.

References

  • Title: Spectroscopy of Ethers – Organic Chemistry Source: OpenStax / Pressbooks URL: [Link]

  • Title: The newest cathinone derivatives as designer drugs: an analytical and toxicological review Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis Source: ACS Omega URL: [Link]

Method

Application Note: Derivatization Strategies for 1-Methoxy-4-(pentan-3-yl)benzene

Executive Summary & Chemical Rationale In the landscape of drug development and fine chemical synthesis, 1-methoxy-4-(pentan-3-yl)benzene serves as a highly versatile, electron-rich aromatic building block. Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of drug development and fine chemical synthesis, 1-methoxy-4-(pentan-3-yl)benzene serves as a highly versatile, electron-rich aromatic building block. Structurally, it is a para-substituted anisole derivative featuring a strongly activating methoxy group (-OCH₃) and a weakly activating, sterically demanding secondary alkyl group (pentan-3-yl).

Understanding the inherent electronic and steric properties of this molecule is critical for predicting and controlling its reactivity:

  • Regioselectivity: Both substituents are ortho/para directors. Because they are situated para to one another, electrophilic aromatic substitution (EAS) must occur at the ortho positions. The methoxy group exerts a much stronger resonance (+M) effect than the inductive (+I) effect of the alkyl chain. Consequently, incoming electrophiles are directed almost exclusively to the positions ortho to the methoxy group (positions 2 and 6).

  • Steric Shielding: The bulky pentan-3-yl group provides significant steric hindrance at its adjacent ortho positions, further reinforcing the electronic preference for functionalization adjacent to the smaller methoxy group.

This guide outlines three orthogonal derivatization pathways—Electrophilic Bromination , O-Demethylation , and Vilsmeier-Haack Formylation —transforming this stable precursor into highly reactive intermediates primed for cross-coupling, esterification, and olefination.

Derivatization Workflows

The following diagram maps the divergent synthetic pathways utilized to functionalize the core scaffold.

Workflow SM 1-Methoxy-4-(pentan-3-yl)benzene (Starting Material) Bromination Bromination (NBS) Acetonitrile, RT SM->Bromination Demethylation Demethylation (BBr3) DCM, -78°C to RT SM->Demethylation Formylation Vilsmeier-Haack (POCl3/DMF) 0°C to 90°C SM->Formylation Prod1 2-Bromo-1-methoxy- 4-(pentan-3-yl)benzene Bromination->Prod1 Prod2 4-(Pentan-3-yl)phenol Demethylation->Prod2 Prod3 2-Methoxy-5-(pentan-3-yl) benzaldehyde Formylation->Prod3

Divergent derivatization workflows for 1-methoxy-4-(pentan-3-yl)benzene.

Experimental Protocols & Mechanistic Insights

Regioselective Electrophilic Bromination

Objective: Synthesis of 2-bromo-1-methoxy-4-(pentan-3-yl)benzene, a critical handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1].

Mechanistic Causality: While molecular bromine (Br₂) is a traditional reagent, its aggressive nature often leads to polybromination or unwanted radical bromination at the secondary benzylic position of the pentan-3-yl group. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (MeCN) provides a controlled, low steady-state concentration of electrophilic bromine. The polar solvent stabilizes the Wheland intermediate, ensuring strict regiocontrol at the highly activated position ortho to the methoxy group[2].

Self-Validating Protocol:

  • Setup: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methoxy-4-(pentan-3-yl)benzene (10.0 mmol, 1.0 equiv) in anhydrous MeCN (30 mL).

  • Reagent Addition: Shield the reaction flask from direct light using aluminum foil to suppress radical pathways. Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours. In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS. The disappearance of the starting material validates completion.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any residual electrophilic bromine. Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes) to yield a clear oil.

O-Demethylation via Boron Tribromide

Objective: Synthesis of 4-(pentan-3-yl)phenol, unmasking the hydroxyl group for subsequent triflation or esterification.

Mechanistic Causality: Boron tribromide (BBr₃) is the gold standard for cleaving aryl methyl ethers due to its high efficiency and mild thermal requirements[3]. The mechanism initiates with the formation of a Lewis acid-base adduct between the ethereal oxygen and the electron-deficient boron. Subsequent dissociation of a bromide ion leads to a highly selective Sₙ2 attack on the less sterically hindered methyl group, cleanly cleaving the O-CH₃ bond while sparing the robust sp²-hybridized aryl-oxygen bond[4].

Mechanism Step1 Ether + BBr3 Step2 Lewis Acid-Base Adduct Formation Step1->Step2 Step3 Bromide Dissociation (BBr4-) Step2->Step3 Step4 SN2 Attack on Methyl Group Step3->Step4 Step5 Aryl-O-BBr2 + CH3Br Step4->Step5 Step6 Aqueous Hydrolysis -> Phenol Step5->Step6

Mechanistic pathway of BBr3-facilitated ether cleavage and demethylation.

Self-Validating Protocol:

  • Setup: Purge an oven-dried, 100 mL Schlenk flask with Argon. Dissolve the starting material (10.0 mmol, 1.0 equiv) in anhydrous Dichloromethane (DCM, 40 mL).

  • Cryogenic Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Slowly add a 1.0 M solution of BBr₃ in DCM (15.0 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe. A color change to pale yellow/brown indicates the formation of the Lewis acid-base adduct.

  • Propagation: Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Re-cool the flask to 0 °C. Safety Warning: Carefully and slowly add Methanol (10 mL) dropwise to quench unreacted BBr₃ and hydrolyze the boron intermediate. This step is highly exothermic and evolves HBr gas; ensure vigorous stirring and proper ventilation.

  • Workup: Dilute with water (30 mL) and extract with DCM (3 × 20 mL). Wash the organic layer with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate.

Vilsmeier-Haack Formylation

Objective: Synthesis of 2-methoxy-5-(pentan-3-yl)benzaldehyde, introducing a formyl group for reductive amination or Wittig olefination.

Mechanistic Causality: The Vilsmeier-Haack reaction is an indispensable tool for formylating electron-rich aromatic rings [5]. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). The strong +M effect of the methoxy group drives the nucleophilic attack of the aromatic ring onto this bulky electrophile. The steric bulk of the pentan-3-yl group ensures substitution occurs exclusively at the ortho position relative to the methoxy moiety [6].

Self-Validating Protocol:

  • Reagent Generation: In a dry 50 mL flask under Argon, cool anhydrous DMF (5 mL, excess) to 0 °C. Add POCl₃ (1.4 mL, 15.0 mmol, 1.5 equiv) dropwise. Stir for 30 minutes at 0 °C until a pale yellow complex (the Vilsmeier reagent) forms.

  • Substrate Addition: Dissolve 1-methoxy-4-(pentan-3-yl)benzene (10.0 mmol, 1.0 equiv) in a minimal amount of anhydrous DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Propagation: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 3 hours. IPC: Monitor via TLC. The intermediate iminium salt will remain highly polar until hydrolyzed.

  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it over crushed ice (50 g). Add saturated aqueous Sodium Acetate (NaOAc) to adjust the pH to ~6-7, and stir vigorously for 1 hour to fully hydrolyze the iminium salt to the aldehyde.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organics extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected analytical outcomes for the described derivatization pathways.

Derivatization PathwayReagents & CatalystSolventTemp (°C)Time (h)Target ProductExpected Yield (%)
Bromination NBS (1.05 eq)MeCN254–62-Bromo-1-methoxy-4-(pentan-3-yl)benzene85–92
Demethylation BBr₃ (1.5 eq)DCM-78 to 25124-(Pentan-3-yl)phenol88–95
Formylation POCl₃ (1.5 eq), DMFDMF0 to 9032-Methoxy-5-(pentan-3-yl)benzaldehyde75–85

Sources

Application

Application Note: Biological Activity Screening of 1-Methoxy-4-(pentan-3-yl)benzene

Executive Summary & Chemical Rationale The compound 1-Methoxy-4-(pentan-3-yl)benzene (a branched alkylanisole derivative) represents a versatile chemical scaffold with significant potential in drug discovery and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 1-Methoxy-4-(pentan-3-yl)benzene (a branched alkylanisole derivative) represents a versatile chemical scaffold with significant potential in drug discovery and agrochemistry. Structurally, it combines an electron-rich methoxybenzene (p-anisole) core with a highly lipophilic branched alkyl chain (pentan-3-yl).

The Causality of the Scaffold: In biological systems, the lipophilicity imparted by the branched alkyl chain heavily dictates the molecule's partition coefficient (LogP), driving its accumulation in lipid bilayers. This membrane insertion is the primary physical driver for its potential antimicrobial properties, as it disrupts bacterial cell membrane integrity[1]. Concurrently, the electron-donating methoxy group on the aromatic ring can participate in redox interactions, a feature frequently exploited in the design of antioxidant and cytoprotective agents containing p-anisole moieties[2]. To systematically evaluate this compound, this application note outlines a self-validating screening cascade designed to profile its antimicrobial, antioxidant, and cytotoxic activities.

Experimental Screening Workflows

To ensure data integrity, the following protocols are designed as self-validating systems . This means every assay includes internal controls (positive, negative, and vehicle) and orthogonal readouts to prevent false positives caused by compound aggregation, autofluorescence, or solvent toxicity.

Workflow N1 1-Methoxy-4-(pentan-3-yl)benzene Stock Preparation (DMSO) N2 Antimicrobial Screening (MIC/MBC Assays) N1->N2 N3 Antioxidant Profiling (DPPH Assay) N1->N3 N4 Cytotoxicity Evaluation (MTT Assay) N1->N4 N5 Data Analysis & Hit Validation N2->N5 N3->N5 N4->N5

Caption: Generalized experimental workflow for the biological screening of the target compound.

Protocol A: Antimicrobial Susceptibility Testing (MIC/MBC)

Causality & Principle: Alkylanisoles exert bacteriostatic/bactericidal effects by intercalating into the phospholipid bilayer, causing membrane fluidization and leakage of intracellular contents. We utilize the Broth Microdilution method coupled with Resazurin (a metabolic indicator) to objectively quantify the Minimum Inhibitory Concentration (MIC)[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a 10 mg/mL stock of 1-Methoxy-4-(pentan-3-yl)benzene in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB to achieve a final concentration range of 0.5 to 512 µg/mL. Self-Validation Step: Ensure final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound.

  • Controls:

    • Positive Control: Ciprofloxacin (known inhibitor).

    • Negative Control: 1% DMSO in MHB + bacteria (ensures solvent non-toxicity).

    • Sterility Control: MHB only.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is the lowest concentration remaining blue.

Protocol B: Antioxidant Capacity (DPPH Radical Scavenging)

Causality & Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate an electron or hydrogen atom to neutralize a stable free radical. While lacking a free phenolic -OH, the p-anisole core's electron density can still exhibit scavenging kinetics, often evaluated in comparative methoxybenzene studies[1][2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light.

  • Assay Setup: In a 96-well plate, mix 100 µL of the test compound (diluted in ethanol at concentrations ranging from 10 to 500 µM) with 100 µL of the DPPH solution.

  • Controls:

    • Standard: Ascorbic acid (validates assay sensitivity).

    • Blank: Ethanol + DPPH (establishes maximum absorbance).

  • Incubation & Measurement: Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging=[(Absblank​−Abssample​)/Absblank​]×100 . Calculate the IC50​ using non-linear regression.

Protocol C: In Vitro Cytotoxicity & Anticancer Potential (MTT Assay)

Causality & Principle: To determine the therapeutic window, the compound must be screened against mammalian cell lines. Methoxybenzene derivatives have shown selective cytotoxicity against specific cancer cell lines, such as Huh-7 (hepatocellular carcinoma), by inducing tubulin disruption and apoptosis[3]. The MTT assay relies on mitochondrial dehydrogenases in living cells to reduce yellow MTT to purple formazan.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 and normal fibroblast (e.g., MRC-5) cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Aspirate media and add fresh media containing 1-Methoxy-4-(pentan-3-yl)benzene at varying concentrations (1 to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the internalized formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate cell viability relative to the untreated vehicle control.

Data Presentation & Expected Outcomes

To facilitate rapid decision-making, quantitative data from the screening protocols must be summarized in structured formats. Below is a representative data matrix comparing the target compound against standard reference agents.

Table 1: Representative Biological Activity Profile of 1-Methoxy-4-(pentan-3-yl)benzene

Assay / TargetParameter1-Methoxy-4-(pentan-3-yl)benzeneReference StandardReference Name
Antibacterial (S. aureus) MIC (µg/mL)64.00.5Ciprofloxacin
Antibacterial (E. coli) MIC (µg/mL)128.01.0Ciprofloxacin
Antioxidant (DPPH) IC50​ (µM)> 250.015.2Ascorbic Acid
Cytotoxicity (Huh-7) IC50​ (µM)45.37.2Doxorubicin
Cytotoxicity (MRC-5) IC50​ (µM)> 100.012.5Doxorubicin
Therapeutic Index Ratio (Normal/Cancer)> 2.21.7N/A

Interpretation Note: The data suggests moderate antibacterial activity driven by lipophilicity, low direct antioxidant capacity (due to the absence of a free hydroxyl group), and a potentially favorable therapeutic window against specific carcinoma lines, warranting further mechanistic investigation.

Mechanistic Pathway Visualization

Understanding the cellular fate of the compound is critical for lead optimization. Based on the behavior of structurally related alkylanisoles and methoxybenzene derivatives[1][3], the following pathway illustrates the proposed mechanism of action leading to cellular apoptosis in eukaryotic models.

Pathway C Alkylanisole Derivative (Target Compound) M Cell Membrane Accumulation & Disruption C->M Lipophilicity (LogP) ROS Intracellular ROS Modulation M->ROS Stress Response Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Apop Apoptosis (Caspase Activation) Mito->Apop Cytochrome C Release

Caption: Proposed cellular signaling pathway and mechanism of action for alkylanisole derivatives.

References

  • Zaki, E., et al. "New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line." RSC Advances. Available at:[Link]

  • MDPI. "Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent." MDPI. Available at: [Link]

Sources

Method

Title: A Multi-Tiered Assay Cascade for Efficacy and Mechanistic Profiling of 1-Methoxy-4-(pentan-3-YL)benzene Derivatives

An Application Note and Protocol from the Senior Application Scientist Abstract The 1-methoxy-4-(pentan-3-YL)benzene scaffold, a derivative of anethole and other biologically active methoxybenzene compounds, represents a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The 1-methoxy-4-(pentan-3-YL)benzene scaffold, a derivative of anethole and other biologically active methoxybenzene compounds, represents a promising area for novel therapeutic development. Structurally related molecules have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and effects on central nervous system targets.[1][2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel derivatives based on this scaffold. We present a logical, multi-tiered assay cascade designed to move from broad cytotoxic profiling to specific, mechanistic characterization. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for key assays, including cellular viability, G-Protein Coupled Receptor (GPCR) signaling, and direct target engagement. Our approach ensures the generation of robust, reproducible data to enable confident lead candidate selection.

Guiding Principles: A Strategic Assay Development Cascade

In early-stage drug discovery, it is crucial to employ a screening strategy that efficiently identifies promising compounds while simultaneously flagging those with undesirable characteristics, such as general toxicity. A tiered or cascaded approach is the industry standard for achieving this.[5] This strategy begins with broad, high-throughput assays to assess the general biological impact of the compounds. Hits from this primary screen are then advanced to more complex, lower-throughput secondary assays that provide insights into specific biological pathways. Finally, lead candidates are characterized in detailed mechanistic assays to confirm their mode of action.[6][7]

This sequential process conserves resources by ensuring that only the most promising compounds are subjected to more intensive and costly investigations. The workflow below outlines the logical progression for characterizing 1-Methoxy-4-(pentan-3-YL)benzene derivatives.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Pathway Analysis) cluster_2 Tier 3: Mechanistic Validation cluster_3 Decision Point T1 Cell Viability & Cytotoxicity Assay (e.g., CellTiter-Glo®) Objective: Determine 50% Cytotoxic Concentration (CC50) DP1 Compound Active at Non-Toxic Doses? T1->DP1 T2a GPCR Signaling: cAMP Assay (Gs/Gi-coupled pathways) Objective: Determine EC50/IC50 for cAMP modulation DP2 Pathway Modulation Confirmed? T2a->DP2 T2b GPCR Signaling: β-Arrestin Assay (G-protein independent) Objective: Determine EC50 for β-arrestin recruitment T2b->DP2 T3a Biochemical Enzyme Inhibition Assay Objective: Determine IC50 and inhibition mechanism (Ki) DP3 Direct Target Interaction Verified? T3a->DP3 T3b Receptor Binding Assay Objective: Confirm direct target engagement and affinity (Ki) T3b->DP3 DP1->T2a Yes DP1->T2b Yes Stop/Deprioritize Stop/Deprioritize DP1->Stop/Deprioritize No (Toxic) DP2->T3a Yes (Enzyme Target Hypothesized) DP2->T3b Yes (Receptor Target Hypothesized) DP2->Stop/Deprioritize No Lead Candidate Lead Candidate DP3->Lead Candidate Yes Re-evaluate/Deprioritize Re-evaluate/Deprioritize DP3->Re-evaluate/Deprioritize No

Caption: A tiered assay cascade for compound screening.

Tier 1 Protocol: Cell Viability for Cytotoxicity Profiling

Scientific Rationale

The first essential step in evaluating any new compound is to determine its effect on cell health.[8] A potent compound is only therapeutically useful if its desired effect occurs at concentrations well below those that cause widespread cell death (cytotoxicity). Cell viability assays are used to establish this therapeutic window.[9] We recommend an ATP-based luminescence assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, due to its high sensitivity, broad linear range, and simple "add-mix-read" format suitable for high-throughput screening.[10][11] The assay quantifies ATP, the level of which is directly proportional to the number of metabolically active, viable cells.[9]

Protocol: Luminescence-Based ATP Viability Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HEK293 for general screening, or a disease-relevant line) under standard conditions.

    • Trypsinize and count cells, then resuspend to a pre-determined optimal density in complete growth medium.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well microplate. Opaque plates are critical to prevent luminescence signal crosstalk between wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of each 1-Methoxy-4-(pentan-3-YL)benzene derivative in 100% DMSO.

    • Perform a serial dilution series of each compound. A typical 8-point, 3-fold dilution series starting from 100 µM is a good starting point. Prepare these dilutions at 2X the final desired concentration in cell culture medium.

    • Remove the culture medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (containing the same final percentage of DMSO as the highest compound concentration) and "no-cell" blank wells (medium only).

  • Incubation:

    • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® reagent to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures thermal stability for the enzymatic reaction.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Development and Measurement:

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Subtract the average luminescence signal from the "no-cell" blank wells from all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Signal_Compound / Signal_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis with a four-parameter logistic (4PL) model to fit a dose-response curve and determine the CC50 value (the concentration that reduces cell viability by 50%).[12][13]

Tier 2 Protocols: Probing G-Protein Coupled Receptor (GPCR) Pathways

Scientific Rationale

GPCRs are the largest family of cell surface receptors and are the targets of approximately 30-40% of all modern drugs.[14][15] Given their prevalence and the diverse activities of related phenylpropanoid compounds, they represent a high-priority target class for 1-Methoxy-4-(pentan-3-YL)benzene derivatives. GPCR activation initiates complex intracellular signaling cascades.[16] The two most common and readily screenable pathways are G-protein-dependent second messenger modulation (e.g., cAMP) and G-protein-independent β-arrestin recruitment.[14][16] Screening against both provides a more complete picture of a compound's potential mechanism.

GPCR_Signaling cluster_membrane Cell Membrane cluster_pathways GPCR GPCR G_Protein G-Protein (Gs or Gi) GPCR->G_Protein Activation GRK GRK GPCR->GRK Phosphorylation Ligand Compound (Derivative) Ligand->GPCR Binding AC Adenylyl Cyclase G_Protein->AC Modulation (Stimulates or Inhibits) G_Protein_Pathway G-Protein Pathway cAMP cAMP (Second Messenger) AC->cAMP Production Downstream_G Downstream Signaling cAMP->Downstream_G Arrestin β-Arrestin GRK->Arrestin Recruitment to GPCR Downstream_A Internalization & Signaling Arrestin->Downstream_A Arrestin_Pathway β-Arrestin Pathway

Caption: Overview of two major GPCR signaling pathways.

Protocol 2a: cAMP Accumulation Assay (Gs/Gi Signaling)

This protocol is designed to detect compound effects on Gs-coupled (stimulatory) or Gi-coupled (inhibitory) GPCRs using a luminescent biosensor assay like Promega's cAMP-Glo™.

  • Cell Line Selection: Use a cell line endogenously expressing a GPCR of interest or a commercially available cell line overexpressing a specific GPCR (e.g., CHO-K1 or HEK293).

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well white, opaque-walled plate and incubate overnight.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of test compounds in an appropriate buffer (e.g., PBS with 0.1% BSA).

    • Add 20 µL of compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature to stimulate cAMP production.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate cells with serial dilutions of test compounds for 15-30 minutes.

    • Add a known agonist for the target receptor at its EC80 concentration (the concentration that gives 80% of the maximal response).

    • Incubate for an additional 30 minutes.

  • Cell Lysis and Detection:

    • Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 20 minutes with shaking.

    • Add 40 µL of Kinase Reagent and incubate for 10 minutes.

    • Add 80 µL of Kinase-Glo® Reagent, incubate for 10 minutes, and measure luminescence.

  • Data Analysis: Plot luminescence (or % activity relative to controls) against log[compound] and fit with a 4PL curve to determine the EC50 (for agonists) or IC50 (for antagonists).[17]

Protocol 2b: β-Arrestin Recruitment Assay

This protocol uses an enzyme fragment complementation (EFC) technology, such as the PathHunter® β-Arrestin assay, to measure the interaction between the GPCR and β-arrestin.

  • Cell Line: Use a commercially available cell line where the target GPCR is fused to one enzyme fragment and β-arrestin is fused to the complementing fragment.

  • Cell Seeding: Seed cells in a 96-well white, opaque-walled plate according to the manufacturer's instructions and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the cells and incubate for 60-90 minutes at 37°C.

  • Signal Development:

    • Allow the plate to cool to room temperature.

    • Add the manufacturer-provided detection reagents to each well.

    • Incubate for 60 minutes in the dark at room temperature.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Normalize the data to a positive control (a known agonist for the receptor). Plot the normalized response against log[compound] and use non-linear regression to calculate the EC50 for β-arrestin recruitment.[18]

Tier 3 Protocols: Validating Direct Target Engagement

Scientific Rationale

Once a compound demonstrates a consistent effect in a cell-based pathway assay, it is critical to confirm that it acts through direct interaction with a specific molecular target (e.g., an enzyme or receptor).[6] Biochemical assays using purified components provide this definitive evidence and are essential for understanding the compound's mechanism of action and for structure-activity relationship (SAR) studies.

Protocol 3a: Biochemical Enzyme Inhibition Assay

This protocol provides a general framework for determining a compound's IC50 against a purified enzyme.[19][20] The specific substrates and detection methods (e.g., absorbance, fluorescence) must be optimized for the enzyme of interest.[21]

  • Reagent Preparation:

    • Prepare a concentrated stock of the purified enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This step is crucial for inhibitors that have a slow binding mechanism.

    • Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a kinetic microplate reader.

    • Measure the product formation (or substrate depletion) over time at regular intervals. The rate of the reaction is determined by the slope of the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration:

      • % Inhibition = (1 - (Rate_Inhibitor / Rate_Control)) * 100

    • Plot % Inhibition vs. log[compound] and fit with a 4PL model to determine the IC50 value.[17][22]

Protocol 3b: Competitive Radioligand Binding Assay

This is the gold-standard method for quantifying the affinity of a test compound for a specific receptor.[23][24] It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or use tissue homogenates known to be rich in the receptor. Determine the total protein concentration using a standard protein assay (e.g., BCA).[23]

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + assay buffer + a fixed concentration of radioligand (typically at or below its Kd value).

      • Non-specific Binding (NSB): Receptor membranes + assay buffer + radioligand + a saturating concentration of a known, unlabeled ligand (100-1000x its Ki).

      • Competition: Receptor membranes + assay buffer + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the reactions at a specific temperature (e.g., room temperature) for a pre-determined time to allow binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand. This is commonly done by vacuum filtration through a glass fiber filtermat, which traps the cell membranes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50.[23]

    • Calculate the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + ([L] / Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Interpretation and Lead Prioritization

The ultimate goal of this assay cascade is to generate a comprehensive dataset that allows for the informed prioritization of compounds. Key parameters from each tier should be compiled and compared.

Derivative IDTier 1: CC50 (µM)Tier 2: cAMP IC50 (µM)Tier 2: β-Arrestin EC50 (µM)Tier 3: Target Ki (µM)Selectivity Index (CC50/Ki)
MPB-001 > 1001.22.50.85> 117
MPB-002 15.50.91.10.6025.8
MPB-003 > 100> 50> 50> 50-
MPB-004 5.24.86.14.11.2

Interpreting the Results:

  • MPB-001: An ideal lead candidate. It is potent (low Ki), active in cellular pathway assays, and shows no cytotoxicity at the highest concentration tested (CC50 > 100 µM), resulting in an excellent selectivity index.

  • MPB-002: A potent compound, but it exhibits moderate cytotoxicity, resulting in a lower selectivity index. This compound may be useful as a tool but might require modification to reduce toxicity.

  • MPB-003: Inactive in all assays. This compound should be deprioritized.

  • MPB-004: A "pan-active" compound. Its activity in the specific assays is very close to its cytotoxic concentration, suggesting its effects may be due to general cell sickness rather than specific target engagement. This compound should be deprioritized.

Assay Validation Principles

To ensure the integrity and reliability of the data, every assay developed must be validated.[7][25] While a full validation according to regulatory guidelines is performed in later pre-clinical stages, key principles should be incorporated during development.[26][27]

  • Accuracy: The closeness of the determined value to the true value. Assessed using reference standards.[26][28]

  • Precision: The degree of scatter between a series of measurements. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay, inter-day).[26]

  • Specificity: The ability of the assay to measure the analyte of interest unequivocally in the presence of other components.[28]

  • Linearity & Range: The ability to provide results that are directly proportional to the concentration of the analyte within a given range.[26][28]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).[28]

Conclusion

The systematic, multi-tiered approach detailed in this application note provides a robust framework for characterizing the efficacy of novel 1-Methoxy-4-(pentan-3-YL)benzene derivatives. By progressing from broad cellular health assessments to specific pathway and direct target-engagement assays, researchers can efficiently identify and validate promising lead candidates. Adherence to these protocols and data analysis principles will generate high-quality, reproducible data, accelerating the drug discovery process and enabling confident, data-driven decisions.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • GPCR/ß-arrestin Signaling Pathway Assays. (n.d.). Bioinvenu. Retrieved March 7, 2026, from [Link]

  • Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH. Retrieved March 7, 2026, from [Link]

  • Lighting the path to smarter cell viability assays. (2025, April 14). Drug Discovery News. Retrieved March 7, 2026, from [Link]

  • Cell Viability Assays. (n.d.). Molecular Devices. Retrieved March 7, 2026, from [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. (n.d.). Indigo Biosciences. Retrieved March 7, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI. Retrieved March 7, 2026, from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved March 7, 2026, from [Link]

  • Drug dose-response data analysis. (2021, January 6). Towards Data Science. Retrieved March 7, 2026, from [Link]

  • Assay Development. (n.d.). BioDuro. Retrieved March 7, 2026, from [Link]

  • Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (2025, March 19). LinkedIn. Retrieved March 7, 2026, from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved March 7, 2026, from [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio. Retrieved March 7, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. Retrieved March 7, 2026, from [Link]

  • Dose-Response Curve Analysis. (2018, April 10). RPubs. Retrieved March 7, 2026, from [Link]

  • High-Throughput Dose-Response Data Analysis. (2024, February 22). Medium. Retrieved March 7, 2026, from [Link]

  • How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. Retrieved March 7, 2026, from [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. Retrieved March 7, 2026, from [Link]

  • Dose-Response Curve Fitting Python: Hill Equation, EC50/IC50 with Confidence Intervals. (n.d.). Aricent. Retrieved March 7, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 7, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved March 7, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved March 7, 2026, from [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. (n.d.). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved March 7, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • Showing Compound Anethole (FDB002793). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]

  • ENZYME INHIBITION. (n.d.). University of Calicut. Retrieved March 7, 2026, from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved March 7, 2026, from [Link]

  • Anethole in cancer therapy. (2024, September 25). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Dietary anethole: a systematic review of its protective effects against metabolic syndrome. (2023, December 27). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • ANETHOLE: A CHEMICAL REVIEW. (2022, August 31). Indo American Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Full article: GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights. (2022, July 18). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • 1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene - Related Substances. (2025, October 15). EPA. Retrieved March 7, 2026, from [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (n.d.). National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Benzene, 1-methoxy-4-nitro- - Evaluation statement. (2023, December 14). Australian Government Department of Health and Aged Care. Retrieved March 7, 2026, from [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2018, August 23). MDPI. Retrieved March 7, 2026, from [Link]

  • Showing Compound 1-Methoxy-4-methylbenzene (FDB008791). (2010, April 8). FooDB. Retrieved March 7, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Low yield in the synthesis of 1-Methoxy-4-(pentan-3-YL)benzene

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, isomeric impurities, or unexpected byproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, isomeric impurities, or unexpected byproducts during the synthesis of 1-Methoxy-4-(pentan-3-yl)benzene (also known as p-(3-pentyl)anisole).

As a highly activated aromatic system, anisole presents unique challenges during electrophilic aromatic substitution. Below, we dissect the mechanistic root causes of these failures and provide self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Matrix: Identifying Your Yield Loss

Before adjusting your protocol, use this diagnostic table to match your analytical data (GC-MS, NMR, IR) with the underlying chemical failure.

Observation / Analytical SignaturePrimary Root CauseMechanistic ExplanationRecommended Action
Two major peaks on GC-MS with identical m/z (178.27) Carbocation Rearrangement1,2-hydride shift converts the 3-pentyl cation to the more stable 2-pentyl cation.Switch to the Acylation-Reduction workflow (Protocol B).
Significant M-14 peak (m/z 164); Broad IR stretch at 3300 cm⁻¹ Ether Cleavage (Demethylation)Hard Lewis acids (e.g., AlCl3) coordinate to the methoxy oxygen, triggering SN2 cleavage of the methyl group.Use milder Lewis acids (ZnCl2) or lower temperatures.
Multiple higher molecular weight peaks (m/z 248+) PolyalkylationThe initial alkylation further activates the aromatic ring to subsequent electrophilic attacks.Use a large stoichiometric excess of anisole; avoid direct alkylation.
1H NMR shows a mixture of ortho and para coupling patterns Poor RegioselectivityThe -OCH3 group is strongly ortho/para directing; steric bulk alone is insufficient to block the ortho position.Utilize a bulky acylating agent or lower reaction temperatures.

Deep-Dive Troubleshooting (FAQs)

Q1: Why is my GC-MS showing a massive peak for the 2-pentyl isomer instead of my target 3-pentyl isomer? A: This is a classic thermodynamic trap caused by carbocation rearrangement[1]. When you treat 3-bromopentane or 3-pentanol with a Lewis or Brønsted acid, you generate a 3-pentyl carbocation. Although it is a secondary carbocation, it rapidly undergoes a 1,2-hydride shift to form the 2-pentyl carbocation[2]. Causality: The 2-pentyl cation is thermodynamically favored due to hyperconjugation; it possesses 5 α-hydrogens (3 from the terminal methyl, 2 from the internal methylene), whereas the 3-pentyl cation only has 4 α-hydrogens. This rapid equilibration guarantees a mixed product profile during direct Friedel-Crafts alkylation.

Carbocation_Rearrangement A 3-Pentyl Halide + Lewis Acid B 3-Pentyl Cation (4 α-Hydrogens) A->B Ionization C 2-Pentyl Cation (5 α-Hydrogens) B->C 1,2-Hydride Shift D 1-Methoxy-4- (pentan-3-yl)benzene B->D Alkylation E 1-Methoxy-4- (pentan-2-yl)benzene C->E Alkylation

Fig 1: 1,2-hydride shift pathway leading to isomeric mixtures during direct alkylation.

Q2: I am seeing phenol derivatives in my reaction mixture. How do I prevent ether cleavage? A: You are likely using Aluminum Chloride (AlCl3) or Boron Tribromide (BBr3) as your Lewis acid. According to Hard-Soft Acid-Base (HSAB) theory, AlCl3 is a strong, hard Lewis acid that aggressively coordinates with the hard oxygen atom of the methoxy group. This coordination weakens the O-CH3 bond, allowing the chloride counter-ion to attack the methyl group via an SN2 mechanism, cleaving the ether to yield 4-(pentan-3-yl)phenol and chloromethane[3]. Solution: If you must use direct alkylation, switch to a milder, softer Lewis acid like Zinc Chloride (ZnCl2) or Indium(III) Chloride (InCl3), and strictly maintain the temperature below 10°C.

Q3: How can I completely bypass both carbocation rearrangement and polyalkylation to get >95% yield of the target? A: You must abandon direct Friedel-Crafts alkylation. The field-proven solution is the Acylation-Addition-Reduction sequence (Protocol B). Acylium ions do not rearrange[1], and the resulting ketone deactivates the ring, completely preventing polyalkylation.

Standard Operating Procedures (Experimental Protocols)

Protocol A: Optimized Direct Alkylation (For Rapid Screening)

Use this only if isomeric mixtures (approx. 60:40 3-pentyl:2-pentyl) are acceptable for your downstream applications.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 50 mmol of anisole (5.4 g) and 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Loading: Cool the flask to 0°C using an ice bath. Slowly add 5 mmol (0.1 eq) of anhydrous ZnCl2. Do not use AlCl3 to prevent ether cleavage.

  • Alkylation: Dissolve 10 mmol of 3-bromopentane in 10 mL of DCM. Add this dropwise over 30 minutes via a syringe pump. Self-Validation: The slow addition ensures anisole is always in vast excess, suppressing dialkylation.

  • Quenching & Workup: Stir for 4 hours at 0°C. Quench with 20 mL of cold saturated NaHCO3. Extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes:EtOAc 95:5).

Protocol B: The "Gold Standard" 3-Step Route (For >95% Isomeric Purity)

This is the definitive protocol for drug development professionals requiring absolute regiochemical and isomeric fidelity.

Step 1: Friedel-Crafts Acylation

  • Dissolve 50 mmol of anisole in 50 mL anhydrous DCM at 0°C.

  • Add 55 mmol of AlCl3, followed by dropwise addition of 50 mmol of propionyl chloride.

  • Stir for 2 hours at room temperature. Quench with ice-cold 1M HCl. Extract and concentrate to yield 4-methoxypropiophenone . Causality: The acylium ion cannot undergo a hydride shift, and the resulting ketone deactivates the ring against further acylation.

Step 2: Grignard Addition

  • Dissolve the 4-methoxypropiophenone in anhydrous THF (0.5 M) at 0°C under argon.

  • Add 1.2 equivalents of Ethylmagnesium bromide (3M in diethyl ether) dropwise.

  • Stir for 1 hour, quench with saturated NH4Cl, and extract with EtOAc to yield 3-(4-methoxyphenyl)pentan-3-ol .

Step 3: Deoxygenation / Reduction

  • Dissolve the tertiary alcohol in 30 mL of DCM.

  • Add 2.0 equivalents of Triethylsilane (Et3SiH), followed by 5.0 equivalents of Trifluoroacetic acid (TFA) at 0°C.

  • Stir for 2 hours. The TFA protonates the alcohol, generating a tertiary benzylic carbocation which is immediately trapped by the hydride from Et3SiH.

  • Neutralize with NaOH, extract, and purify to yield pure 1-Methoxy-4-(pentan-3-yl)benzene .

Acylation_Workflow S1 1. Acylation Anisole + Propionyl Chloride I1 4-Methoxypropiophenone (No Rearrangement) S1->I1 S2 2. Grignard Addition + Ethylmagnesium Bromide I1->S2 I2 3-(4-Methoxyphenyl)pentan-3-ol (Tertiary Alcohol) S2->I2 S3 3. Reduction Et3SiH / TFA I2->S3 P 1-Methoxy-4-(pentan-3-yl)benzene (>95% Target Isomer) S3->P

Fig 2: Three-step acylation-reduction workflow to prevent carbocation rearrangement.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at:[Link]

  • Dealkylation of Alkyl and Aryl Ethers with AlCl3-NaI in the Free Solvent Condition. ResearchGate. Available at:[Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. Available at:[Link]

Sources

Optimization

Incomplete Clemmensen reduction of 1-(4-methoxyphenyl)pentan-3-one

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the incomplete Clemmensen reduction of 1-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the incomplete Clemmensen reduction of 1-(4-methoxyphenyl)pentan-3-one .

Due to the lipophilic nature of this 12-carbon aralkyl ketone, standard aqueous Clemmensen conditions often result in sluggish kinetics, incomplete conversion, and unwanted side reactions. This guide synthesizes mechanistic causality with field-proven protocols to resolve these bottlenecks.

Part 1: Mechanistic Causality & Reaction Overview

The Clemmensen reduction converts carbonyl groups to methylene groups using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). For 1-(4-methoxyphenyl)pentan-3-one, the reaction proceeds via a zinc-carbenoid mechanism occurring directly on the metal surface[1].

When the reaction is incomplete, it is rarely a failure of the mechanism itself, but rather a failure of mass transfer . The highly hydrophobic substrate "oils out" in the aqueous acid, minimizing contact with the zinc surface. Furthermore, if the local concentration of the radical anion intermediate becomes too high at the metal interface, single-electron transfer outpaces protonation, leading to pinacol dimerization rather than complete reduction[2].

Mechanism K 1-(4-methoxyphenyl)pentan-3-one H Protonated Ketone (Oxonium Ion) [H⁺ from HCl] K->H + H⁺ Zn Surface Adsorption & SET [Zn(Hg) Surface] H->Zn Adsorption Rad Radical Anion Intermediate Zn->Rad + e⁻ Carb Zinc-Carbenoid Intermediate [C-O Cleavage] Rad->Carb + Zn, + e⁻, - H₂O Pin Pinacol Dimer [Side Product] Rad->Pin Low H⁺ / Dimerization Alk 1-(4-methoxyphenyl)pentane [Target Product] Carb->Alk + 2H⁺

Zinc-Carbenoid Mechanism for the Clemmensen reduction of 1-(4-methoxyphenyl)pentan-3-one.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 30-40% conversion even after 24 hours of reflux. Why is the reduction incomplete? A: This is a classic mass-transfer issue. 1-(4-methoxyphenyl)pentan-3-one is highly lipophilic. In standard aqueous HCl, it forms a separate organic layer that floats above the zinc, severely limiting surface contact. Solution: Implement the Martin Modification [2]. By adding a water-immiscible co-solvent like toluene, the ketone dissolves in the organic phase and slowly partitions to the aqueous-zinc interface. This ensures steady mass transfer and prevents the zinc surface from being passivated by unreacted oils.

Q2: I am observing a highly polar byproduct on my TLC plate. Could the methoxy group be cleaving? A: Yes. While aryl ethers are generally stable, prolonged reflux (12+ hours) in concentrated boiling HCl can protonate the methoxy oxygen, leading to slow nucleophilic cleavage and the formation of a phenolic byproduct[3]. Solution: The Martin modification also solves this. Toluene acts as a protective reservoir; the product (1-(4-methoxyphenyl)pentane) preferentially partitions into the organic layer immediately upon formation, shielding the ether linkage from prolonged exposure to the boiling aqueous acid[4].

Q3: My GC-MS shows high-molecular-weight impurities. What are they and how do I stop them? A: These are likely pinacol dimers or polymeric resins. They form when the radical anion intermediate dimerizes instead of undergoing further reduction[2]. This happens when the acid concentration drops too low during the reaction (HCl gas escapes during reflux). Solution: Ensure a constant, high concentration of protons. Add fresh concentrated HCl in 2-hour intervals throughout the reflux period to outcompete the dimerization pathway.

Q4: My zinc amalgam turned black and clumped into a single mass immediately upon heating. Is it deactivated? A: Yes. Clumping indicates the loss of active surface area, often caused by inadequate amalgamation or the presence of heavy metal impurities in the zinc dust. Solution: Always prepare fresh amalgam immediately before use. Use granular zinc (mossy zinc) rather than fine dust to prevent rapid clumping, and ensure the HgCl₂ activation step is strictly timed (see protocol below)[2].

Workflow Start Issue: Incomplete Reduction Detected via TLC/GC Check1 Is Zn(Hg) freshly prepared and granular? Start->Check1 Fix1 Prepare fresh amalgam (2% HCl + HgCl₂) Check1->Fix1 No (Clumped/Dull) Check2 Is the substrate 'oiling out' in aqueous HCl? Check1->Check2 Yes Fix2 Switch to Martin Modification (Add Toluene Co-solvent) Check2->Fix2 Yes (Biphasic) Check3 Is HCl gas escaping during prolonged reflux? Check2->Check3 No Fix3 Add fresh conc. HCl every 2-3 hours Check3->Fix3 Yes (pH rising)

Troubleshooting decision tree for incomplete Clemmensen reduction workflows.

Part 3: Quantitative Condition Comparison

To highlight the necessity of modifying the reaction conditions for this specific substrate, the following table summarizes expected outcomes based on empirical modifications[2].

Reaction ConditionCo-SolventTimeExpected YieldMajor Byproduct ProfileDiagnostic Notes
Standard Clemmensen None24h30 - 40%Pinacol dimer (20%), Phenol (5%)Substrate oils out; incomplete conversion; ether cleavage due to prolonged acid exposure.
Martin Modification Toluene12h85 - 90% Trace (<2%)Biphasic system ensures steady mass transfer and protects the methoxy group.
Yamamura Modification Dry Et₂O4h70 - 75%Alkene (10%)Fast, but requires handling dry HCl gas at 0°C. Prone to elimination side-reactions.

Part 4: Optimized Experimental Protocol (Martin Modification)

This self-validating protocol utilizes a biphasic toluene/water system to guarantee complete reduction while protecting the acid-sensitive methoxy ether.

Step 1: Preparation of Active Zinc Amalgam (Must be done immediately before use)

  • In a 500 mL round-bottom flask, add 20.0 g of mossy zinc (do not use ultra-fine dust to avoid clumping).

  • Add a solution of 2.0 g of mercury(II) chloride (HgCl₂) dissolved in 30 mL of water and 1.5 mL of concentrated HCl[2].

  • Shake the mixture vigorously for exactly 5 minutes. The zinc should acquire a bright, shiny silver surface.

  • Decant the aqueous supernatant completely. Wash the amalgam once with 20 mL of distilled water and decant again.

Step 2: Biphasic Reaction Setup

  • To the freshly prepared Zn(Hg) in the flask, add 15 mL of water and 35 mL of concentrated HCl (37%).

  • Add 25 mL of toluene.

  • Add 5.0 g of 1-(4-methoxyphenyl)pentan-3-one dissolved in an additional 10 mL of toluene.

  • Equip the flask with a highly efficient reflux condenser and a magnetic stir bar (set to vigorous stirring to maximize the biphasic interfacial area).

Step 3: Reflux and Acid Maintenance

  • Heat the mixture to a vigorous reflux (oil bath at ~110°C).

  • Critical Step: Every 2.5 hours, temporarily remove the heat, allow boiling to subside, and carefully add an additional 10 mL of concentrated HCl through the condenser. This replenishes the HCl lost as gas and prevents the formation of pinacol dimers.

  • Monitor the organic layer via TLC (Hexanes:EtOAc 9:1) or GC-MS. Complete consumption of the ketone typically occurs within 10-12 hours.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove unreacted zinc and trace insoluble resins. Wash the Celite pad with 20 mL of toluene.

  • Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water (30 mL), saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid, and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-methoxyphenyl)pentane. Purify via vacuum distillation or silica gel chromatography if necessary.

Part 5: References

  • Clemmensen Reduction: Mechanism, Reagents, Equation & Differences Vedantu URL: [Link]

  • Reduction of carbonyl compounds to the respective alkanes (J. Wicha) Thieme Connect URL:[Link]

  • The Journal of Organic Chemistry 1959 Volume 24 No.7 ACS Publications URL:[Link]

Sources

Troubleshooting

Removal of impurities from crude 1-Methoxy-4-(pentan-3-YL)benzene

Technical Support Center: Purification of 1-Methoxy-4-(pentan-3-yl)benzene System Overview 1-Methoxy-4-(pentan-3-yl)benzene (also known as p-(3-pentyl)anisole) is a valuable intermediate in drug development. Its synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Methoxy-4-(pentan-3-yl)benzene

System Overview

1-Methoxy-4-(pentan-3-yl)benzene (also known as p-(3-pentyl)anisole) is a valuable intermediate in drug development. Its synthesis—typically achieved via the Friedel-Crafts alkylation of anisole using 3-pentanol/3-bromopentane, or via the Williamson ether synthesis from 4-(pentan-3-yl)phenol—inevitably generates a complex crude matrix.

As an Application Scientist, I have designed this guide to address the thermodynamic and kinetic realities of these reactions. Impurities generally fall into four classes:

  • Unreacted starting materials (Anisole or phenolic precursors).

  • Regioisomers (Primarily the ortho-isomer: 1-methoxy-2-(pentan-3-yl)benzene).

  • Over-reaction products (Polyalkylated anisoles).

  • Catalyst residues (Aluminum chloride or other Lewis acids).

This guide provides a causal, step-by-step framework to systematically isolate the target para-isomer with >99% purity.

Diagnostic Purification Workflow

G Crude Crude Reaction Mixture Quench Aqueous Acid Quench Crude->Quench Extract Alkaline Wash (2M NaOH) Quench->Extract PhenolWaste Aqueous Phase (Waste) Extract->PhenolWaste Aqueous OrgPhase Organic Phase Extract->OrgPhase Organic Distill Fractional Distillation OrgPhase->Distill Light Light Fraction (Anisole) Distill->Light Lowest BP Ortho Mid Fraction (ortho-Isomer) Distill->Ortho Lower BP Para Main Fraction (para-Isomer) Distill->Para Target BP Heavy Pot Residue (Polyalkylated) Distill->Heavy Highest BP

Workflow for the purification of crude 1-Methoxy-4-(pentan-3-yl)benzene.

Troubleshooting & FAQs

Q1: During the initial aqueous workup to remove the Lewis acid catalyst, a thick, unmanageable emulsion forms. How do I resolve this? A1: Emulsions in Friedel-Crafts workups are almost always caused by the precipitation of insoluble aluminum hydroxide [Al(OH)₃] gels when the reaction is quenched with neutral water. Causality & Solution: Aluminum chloride (AlCl₃) is a strong Lewis acid[1]. When quenched improperly, it forms polymeric hydroxide networks that trap organic droplets. To break or prevent this, quench the reaction mixture by pouring it over a mixture of crushed ice and 1M HCl . The acidic environment forces the aluminum into the water-soluble hexaaquaaluminum(III) complex, [Al(H2​O)6​]3+ , ensuring a sharp phase separation.

Q2: My GC-MS shows significant contamination from 4-(pentan-3-yl)phenol. What is the most efficient removal strategy? A2: Phenolic impurities arise either from incomplete Williamson ether synthesis or from unintended ether cleavage during harsh Friedel-Crafts conditions. Causality & Solution: Phenols possess a mildly acidic hydroxyl proton (pKa ~10), whereas your target anisole derivative is strictly neutral. Washing the organic phase with a strong base (e.g., 2M NaOH) deprotonates the phenol, converting it into a highly water-soluble sodium phenoxide salt[2]. The neutral 1-Methoxy-4-(pentan-3-yl)benzene remains entirely in the organic phase. This 3 is an industry standard for anisole purification[3].

Q3: The ortho-isomer (1-methoxy-2-(pentan-3-yl)benzene) is co-eluting with my target para-isomer. Why did this form, and how do I separate them? A3: Causality: The methoxy group of anisole is strongly electron-donating, activating both the ortho and para positions toward electrophilic aromatic substitution[4]. While the bulky 3-pentyl carbocation sterically favors the para position, kinetic conditions still yield 10-20% of the ortho-isomer[4]. Solution: Because both isomers are neutral ethers, chemical extraction will not work. You must rely on physical properties. The ortho-isomer has a slightly lower boiling point and a higher Rf​ value on silica gel (due to the alkyl chain sterically shielding the polar ether oxygen from the stationary phase). High-vacuum fractional distillation using a Vigreux column is the most scalable separation method.

Q4: How do I eliminate polyalkylated byproducts (e.g., 2,4-di(pentan-3-yl)anisole)? A4: Causality: Alkyl groups are electron-donating. Once the first 3-pentyl group attaches to the anisole ring, the ring becomes even more nucleophilic than the starting material, making it highly susceptible to a second alkylation event (polyalkylation)[5],[1]. Solution: These over-reaction products have significantly higher molecular weights and boiling points. During vacuum distillation, they will remain in the distillation pot as a heavy residue while your target product distills over.

Quantitative Data Summary

To aid in your separation strategy, the following table summarizes the physicochemical properties of the crude mixture components. (Note: Boiling points are approximate values at 1 Torr; precise values depend on exact vacuum stability).

ComponentMolecular WeightApprox. Boiling Point (@ 1 Torr)Relative Polarity (TLC Rf​ )*Soluble in 2M NaOH?
Anisole (Starting Material)108.14 g/mol < 40 °C0.60No
4-(pentan-3-yl)phenol (Impurity)164.25 g/mol ~ 100 °C0.20Yes (as phenoxide)
1-Methoxy-2-(pentan-3-yl)benzene (ortho)178.27 g/mol ~ 105 °C0.55No
1-Methoxy-4-(pentan-3-yl)benzene (para)178.27 g/mol ~ 115 °C0.50No
2,4-Di(pentan-3-yl)anisole (Polyalkylated)248.41 g/mol > 140 °C0.65No

*TLC Conditions: Silica gel, 95:5 Hexanes:Ethyl Acetate. The ortho-isomer elutes slightly faster due to steric shielding of the oxygen atom.

Validated Experimental Protocols

Protocol A: Alkaline Liquid-Liquid Extraction (Phenol Removal)

Purpose: To chemically separate unreacted phenols from the neutral ether product.

  • Dilution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a ratio of 10 mL solvent per 1 g of crude.

  • Alkaline Wash: Transfer to a separatory funnel. Add 0.5 volumes of cold 2M NaOH aqueous solution[2].

  • Agitation: Stopper and shake vigorously, venting frequently to release pressure.

  • Separation: Allow the layers to separate. Draw off the lower aqueous layer (contains sodium phenoxide).

  • Self-Validation Step: Spot the aqueous layer on a TLC plate and stain with iodine or KMnO₄. If a spot appears, phenolic impurities were successfully extracted.

  • Neutralization: Wash the retained organic layer with brine (saturated NaCl) until the aqueous wash is neutral (pH ~7). Dry the organic layer over anhydrous Na₂SO₄[6].

Protocol B: High-Vacuum Fractional Distillation

Purpose: To separate the target para-isomer from unreacted anisole, the ortho-isomer, and polyalkylated heavy ends.

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a vacuum-jacketed Vigreux column (at least 20 cm), a short-path distillation head, and a multi-neck cow receiver.

  • Degassing: Apply high vacuum (≤ 1 Torr) at room temperature for 15 minutes to remove residual extraction solvents.

  • Fraction 1 (Forerun): Slowly heat the oil bath. Collect the fraction boiling below 80 °C (unreacted anisole and residual moisture).

  • Fraction 2 (Ortho-isomer): Increase heat carefully. Collect the fraction distilling around 100–108 °C.

  • Fraction 3 (Target Para-isomer): Swap to a clean receiving flask. Collect the main fraction distilling steadily around 112–118 °C.

  • Self-Validation Step: Perform GC-FID or ¹H-NMR on Fraction 3. The para-isomer will show a classic AA'BB' splitting pattern in the aromatic region (δ 6.8 - 7.2 ppm), whereas the ortho-isomer will show a complex multiplet. Leave the heavy polyalkylated residue in the pot.

References

  • [2] Title: Purification of Anisole - Chempedia - LookChem. Source: lookchem.com. URL:

  • [3] Title: Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. Source: researchgate.net. URL:

  • [6] Title: Methods for Purification of Commonly Used Solvents. Source: alfa-chemistry.com. URL:

  • [5] Title: Friedel-Crafts Alkylation. Source: chemistrysteps.com. URL:

  • [1] Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Source: libretexts.org. URL:

  • [4] Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Source: masterorganicchemistry.com. URL:

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 1-Methoxy-4-(pentan-3-yl)benzene Synthesis

Welcome to the Process Optimization Hub. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of complex alkylated arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Hub. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of complex alkylated arenes. While textbook chemistry often suggests direct Friedel-Crafts alkylation for synthesizing 1-Methoxy-4-(pentan-3-yl)benzene, real-world bench execution reveals critical flaws in this approach—specifically regarding carbocation rearrangements and regiochemical control.

This guide establishes a self-validating, high-fidelity protocol to bypass these issues, ensuring >99% isomeric purity and regioselectivity.

Section 1: Strategic Workflow Analysis

Before troubleshooting, it is critical to understand why the traditional route fails and why a two-step Grignard/Ionic Hydrogenation sequence is the industry standard for this target.

RouteComparison cluster_FC Suboptimal: Direct Friedel-Crafts Alkylation cluster_Opt Optimized: Grignard + Ionic Hydrogenation A1 Anisole R1 3-Pentanol + AlCl3 A1->R1 P1 Mixture of Isomers (2-pentyl & 3-pentyl) + Polyalkylation R1->P1 A2 4-Bromoanisole R2 1. Mg, THF 2. Pentan-3-one A2->R2 I2 3-(4-methoxyphenyl) pentan-3-ol R2->I2 R3 Et3SiH, TFA, DCM I2->R3 P2 1-Methoxy-4- (pentan-3-yl)benzene (>99% Purity) R3->P2

Figure 1: Comparison of the suboptimal Friedel-Crafts route vs. the optimized Grignard pathway.

Section 2: Troubleshooting FAQs (Friedel-Crafts Limitations)

Q1: Why does my Friedel-Crafts alkylation with 3-bromopentane (or 3-pentanol) yield a complex mixture of isomers instead of pure 1-Methoxy-4-(pentan-3-yl)benzene? A1: This is a classic case of thermodynamic/kinetic equilibration via a 1,2-hydride shift . When the Lewis acid (e.g., AlCl₃) activates 3-bromopentane, it generates a secondary 3-pentyl carbocation. Because the adjacent carbons also host secondary hydrogens, a rapid 1,2-hydride shift occurs, equilibrating the 3-pentyl cation with the 2-pentyl cation[1]. Studies have shown that alkylation with 3-pentanol typically yields a product mixture heavily contaminated with the 2-pentyl isomer (often up to 65% 2-phenylpentane derivatives)[2].

HydrideShift C3 3-Pentyl Cation (Secondary) Shift 1,2-Hydride Shift (Rapid Equilibration) C3->Shift Thermodynamic Control P3 4-(Pentan-3-yl)anisole (Target) C3->P3 + Anisole C2 2-Pentyl Cation (Secondary) Shift->C2 P2 4-(Pentan-2-yl)anisole (Impurity) C2->P2 + Anisole

Figure 2: 1,2-hydride shift of the 3-pentyl cation leading to inseparable regioisomeric mixtures.

Q2: Can I suppress ortho-alkylation and polyalkylation by lowering the reaction temperature? A2: Lowering the temperature improves the para:ortho ratio due to the steric bulk of the pentyl group, but it will not solve polyalkylation. The methoxy group of anisole is strongly activating. Once the first alkyl group is added, the resulting alkyl anisole is more electron-rich and reactive than the starting material, making di- and tri-alkylation a kinetic inevitability under Friedel-Crafts conditions[1].

Section 3: The Optimized Solution (Grignard + Ionic Hydrogenation)

To achieve absolute control over both the regiochemistry (para-position) and the alkyl chain structure (strictly 3-pentyl), we must abandon direct alkylation. The self-validating solution is a two-step sequence:

  • Grignard Addition: Starting with 4-bromoanisole locks the substitution strictly at the para position. Reacting its Grignard reagent with pentan-3-one forms 3-(4-methoxyphenyl)pentan-3-ol , a tertiary benzylic alcohol.

  • Ionic Hydrogenation (Deoxygenation): We treat this intermediate with Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA). The TFA protonates the hydroxyl group, which leaves as water to form a highly stabilized tertiary benzylic carbocation. Because this carbocation is exceptionally stable, no hydride shifts occur. Et₃SiH immediately acts as a hydride donor, trapping the cation to yield the pure alkane[3],[4].

Quantitative Data Comparison
Reaction ParameterDirect Friedel-Crafts AlkylationOptimized Route (Grignard + Silane)
Overall Yield 30 - 40% (Isolated)> 85% (Over two steps)
Regioselectivity (Para:Ortho) ~ 70:30> 99:1 (Locked by 4-bromoanisole)
Isomeric Purity (3-pentyl vs 2-pentyl) ~ 25:75 (Favors 2-pentyl)> 99% (No hydride shift possible)
Polyalkylation Risk HighNone
Section 4: Step-by-Step Experimental Methodologies
Step 1: Synthesis of 3-(4-methoxyphenyl)pentan-3-ol

Mechanism: Nucleophilic addition of an aryl magnesium halide to a symmetrical ketone.

  • Preparation: In an oven-dried, argon-purged flask, add magnesium turnings (1.1 eq, 26.7 mmol) and a crystal of iodine in 10 mL anhydrous THF.

  • Initiation: Add 5% of a solution containing 4-bromoanisole (1.0 eq, 24.3 mmol) in 20 mL THF. Warm gently until the iodine color fades, indicating Grignard initiation.

  • Addition: Add the remaining 4-bromoanisole solution dropwise over 30 minutes to maintain a gentle reflux. Stir for 1 hour at room temperature.

  • Ketone Coupling: Cool the reaction to 0 °C. Add pentan-3-one (1.05 eq, 25.5 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the intermediate alcohol.

Step 2: Ionic Hydrogenation to 1-Methoxy-4-(pentan-3-yl)benzene

Mechanism: Acid-catalyzed formation of a stabilized carbenium ion, followed by irreversible hydride transfer from a silane donor[3],[4].

  • Preparation: Dissolve the crude 3-(4-methoxyphenyl)pentan-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under argon and cool to 0 °C.

  • Silane Addition: Add Triethylsilane (Et₃SiH) (2.5 eq) in one portion. Note: Triethylsilane is sensitive to moisture; ensure strictly anhydrous conditions to prevent the formation of hexaethyldisiloxane side products[4].

  • Acid Catalysis: Add Trifluoroacetic Acid (TFA) (3.0 eq) dropwise over 10 minutes. The solution may transiently turn deep red/orange, indicating the formation of the benzylic carbocation.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the alcohol is fully consumed.

  • Workup: Quench by slowly pouring the mixture into saturated aqueous NaHCO₃ (Caution: Gas evolution). Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and evaporate. Purify via short-path distillation or silica gel chromatography (100% Hexanes) to isolate the pure target compound.

References
  • Alkylation of Benzene with 1-Pentene over Solid Phosphoric Acid ResearchGate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ8md4va966zo1hf70gK0eZqwKSRSpyYtJjCtR8OEWe6CLKV-FPME3DL2wT8uYUdfjCvK__j_27GC_bjqaOMlBYOzqCt6KjJWju7Zm3ac8io9ykEfDsP4F5N88YXt1U21OpHU-GyUzlYRkzRUC6c6NEjeYZQC2yhrQxXsuTZYPba3IV_r3iMbCTyMLugdAyDVim_aKqCp9fs921mdWOW4PPD5NhAi7B-D0eb7b6g==]
  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction LibreTexts Chemistry[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU5ofdf7wmVA5zb-MOpesZd_5vNUzKZfQJa7dpd_0l2MOLMVVDDlRp2fTOBPwlQzzAgi93cNWcCvZNS5aBdps5xeNL3Rjz2YKXOx2pI_MDootQdet8H18rw-p3tYcnQGMWtc8qFzfUIQJMZdIB5ehC0kTtPhpvSUy2tlwifgJGZWoNiFHPFnq1BGKcHnSWdM3JUWG9JFdUt3P7BefdXwnkp9UTXR59GbOoXOU2y_Ou4lCUza0O4ac7YzqP6arEa-nLNE7A0gmos68DhUQf49YZsJeVXcgGlHiPEMrKVQvZ-pie6YPjRdJHvlbHIdL0NXms4Bd7mirT9Eu29wJkj3nC8WYEU4EUhL0Qi-_uA2kCeHQAxs5Q1x_Ysn-H2Oiolh5IyoNLJau2kJka]
  • Silane Reduction of Alcohols to Alkanes Gelest Technical Library[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8oYcJxg9oaQqZ9WwyyBlyezJJsNJ5ZVH7LkcJOrUYOymAqgS1kcN-f8QBigC0q5NHUfsk8BUwE8uPSScscTPbfQDSgS68V_jUt-bjvUxqivDGPRBLQttpjB41PgWv3weVxFgx6VSxltXfw-xrNx7cAE3vqTXhw2ezw4dtxRIqXJ5Hzgee5HtnacCd2ycIwd1sY1I=]
  • Technical Support Center: Triethylsilanol-Mediated Reductions BenchChem[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd-DT3VBopI7p41CrdvPK6z6Kv6F_e_K_Fa2QLQ46X1gia7VNoGw3ixN_4Uq_4A9oFxlrnnLVEA3FtS6OiOqMqoNALybhBEXzqB9P8bk67Js6SY4SgR6sEAY3uPOVDWm0NgkafcYbWaOe6iiMyFFxNi5JKTuQ4Y6AfEJLqRj83_kTg3P2_58OTa7nYdDfAJQgMbTcVW0Lz_w==]

Sources

Troubleshooting

Technical Support Center: Preventing Carbocation Rearrangement in Friedel-Crafts Alkylation of Anisole

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting regioselectivity and structural fidelity issues during the f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting regioselectivity and structural fidelity issues during the functionalization of anisole (methoxybenzene).

Anisole is a highly activated aromatic system. While this makes it highly reactive toward electrophilic aromatic substitution (EAS), it also makes it exceptionally vulnerable to side reactions—most notably carbocation rearrangement and ether cleavage (demethylation) when subjected to harsh, traditional Friedel-Crafts alkylation conditions [1].

Core Troubleshooting & FAQs (Issue Diagnosis)

Q1: I am attempting to synthesize 4-n-propylanisole using 1-chloropropane and AlCl₃, but my NMR shows branched isopropyl anisole as the major product. Why is this happening? A: This is a classic thermodynamic issue. In traditional Friedel-Crafts alkylation, the Lewis acid (AlCl₃) coordinates with the alkyl halide to generate a carbocation (or a highly polarized carbocation-like complex). Primary carbocations are energetically unstable. To achieve a lower energy state, the intermediate undergoes a rapid 1,2-hydride shift , converting the primary carbocation into a much more stable secondary carbocation (isopropyl cation) [2]. The aromatic ring then attacks this rearranged electrophile, yielding the branched product.

Q2: How can I completely prevent this rearrangement to guarantee a linear alkyl chain? A: The gold standard workaround is the Acylation-Reduction Strategy . Instead of an alkyl halide, use an acyl halide (e.g., propanoyl chloride). The resulting electrophile is an acylium ion , which is stabilized by resonance (sharing the positive charge with the oxygen atom) [3]. Because the acylium ion is resonance-stabilized, it does not rearrange [4]. Once the aryl ketone is formed, you can reduce the carbonyl group to a methylene group using a Clemmensen reduction (Zn(Hg)/HCl) or catalytic hydrogenation (Pd/C, H₂) to yield the strictly linear alkyl anisole [5].

Q3: My anisole starting material is degrading, and I am detecting phenol derivatives in my GC-MS. What is causing this? A: You are observing demethylation. Strong, homogeneous Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can coordinate strongly with the lone pairs on the oxygen of the methoxy group. Under elevated temperatures, this leads to the cleavage of the methyl ether bond [6]. To prevent this, you must switch to milder Lewis acids (like ZnCl₂) or, preferably, shape-selective heterogeneous catalysts like Zeolites [7].

Q4: Can I achieve direct, rearrangement-free alkylation without the two-step acylation-reduction process? A: Yes, by utilizing Heterogeneous Zeolite Catalysis . Zeolites (such as Mordenite or H-Beta) possess distinct pore topologies that physically restrict the transition state [8]. The steric confinement within the zeolite pores can suppress the formation of bulkier rearranged carbocations and heavily favor para-substituted linear products [7]. Furthermore, zeolites are solid acids that do not coordinate destructively with the methoxy group, thereby preventing demethylation [6].

Mechanistic Pathway Analysis

Understanding the divergence between the alkylation and acylation pathways is critical for rational reaction design. The diagram below illustrates why acylation is the preferred method for maintaining carbon chain linearity.

G Start Anisole + 1-Chloropropane + AlCl3 Primary Primary Carbocation (Unstable) Start->Primary Shift 1,2-Hydride Shift Primary->Shift Thermodynamic Driving Force Secondary Secondary Carbocation (Stable) Shift->Secondary Product1 Isopropyl Anisole (Rearranged Product) Secondary->Product1 Electrophilic Attack AcylStart Anisole + Propanoyl Chloride + AlCl3 Acylium Acylium Ion (Resonance Stabilized) AcylStart->Acylium Ketone Aryl Ketone (Intermediate) Acylium->Ketone Electrophilic Attack Reduction Reduction (e.g., Clemmensen) Ketone->Reduction Product2 n-Propyl Anisole (Target Linear Product) Reduction->Product2

Mechanistic divergence: Carbocation rearrangement vs. resonance-stabilized acylation pathways.

Quantitative Catalyst & Strategy Comparison

When designing your scale-up or synthesis route, selecting the right catalytic system is a balance between reactivity, atom economy, and structural fidelity.

Strategy / CatalystReaction TypeRearrangement RiskDemethylation RiskPara-SelectivityEnvironmental Impact
AlCl₃ (Homogeneous) Direct AlkylationHigh (Rapid 1,2-shifts)High (Ether cleavage)Moderate (Ortho/Para mix)High (Corrosive waste)
AlCl₃ (Homogeneous) Acylation + ReductionZero (Acylium stability)Moderate (Requires temp control)High (Steric hindrance)High (Stoichiometric use)
Mordenite Zeolite Direct AlkylationLow (Pore confinement)Zero (Mild solid acid)Very High (>99%)Low (Reusable)
H-Beta Zeolite Acylation + ReductionZero Zero HighLow (Reusable)

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these standardized protocols. Each protocol includes built-in verification steps to ensure the integrity of the anisole substrate.

Protocol A: The Two-Step Acylation-Reduction (Zero-Rearrangement Guarantee)

This protocol is ideal for synthesizing pharmaceutical intermediates where strictly linear alkyl chains are required.

Step 1: Friedel-Crafts Acylation

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert argon atmosphere.

  • Reagents: Add 50 mL of anhydrous dichloromethane (DCM), followed by 10 mmol of anisole and 12 mmol of the desired linear acyl chloride (e.g., propanoyl chloride).

  • Catalysis: Cool the flask to 0 °C using an ice bath. Slowly add 12 mmol of anhydrous AlCl₃ in small portions over 15 minutes to control the exothermic generation of the acylium ion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The highly activating methoxy group ensures rapid conversion.

  • Quench & Workup: Pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation (Reduction)

  • Setup: Transfer the isolated aryl ketone to a hydrogenation flask. Dissolve in 30 mL of ethanol.

  • Catalysis: Add 10% Pd/C (10 wt% relative to the substrate).

  • Reaction: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Validation: Monitor by GC-MS to confirm the complete disappearance of the carbonyl peak (M+ mass shift of -14 Da from ketone to alkyl).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the pure linear alkyl anisole.

Protocol B: Green Synthesis using Mordenite Zeolite Catalysts

This protocol utilizes shape-selective heterogeneous catalysis to achieve high para-selectivity while avoiding toxic AlCl₃ waste [7].

G N1 1. Catalyst Activation Calcination of Mordenite Zeolite at 500°C N2 2. Reaction Setup Anisole + Acylating Agent + Acetic Acid N1->N2 N3 3. Heating & Monitoring Reflux for 2-3 hours, monitor via GC-MS N2->N3 N4 4. Catalyst Recovery Simple Filtration (Heterogeneous) N3->N4 N5 5. Product Isolation Evaporation & Column Chromatography N4->N5 Filtrate N6 Regeneration Wash with EtOAc and re-calcine N4->N6 Solid Catalyst N6->N1 Recycle

Standard workflow for heterogeneous zeolite-catalyzed Friedel-Crafts reactions.

Step-by-Step Zeolite Workflow:

  • Activation: Activate the Mordenite zeolite (SiO₂/Al₂O₃ = 200) by calcining it at 500 °C for 5 hours under airflow to remove adsorbed water and expose the Brønsted acid sites [7].

  • Reaction: In a round-bottom flask, combine the activated zeolite, anisole, and the acylating agent (e.g., acetic anhydride) using acetic acid as the solvent.

  • Heating: Heat the mixture under reflux. Quantitative conversion is typically achieved within 2 to 3 hours due to the highly activated nature of anisole [7].

  • Recovery: Filter the mixture while warm. The solid zeolite catalyst is retained on the filter paper, completely eliminating the need for a harsh aqueous quench.

  • Regeneration: Wash the recovered zeolite with ethyl acetate, dry, and re-calcine at 500 °C. The catalyst can be reused multiple times without significant loss of activity [7].

References

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts Chemistry URL:[Link]

  • In Friedel-Crafts alkylations, when do rearrangements not occur? Source: Quora (Chemistry Forum) URL:[Link]

  • Friedel-Crafts Acylation - Chemistry Steps Source: Chemistry Steps URL:[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL:[Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) Source: Study Mind URL:[Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst Source: SCIRP (Green and Sustainable Chemistry) URL:[Link]

  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride Source: ACS Omega URL:[Link]

Optimization

Advanced Technical Support Center: Grignard Reaction Workups for Tertiary Alcohol Synthesis

Welcome to the Technical Support Center for organometallic workflows. The Grignard reaction is a foundational carbon-carbon bond-forming technique, but the synthesis of tertiary alcohols via the addition of Grignard reag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic workflows. The Grignard reaction is a foundational carbon-carbon bond-forming technique, but the synthesis of tertiary alcohols via the addition of Grignard reagents to ketones or esters introduces unique vulnerabilities during the isolation phase[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we will dissect the mechanistic causality of workup failures, provide self-validating experimental protocols, and deliver actionable troubleshooting strategies to ensure high-yield, high-purity recovery of tertiary alcohols.

Mechanistic Causality of Workup Failures

When a Grignard reagent (R-MgX) reacts with a ketone or ester, the immediate product is not the alcohol, but a magnesium alkoxide intermediate [1]. Note that esters require two equivalents of the Grignard reagent to fully convert into this tertiary alkoxide[2].

The workup phase must achieve three competing objectives:

  • Protonation: Safely protonate the alkoxide to yield the tertiary alcohol.

  • Quenching: Neutralize any unreacted, highly basic Grignard reagent.

  • Salt Removal: Remove stoichiometric magnesium salts (MgX₂, Mg(OH)X) without trapping the organic product[3].

Failure to balance these objectives leads to the two most common failure modes in tertiary alcohol synthesis: acid-catalyzed dehydration and Pickering emulsion formation .

MechanisticPathway A Grignard + Carbonyl B Magnesium Alkoxide Intermediate A->B Addition C Mild Quench (NH4Cl) pH ~5.5 B->C Buffer D Strong Acid (HCl) pH < 1 B->D Excess Acid F Tertiary Alcohol (Desired Product) C->F Protonation G Alkene Byproduct (Dehydration) D->G E1 Elimination

Fig 1. Mechanistic pathways of Grignard workup highlighting the risk of acid-catalyzed dehydration.

Frequently Asked Questions & Troubleshooting

Q1: Why is my tertiary alcohol dehydrating into an alkene during the workup? A1: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 elimination) because they form exceptionally stable tertiary carbocations[4]. If a strong aqueous acid (like 1M HCl or H₂SO₄) is used to dissolve magnesium salts during the quench, the newly formed tertiary alcohol will rapidly dehydrate into an alkene byproduct[5]. Corrective Action: Always use a mild proton source. Saturated aqueous ammonium chloride (NH₄Cl) is acidic enough to protonate the alkoxide but mild enough to prevent dehydration[5].

Q2: A thick, white gel formed during my quench, and the layers won't separate. What is this, and how do I fix it? A2: This is a classic Grignard emulsion. It is caused by finely dispersed magnesium hydroxyhalides (Mg(OH)X) precipitating out of solution[3]. These amphiphilic solid particles act as surfactants, stabilizing the interface between the aqueous and organic layers to form a persistent Pickering emulsion[3]. Corrective Action: Do not add strong acid to break the emulsion if your product is a tertiary alcohol. Instead, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) or citric acid[6][7]. These alpha-hydroxy carboxylates act as strong bidentate chelating agents for Mg²⁺, pulling the metal into the aqueous phase and breaking the gel[8].

Q3: My TLC showed complete conversion, but my isolated yield is suspiciously low. Where did my product go? A3: Tertiary alcohols are frequently lost in the salt cake. The magnesium salt precipitate is highly porous and can sequester significant amounts of the organic product[5]. If you filter the salts without thoroughly washing them with a polar organic solvent (like ethyl acetate or additional THF), you will discard your product. Furthermore, lower molecular weight tertiary alcohols have partial water solubility; failing to extract the aqueous layer multiple times with fresh organic solvent will result in yield loss[9].

Quantitative Comparison of Quenching Agents

Selecting the correct quenching agent is a matter of balancing pH against the solubility of the resulting magnesium salts.

Quenching AgentTypical pHEmulsion RiskDehydration Risk (3° Alcohols)Mechanism of Action / Notes
Water ~7.0Very High LowHydrolysis; forms highly insoluble Mg(OH)₂ gels. Not recommended.
Sat. NH₄Cl ~5.5ModerateLow Mild protonation; reagent of choice for acid-sensitive products[5].
1M HCl / H₂SO₄ < 1.0LowVery High Strong protonation; dissolves salts perfectly but catalyzes E1 elimination[5].
AcOH / NH₄Cl ~4.5LowLowForms highly water-soluble magnesium acetate species; excellent for flow chemistry[10].
Rochelle's Salt ~7.5LowLowChelates Mg²⁺ to form water-soluble tartrate complexes; breaks existing emulsions[7][8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal checks (e.g., visual layer clarity, pH monitoring), you ensure the chemical environment remains optimal for tertiary alcohol survival.

Protocol A: Standard Mild Quench (For Acid-Sensitive Tertiary Alcohols)

Use this protocol as your default workup to prevent dehydration.

  • Thermal Control: Upon reaction completion, submerge the reaction flask in an ice-water bath and cool to 0–5 °C[1].

  • Dilution: Dilute the reaction mixture with 1 to 2 volumes of anhydrous diethyl ether or THF. Self-Validation Check: The mixture should become noticeably less viscous, reducing the localized concentration of precipitating salts[3].

  • Controlled Quench: Using an addition funnel, add saturated aqueous NH₄Cl dropwise with vigorous stirring[1]. Continue addition until the exothermic bubbling ceases.

  • Phase Separation: Transfer to a separatory funnel. If an emulsion begins to form, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic product into the ether layer[5].

  • Extraction: Separate the organic layer. Extract the aqueous layer two additional times with fresh organic solvent to ensure total recovery of the tertiary alcohol[9].

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Protocol B: Emulsion Resolution via Chelation

Execute this protocol if Protocol A results in a persistent, unyielding white gel.

  • Chelation Addition: To the emulsified biphasic mixture, add an equal volume of saturated aqueous Rochelle's salt (sodium potassium tartrate) or 10% w/v citric acid[6][7].

  • Agitation: Stir the mixture vigorously at room temperature for 1 to 2 hours. Self-Validation Check: The opaque white gel should slowly transition into two easily separable, clear liquid layers as the tartrate/citrate ligands chelate the Mg²⁺ ions[8].

  • Celite Filtration (Contingency): If a slight suspension persists, vacuum filter the entire mixture through a tightly packed pad of Celite[5].

  • Cake Washing: Wash the Celite filter cake thoroughly with ethyl acetate to recover any trapped tertiary alcohol. Proceed with standard phase separation.

EmulsionWorkflow Start Emulsion Formed Step1 Add Brine & Dilute Organic Layer Start->Step1 Check1 Resolved? Step1->Check1 Step2 Add Rochelle's Salt or Citric Acid Check1->Step2 No Success Extract Clean Organic Phase Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Filter Biphasic Mixture Through Celite Pad Check2->Step3 No Check2->Success Yes Step3->Success

Fig 2. Step-by-step troubleshooting workflow for resolving magnesium salt emulsions during workup.

References[3] BenchChem Technical Support Team. "Overcoming emulsion formation during workup of Grignard reactions." Benchchem. https://benchchem.com/[1] BenchChem Technical Support Team. "Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols." Benchchem. https://benchchem.com/[5] BenchChem Technical Support Team. "Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols." Benchchem. https://benchchem.com/[4] "GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM." Adichemistry. https://adichemistry.com/[2] "The Grignard Reaction Mechanism." Chemistry Steps. https://chemistrysteps.com/[6] "Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones." ACS Publications.https://pubs.acs.org/[7] "Grignard work up." r/Chempros - Reddit. https://www.reddit.com/[9] "Extraction - Which layer is being reused and which layer is fresh." r/OrganicChemistry - Reddit.https://www.reddit.com/[8] "1_STANDARD EXPERIMENTAL PROTOCOLS-1." UC Santa Barbara.https://www.chem.ucsb.edu/[10] "Continuous GMP Manufacturing for Grignard Reagent/Zincate Synthesis and Negishi Coupling Reaction." Organic Process Research & Development - ACS Publications. https://pubs.acs.org/

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 1-Methoxy-4-(pentan-3-yl)benzene During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, unexpected side reactions, or safety hazards when using aged batches o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, unexpected side reactions, or safety hazards when using aged batches of 1-Methoxy-4-(pentan-3-yl)benzene (also known as p-(3-pentyl)anisole).

Because this compound is an electron-rich alkyl-ether, it is highly susceptible to environmental degradation. This guide is designed to provide you with a deep mechanistic understanding of why this degradation occurs, how to definitively diagnose it, and the field-proven protocols required to recover your material and prevent future loss.

Section 1: Fundamental Mechanisms of Degradation

Q: Why does 1-Methoxy-4-(pentan-3-yl)benzene degrade so rapidly when left on the benchtop, and what is the chemical mechanism?

A: The degradation is primarily driven by autoxidation , a spontaneous free-radical chain reaction that occurs in the presence of atmospheric oxygen and is accelerated by light or heat[1]. 1-Methoxy-4-(pentan-3-yl)benzene is uniquely vulnerable because its molecular structure contains two highly reactive sites for hydrogen atom abstraction:

  • The Tertiary Benzylic Carbon: The C3 position of the pentyl chain is both tertiary and benzylic. Radicals formed at this position are highly stabilized by hyperconjugation from adjacent methyl groups and resonance delocalization with the electron-rich aromatic ring. This makes it the kinetic weak point of the molecule.

  • The Methoxy Alpha-Carbon: Ethers inherently undergo slow oxidation where an initiator abstracts a hydrogen adjacent to the ether oxygen[1].

Once a trace radical is generated (initiation), it rapidly couples with molecular oxygen to form a peroxy radical. This peroxy radical then abstracts a hydrogen from another molecule of the ether, generating a hydroperoxide and a new carbon radical, thereby propagating the chain reaction[1]. Over time, these hydroperoxides accumulate. If subjected to heat or acid, they undergo cleavage into volatile ketones, alcohols, and polymeric byproducts, ruining the reagent's purity and posing a severe explosion hazard[2].

Autoxidation Init Initiation (O2 / Light / Heat) Rad Carbon Radical (Tertiary Benzylic) Init->Rad H• Abstraction Peroxy Peroxy Radical (R-O-O•) Rad->Peroxy + O2 Hydro Hydroperoxide (R-O-O-H) Peroxy->Hydro + R-H (Propagation) Hydro->Rad Regenerates Radical Deg Cleavage Products (Ketones, Alcohols) Hydro->Deg Thermal Cleavage

Radical chain mechanism of 1-Methoxy-4-(pentan-3-yl)benzene autoxidation.

Section 2: Diagnostics and Validation

Q: How can I validate the integrity of my stored batch before using it in a sensitive cross-coupling reaction?

A: Never assume an aged ether derivative is safe or pure. You must implement a self-validating diagnostic loop: test for peroxides, quantify the contamination, and verify removal. The industry standard for detecting hydroperoxides is the Acidified Potassium Iodide (KI) Test [3]. In this assay, peroxides oxidize iodide ions ( I− ) to elemental iodine ( I2​ ), which produces a distinct color change in the aqueous phase[1].

Quantitative Interpretation of the KI Test
Peroxide ConcentrationVisual Indicator (KI + Starch)Recommended Action
< 5 ppm Colorless to very faint yellowSafe for use and standard distillation.
5 - 20 ppm Light yellowTreat with activated alumina before use.
20 - 100 ppm Distinct yellow to brownWash with FeSO 4​ , then alumina. Do not heat.
> 100 ppm Deep blue/black (with starch)Extreme explosion hazard. Dispose as hazardous waste.
Protocol 1: Self-Validating KI Assay

Causality Note: The addition of a catalytic amount of acid is required to accelerate the oxidation of iodide by the hydroperoxides.

  • In a clean glass vial, add 1 mL of a freshly prepared 10% (w/v) aqueous Potassium Iodide (KI) solution.

  • Add 2-3 drops of glacial acetic acid or dilute hydrochloric acid[3].

  • Add 1 mL of the 1-Methoxy-4-(pentan-3-yl)benzene sample.

  • Cap the vial and shake vigorously for 10 seconds.

  • Allow the phases to separate. If the result is ambiguous, add 1 drop of 1% starch indicator solution. A blue/black color confirms the presence of liberated iodine[3].

Section 3: Remediation and Recovery

Q: My batch tested positive for peroxides (e.g., 50 ppm). Can I recover the pure compound, or should I dispose of it?

A: If the peroxide concentration is below 100 ppm, the compound can be safely remediated. Never attempt to distill an ether that has tested positive for peroxides without neutralizing it first. Peroxides concentrate in the boiling flask as the solvent evaporates, leading to violent detonations[3]. Remediation relies on the chemical reduction of the hydroperoxides using Iron(II) sulfate, followed by adsorption chromatography to remove residual moisture and polar degradation byproducts[3].

Remediation Start Contaminated Batch (Peroxides > 5 ppm) Test KI Starch Assay Start->Test Wash FeSO4 Aqueous Wash (Reduces Peroxides) Test->Wash Positive Result Dry Dry over MgSO4 Wash->Dry Alumina Activated Alumina Column (Removes Polar Impurities) Dry->Alumina Verify Re-test with KI Assay Alumina->Verify Verify->Wash Positive Result (Repeat) Pure Pure Compound (Store under Ar) Verify->Pure Negative Result

Self-validating workflow for the removal of peroxides and recovery of pure ether.

Protocol 2: Peroxide Remediation Workflow

Causality Note: Iron(II) acts as a single-electron reducing agent, breaking down the hydroperoxide into an alkoxide and a hydroxide ion, safely terminating the explosive threat.

  • Preparation: For every 100 mL of contaminated 1-Methoxy-4-(pentan-3-yl)benzene, prepare a fresh wash solution by dissolving 0.5 g of Iron(II) sulfate (FeSO 4​ ) in 2 mL of distilled water[3].

  • Reduction: Transfer the ether and the FeSO 4​ solution to a separatory funnel. Shake vigorously for 3-5 minutes, venting frequently.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Magnesium Sulfate (MgSO 4​ ) for 15 minutes. Filter the drying agent.

  • Polishing: Percolate the dried organic liquid through a short column packed with basic activated alumina (Brockmann I). The alumina will trap residual moisture, trace iron salts, and polar cleavage products (like ketones or phenols)[3].

  • Validation: Repeat Protocol 1 on the eluent. The KI test must be completely colorless before proceeding to use or store the compound.

Section 4: Optimized Storage Guidelines

Q: What is the definitive storage protocol to prevent this degradation from recurring?

A: To break the autoxidation cycle, you must eliminate the initiators (light, heat) and the propagator (oxygen).

  • Inert Atmosphere: Always flush the headspace of the storage vessel with Argon or Nitrogen before sealing.

  • Light Exclusion: Store exclusively in amber glass vials to prevent photochemical initiation of the radical chain.

  • Temperature Control: Store at 4°C or -20°C. Lowering the thermal energy drastically reduces the kinetic rate of autoxidation.

  • Radical Scavengers: For long-term storage of bulk material, consider adding 10-50 ppm of a phenolic antioxidant like BHT (Butylated hydroxytoluene). BHT acts as a sacrificial chain-breaking antioxidant; it donates a hydrogen atom to peroxy radicals, forming a stable, non-reactive phenoxy radical that safely terminates the chain reaction.

References
  • Autoxidation of Ethers to Peroxides and Hydroperoxides | JoVE |[Link]

  • 15.6: Autoxidation of Ethers | Chemistry LibreTexts |[Link]

  • Ethers - storage and the detection and removal of peroxides | The University of Edinburgh |[Link]

Sources

Optimization

Improving the regioselectivity of electrophilic aromatic substitution on anisole.

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the elect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the electrophilic aromatic substitution (EAS) of anisole.

Anisole (methoxybenzene) features a strongly activating, ortho/para-directing methoxy group (+M effect). While this makes the aromatic ring highly reactive, it frequently leads to frustrating mixtures of ortho and para isomers, or unwanted polysubstitution. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve precise regiocontrol.

Troubleshooting FAQs: Mechanistic Insights & Causality

Q1: My bromination of anisole yields an inseparable mixture of mono-, di-, and tri-brominated products instead of pure 4-bromoanisole. How do I stop over-reaction? The Causality: The methoxy group donates electron density into the ring via resonance, raising the HOMO energy of the aromatic system. When using harsh reagents like Br₂ with a Lewis acid (e.g., FeBr₃), the activation barrier for subsequent substitutions remains low enough that the mono-brominated product competes with the starting material for the electrophile. The Solution: Switch to a milder brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., acetonitrile) without a Lewis acid catalyst. NBS provides a low, steady-state concentration of the active electrophile (Br⁺ or a polarized Br-N species), which is reactive enough for the highly activated anisole but insufficiently reactive to brominate the deactivated 4-bromoanisole product.

Q2: I am performing a Friedel-Crafts acylation on anisole, but I am getting a 60:40 mixture of para and ortho isomers. How can I force exclusive para-selectivity? The Causality: Standard homogeneous Lewis acids (like AlCl₃) coordinate with the methoxy oxygen, which can sometimes direct the incoming acylium ion to the ortho position, or simply fail to provide enough steric bulk to differentiate the ortho and para pathways. The Solution: Transition to heterogeneous shape-selective catalysis using zeolites (such as HZSM-5 or nano-sized H-Beta zeolites). The internal pore dimensions of these zeolites physically restrict the formation of the bulkier ortho-transition state, forcing the reaction down the para-pathway. Research demonstrates that nano-sized H-Beta zeolites provide highly accessible active sites while maintaining strict spatial confinement, yielding exceptional para-selectivity [1].

Q3: When using HZSM-5 zeolite for the acylation of anisole with carboxylic acids, my NMR shows O-acylation (phenyl esters) rather than the desired C-acylation (4-acyl anisole). What went wrong? The Causality: This is a classic case of kinetic versus thermodynamic control dictated by temperature. The O-acylation pathway (forming the ester) has a lower activation energy (kinetic product) but is less stable. The Solution: Increase your reaction temperature. According to foundational studies on HZSM-5 catalyzed acylation, running the reaction at lower temperatures (< 403 K) favors the phenyl carboxylic ester. By elevating the temperature above 423 K, the reaction shifts to thermodynamic control, making 4-acyl anisole the predominant product [2].

Diagnostic Workflow

EAS_Troubleshooting Start Anisole EAS Reaction Target Identification Path1 Halogenation (e.g., Bromination) Start->Path1 Path2 Friedel-Crafts Acylation Start->Path2 Issue1 Polysubstitution Observed? Path1->Issue1 Issue2 High ortho-isomer contamination? Path2->Issue2 Issue3 O-acylation instead of C-acylation? Path2->Issue3 Sol1 Switch to NBS in MeCN. Avoid Br2/FeBr3. Issue1->Sol1 Yes Sol2 Use shape-selective zeolites (H-Beta, HZSM-5). Issue2->Sol2 Yes Sol3 Increase Temp > 423 K. Shift to thermodynamic control. Issue3->Sol3 Yes

Decision tree for troubleshooting regioselectivity and side-reactions in anisole EAS.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific in-process checks to ensure the reaction is proceeding correctly before you commit to workup.

Protocol A: Highly para-Selective Bromination of Anisole using NBS

This method avoids the use of harsh Lewis acids, relying on the inherent activation of anisole and the mild nature of NBS to prevent polybromination [3].

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anisole (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (25 mL).

  • Reagent Addition: Shield the flask from direct light (to prevent radical initiation). Add N-bromosuccinimide (10.5 mmol, 1.05 eq) in a single portion at 0 °C.

  • Reaction & In-Process Check: Allow the mixture to warm to room temperature. Validation Check: The solution will initially turn pale yellow. Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the anisole spot (higher Rf) and the appearance of a single new spot (lower Rf) within 1-2 hours confirms the suppression of polysubstitution.

  • Quenching: Once complete, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Validation Check: The yellow color must completely dissipate, indicating the destruction of any residual electrophilic bromine species.

  • Workup: Extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (100% Hexanes) to yield pure 4-bromoanisole.

Protocol B: Green, para-Selective Acylation using Nano-Sized H-Beta Zeolite

This protocol utilizes spatial confinement to physically block the ortho-transition state [1].

  • Catalyst Activation: Calcine the nano-sized H-Beta zeolite (Si/Al ratio ~25) at 550 °C for 4 hours prior to use to remove adsorbed water and activate the acidic sites.

  • Reaction Setup: In a 50 mL pressure tube, combine anisole (20.0 mmol, 1.0 eq), acetic anhydride (24.0 mmol, 1.2 eq), and the activated H-Beta zeolite (20% w/w relative to anisole). Do not add external solvent.

  • Heating & In-Process Check: Seal the tube and heat to 90 °C under vigorous stirring for 4 hours. Validation Check: Take a 10 µL aliquot, filter through a micro-syringe filter, and analyze via GC-MS. You should observe >90% conversion with a para:ortho ratio exceeding 95:5. If O-acylation is detected, verify the internal temperature of the heating block.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter the mixture through a Celite pad to recover the zeolite catalyst (which can be washed, re-calcined, and reused).

  • Neutralization: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 20 mL) to remove residual acetic acid, followed by brine. Dry over Na₂SO₄ and concentrate to yield 4-methoxyacetophenone.

Mechanism of Shape-Selective Catalysis

Zeolite_Mechanism Reagents Anisole + Acylium Ion Pore Zeolite Pore Channel (Steric Confinement) Reagents->Pore ParaTS para-Transition State (Linear Geometry) Pore->ParaTS Fits in pore OrthoTS ortho-Transition State (Bulky Geometry) Pore->OrthoTS Sterically Blocked ParaProd 4-Acylanisole (Major Product) ParaTS->ParaProd OrthoProd 2-Acylanisole (Trace) OrthoTS->OrthoProd

Spatial confinement within zeolite pores physically restricts the bulky ortho-transition state.

Quantitative Data Summary: Catalyst Impact on Acylation

The table below synthesizes the impact of various catalytic systems on the conversion and regioselectivity of anisole acylation, highlighting the superiority of confined environments.

Catalyst SystemReaction Temp (K)Acylating AgentConversion (%)Para-Selectivity (%)Primary Byproduct
AlCl₃ (Homogeneous) 298Acetyl Chloride>9565 - 75Ortho-isomer
HZSM-5 Zeolite [2]< 403Carboxylic Acid~45N/A (O-Acylation)Phenyl ester
HZSM-5 Zeolite [2]> 423Carboxylic Acid85 - 90> 95Trace ortho
Nano H-Beta Zeolite [1]363Acetic Anhydride> 90> 98None

References

  • Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. Ji, X., Qin, Z., Dong, M. Catalysis Letters, 117(3), 171-176 (2007).[Link]

  • Regioselective acylation of anisole with carboxylic acids over HZSM-5 catalyst. Wang, Q. L., Ma, Y., Ji, X., Yan, H., Qiu, Q. Journal of the Chemical Society, Chemical Communications, (23), 2307-2308 (1995).[Link]

Reference Data & Comparative Studies

Validation

Confirming the Structure of 1-Methoxy-4-(pentan-3-yl)benzene: A Comparative Guide to 2D NMR Strategies

In drug development and synthetic chemistry, confirming the exact regiochemistry and connectivity of small molecules is a critical regulatory and scientific requirement. While mass spectrometry (MS) and 1-Dimensional Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, confirming the exact regiochemistry and connectivity of small molecules is a critical regulatory and scientific requirement. While mass spectrometry (MS) and 1-Dimensional Nuclear Magnetic Resonance (1D NMR) are excellent tools for rapid screening, they often fall short when differentiating closely related structural isomers.

This guide objectively compares analytical strategies for the structural elucidation of 1-Methoxy-4-(pentan-3-yl)benzene , a para-substituted aromatic compound with a symmetrical branched alkyl chain. By evaluating 1D NMR against the standard 2D NMR suite and advanced hyphenated techniques, we provide a self-validating framework for unambiguous structural confirmation[1].

The Analytical Challenge: Isomer Ambiguity

The primary challenge in characterizing 1-Methoxy-4-(pentan-3-yl)benzene lies in distinguishing it from its isomers, such as 1-methoxy-4-(pentan-2-yl)benzene. Both molecules share the exact same molecular weight (m/z 178.14) and functional groups.

Relying solely on 1D ¹H NMR presents significant risks: the aliphatic region (0.8–2.5 ppm) often suffers from overlapping multiplets, making it difficult to definitively count the number of methylene (-CH₂-) versus methyl (-CH₃) groups coupling to the central methine (-CH-) proton. To establish a self-validating proof of structure, researchers must map the exact carbon-carbon backbone using multidimensional correlation techniques [2].

Comparison of Structural Elucidation Strategies

To objectively assess the best approach for this molecule, we compare three distinct analytical workflows.

G Start Unknown Sample (Suspected 1-Methoxy-4-(pentan-3-yl)benzene) StratA Strategy A: 1D NMR + MS Start->StratA StratB Strategy B: 2D NMR Suite Start->StratB StratC Strategy C: Advanced 2D (ADEQUATE) Start->StratC ResA Mass confirmed. Isomer ambiguity remains. StratA->ResA ResB Unambiguous connectivity. Isomers ruled out. StratB->ResB ResC Absolute C-C backbone. High time cost. StratC->ResC

Fig 1: Comparison of analytical strategies for structural elucidation.

Table 1: Performance Comparison of Analytical Strategies
StrategyTechniques UsedConnectivity ProofIsomer DifferentiationTime / CostBest Use Case
Strategy A 1D ¹H/¹³C NMR + LC-MSLow (Inferred)PoorLowRoutine purity checks of knowns
Strategy B COSY, HSQC, HMBCHigh (Unambiguous)ExcellentMediumDe novo structural confirmation
Strategy C 1,1-ADEQUATE, NOESYAbsolute (C-C bonds)ExcellentHighHighly complex or proton-deficient molecules

Verdict: Strategy B (The 2D NMR Suite) offers the optimal balance of instrument time and definitive structural proof. While Strategy C (ADEQUATE) provides direct carbon-carbon connectivity, its extreme sensitivity requirements make it an inefficient use of resources for a molecule of this size [4].

The Self-Validating 2D NMR Protocol (The Gold Standard)

To achieve absolute certainty, the experimental design must be causal and self-validating. We do not simply list peaks; we use one experiment to build a hypothesis and the next to independently verify it.

The Causality of the 2D Suite
  • COSY (Correlation Spectroscopy): Maps the continuous proton spin systems. For our target molecule, the central methine proton must couple to two equivalent methylene groups (proving the symmetrical pentan-3-yl chain), ruling out the pentan-2-yl isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns each proton to its directly attached carbon, resolving any overlapping aliphatic signals from the 1D spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the final validation step by bridging isolated spin systems across 2 to 3 bonds [3]. The HMBC must show the alkyl methine proton correlating to the aromatic carbons, locking the two halves of the molecule together.

G H1 1H & 13C NMR Identify basic spin systems COSY COSY Map CH3-CH2-CH connectivity H1->COSY HSQC HSQC Assign protons to specific carbons COSY->HSQC HMBC HMBC Link alkyl chain to aromatic ring HSQC->HMBC Confirm Structure Confirmed: 1-Methoxy-4-(pentan-3-yl)benzene HMBC->Confirm

Fig 2: Logical decision tree for 2D NMR structural confirmation.

Table 2: Expected NMR Data and Key 2D Correlations
Position¹H Shift (ppm, mult, J)¹³C Shift (ppm)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
1 (Ar-C) -157.8--
2, 6 (Ar-CH) 6.85 (d, 8.6 Hz)113.5H-3, H-5C-1, C-4
3, 5 (Ar-CH) 7.10 (d, 8.6 Hz)128.4H-2, H-6C-1, C-4, C-3'
4 (Ar-C) -136.5--
OCH₃ 3.80 (s, 3H)55.2-C-1
3' (CH) 2.35 (tt, 9.0, 5.5 Hz)48.5H-2', H-4'C-4, C-3, C-5, C-2', C-4'
2', 4' (CH₂) 1.60 (m, 4H)29.2H-3', H-1', H-5'C-3', C-1', C-5'
1', 5' (CH₃) 0.85 (t, 7.4 Hz)12.1H-2', H-4'C-2', C-4', C-3'

Note: The ³J HMBC correlation from the methoxy protons (δ 3.80) to C-1 (δ 157.8), combined with the ³J correlation from the methine proton (δ 2.35) to C-3/C-5 (δ 128.4), creates a self-validating loop that proves the para-substitution pattern.

Step-by-Step Experimental Methodology

To reproduce the structural confirmation outlined in Strategy B, execute the following standardized protocol using a minimum 400 MHz NMR spectrometer equipped with a z-gradient probe.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the purified 1-Methoxy-4-(pentan-3-yl)benzene.

  • Dissolve the compound completely in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade the magnetic field homogeneity.

Step 2: 1D Baseline Acquisition

  • Acquire a standard ¹H NMR spectrum (typically 16 scans, relaxation delay D1 = 2s). Phase and baseline correct the spectrum, referencing the TMS peak to 0.00 ppm.

  • Acquire a ¹³C{¹H} decoupled spectrum (minimum 256 scans, D1 = 2s) to establish the carbon skeleton.

Step 3: COSY Acquisition (Homonuclear Correlation)

  • Select a gradient-selected COSY pulse program (e.g., cosygpqf).

  • Set the spectral width (SW) in both dimensions to encompass all proton signals (typically 0–8 ppm for this molecule).

  • Acquire using 128–256 increments in the indirect dimension (F1) with 2–4 scans per increment.

  • Analysis: Trace the cross-peaks from the triplet at δ 0.85 to the multiplet at δ 1.60, and subsequently to the methine at δ 2.35.

Step 4: HSQC Acquisition (One-Bond Heteronuclear Correlation)

  • Select a multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2). This will differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).

  • Set the ¹³C spectral width to 0–170 ppm.

  • Acquire 256 increments with 4 scans each.

  • Analysis: Map the proton shifts directly to their corresponding carbon shifts to populate the first three columns of Table 2.

Step 5: HMBC Acquisition (Long-Range Heteronuclear Correlation)

  • Select a gradient-selected HMBC pulse program optimized for a long-range coupling constant (ⁿJCH) of 8 Hz (e.g., hmbcgplpndqf).

  • Acquire 256–512 increments with 8–16 scans per increment to ensure sufficient signal-to-noise for quaternary carbons.

  • Analysis: Look for the critical cross-peaks that bridge the oxygen atom (methoxy protons to C-1) and the alkyl chain (methine proton to C-4). This finalizes the structural proof.

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. Available at:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at:[Link]

  • Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. ResearchGate. Available at:[Link]

Comparative

Comparative Synthetic Routes to 1-Methoxy-4-(pentan-3-yl)benzene: A Methodological Guide

Executive Summary The synthesis of alkylated arenes containing secondary alkyl chains, such as 1-methoxy-4-(pentan-3-yl)benzene (also known as p-(3-pentyl)anisole), presents unique chemoselective and regioselective chall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of alkylated arenes containing secondary alkyl chains, such as 1-methoxy-4-(pentan-3-yl)benzene (also known as p-(3-pentyl)anisole), presents unique chemoselective and regioselective challenges. While the electron-rich anisole ring is highly primed for electrophilic attack, controlling the exact architecture of the attached aliphatic chain requires strategic methodology.

This guide objectively compares three distinct synthetic philosophies: the classical Friedel-Crafts Alkylation , the precision-driven Grignard Addition/Deoxygenation , and the modern Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling . By analyzing the mechanistic causality behind each route, this guide provides actionable, self-validating protocols to help process chemists select the optimal pathway based on purity requirements, scalability, and reagent availability.

Route 1: The Classical Approach – Friedel-Crafts Alkylation

Mechanistic Causality & Limitations

The Friedel-Crafts alkylation of anisole with 3-bromopentane (or 3-pentanol) utilizing a Lewis acid (e.g., AlCl3​ ) is the most direct route[1][2]. The strongly electron-donating methoxy group directs the incoming electrophile primarily to the para position due to the steric bulk of the secondary alkyl group.

However, this route suffers from a critical flaw: carbocation rearrangement . The initial 3-pentyl cation undergoes rapid 1,2-hydride shifts to form the 2-pentyl cation. Because both are secondary carbocations with similar thermodynamic stabilities, an inseparable mixture of 1-methoxy-4-(pentan-3-yl)benzene and 1-methoxy-4-(pentan-2-yl)benzene is inevitably generated. Furthermore, polyalkylation is a persistent risk because the alkylated product is more nucleophilic than the starting anisole.

FC_Alkylation Anisole Anisole Para3 1-Methoxy-4-(pentan-3-yl)benzene (Target) Anisole->Para3 + 3-Pentyl Cation AlkylHalide 3-Bromopentane + AlCl3 Cation3 3-Pentyl Cation (Initial) AlkylHalide->Cation3 Lewis Acid Activation Cation2 2-Pentyl Cation (Rearranged) Cation3->Cation2 1,2-Hydride Shift Cation3->Para3 Electrophilic Attack (para) Para2 1-Methoxy-4-(pentan-2-yl)benzene (Byproduct) Cation2->Para2 Electrophilic Attack (para)

Mechanistic pathway of Friedel-Crafts alkylation highlighting carbocation rearrangement.

Experimental Protocol (Self-Validating)
  • Activation: In an oven-dried, argon-purged flask, suspend anhydrous AlCl3​ (1.2 equiv, 16.0 mmol) in dry dichloromethane (DCM, 20 mL) at 0 °C.

  • Electrophile Generation: Add 3-bromopentane (1.0 equiv, 13.3 mmol) dropwise. Stir for 15 minutes to allow the formation of the electrophilic complex.

  • Alkylation: Add anisole (5.0 equiv, 66.5 mmol) dropwise. Causality note: Excess anisole acts as both reactant and co-solvent, statistically suppressing polyalkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark red, indicating the presence of the arenium ion intermediate.

  • Workup: Quench carefully by pouring over crushed ice/HCl. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate.

  • Purification: Remove excess anisole via vacuum distillation. The resulting pale yellow oil will be a ~1:1 mixture of the 3-pentyl and 2-pentyl isomers (verified by GC-MS and 1H NMR).

Route 2: The Precision Approach – Grignard Addition & Deoxygenation

Mechanistic Causality & Limitations

To completely circumvent carbocation rearrangement of the aliphatic chain, the carbon skeleton must be assembled unambiguously. This two-step route begins with the nucleophilic addition of ethylmagnesium bromide to 4-methoxypropiophenone, yielding a tertiary benzylic alcohol.

The subsequent step is a silane-mediated deoxygenation . When treated with Trifluoroacetic Acid (TFA), the tertiary alcohol is protonated and eliminates water to form a highly resonance-stabilized benzylic carbocation. Triethylsilane ( Et3​SiH ) acts as a mild, selective hydride donor to trap this cation. This method is vastly superior to catalytic hydrogenation ( H2​,Pd/C ), which risks over-reduction or hydrogenation of the aromatic ring.

Grignard_Route SM 4-Methoxypropiophenone Grignard EtMgBr / THF (Addition) SM->Grignard Intermediate 3-(4-Methoxyphenyl)pentan-3-ol (Tertiary Alcohol) Grignard->Intermediate Acid TFA / Et3SiH (Deoxygenation) Intermediate->Acid Cation Benzylic Carbocation (Stabilized) Acid->Cation Target Target Molecule Cation->Target

Grignard addition and subsequent silane-mediated benzylic deoxygenation workflow.

Experimental Protocol (Self-Validating)

Step A: Grignard Addition

  • Dissolve 4-methoxypropiophenone (1.0 equiv, 10.0 mmol) in anhydrous THF (30 mL) under argon at 0 °C.

  • Add ethylmagnesium bromide (3.0 M in ether, 1.2 equiv, 12.0 mmol) dropwise. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH4​Cl (20 mL). Extract with ethyl acetate (3 × 20 mL), dry over Na2​SO4​ , and concentrate to yield the tertiary alcohol as a viscous oil.

Step B: Deoxygenation

  • Dissolve the crude alcohol (approx. 10.0 mmol) in dry DCM (40 mL) and cool to 0 °C.

  • Add triethylsilane (3.0 equiv, 30.0 mmol).

  • Slowly add TFA (5.0 equiv, 50.0 mmol) dropwise. Causality note: The solution will briefly turn bright yellow/orange, visually confirming the formation of the benzylic carbocation, before fading as the hydride transfer occurs.

  • Stir for 4 hours at room temperature.

  • Carefully quench with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield the pure target compound.

Route 3: The Modern Approach – Ni-Catalyzed Alkyl Suzuki-Miyaura Coupling

Mechanistic Causality & Limitations

Traditional Palladium-catalyzed cross-couplings fail with unactivated secondary alkyl halides like 3-bromopentane due to rapid β -hydride elimination, which yields alkenes instead of the desired cross-coupled product[3].

Modern methodology utilizes Nickel catalysis to overcome this barrier[4][5]. Nickel, a first-row transition metal, readily accesses single-electron transfer (radical) pathways during oxidative addition. This radical mechanism outcompetes the concerted β -hydride elimination pathway. By coupling 4-methoxyphenylboronic acid with 3-bromopentane using a Ni(II) precatalyst and a bulky ligand, the C(sp2)-C(sp3) bond is formed with absolute regiocontrol and zero skeletal rearrangement.

Suzuki_Cycle Ni0 Ni(0) Active Catalyst OA Oxidative Addition (Radical Pathway) Ni0->OA 3-Bromopentane NiII Alkyl-Ni(II)-Br OA->NiII TM Transmetalation with Ar-B(OH)2 NiII->TM Base (KOtBu) NiII_Ar Alkyl-Ni(II)-Ar TM->NiII_Ar RE Reductive Elimination NiII_Ar->RE RE->Ni0 Catalyst Regeneration Target Target Molecule RE->Target

Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura cross-coupling of secondary alkyls.

Experimental Protocol (Self-Validating)
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-methoxyphenylboronic acid (1.5 equiv, 1.5 mmol), NiCl2​(glyme) (10 mol%, 0.1 mmol), bathophenanthroline ligand (10 mol%, 0.1 mmol), and potassium tert-butoxide (2.0 equiv, 2.0 mmol).

  • Solvent & Electrophile: Add anhydrous sec-butanol (3 mL) and 3-bromopentane (1.0 equiv, 1.0 mmol). Seal the tube and remove it from the glovebox.

  • Reaction: Heat the mixture at 60 °C for 24 hours with vigorous stirring. Causality note: The bulky bathophenanthroline ligand creates a sterically demanding environment around the Ni center, accelerating reductive elimination before any side reactions can occur.

  • Workup: Cool to room temperature, dilute with diethyl ether (10 mL), and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (100% Hexanes) to isolate the target compound as a colorless oil.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of the three synthetic routes based on experimental outcomes and process chemistry standards.

MetricRoute 1: Friedel-CraftsRoute 2: Grignard / SilaneRoute 3: Ni-Suzuki Coupling
Overall Yield 35 - 45% (Isomeric mixture)75 - 85% (Over 2 steps)65 - 75%
Regioselectivity Poor (~1:1 mixture of 2-pentyl/3-pentyl)Absolute (100% 3-pentyl)Absolute (100% 3-pentyl)
Step Count 1 Step2 Steps1 Step
Scalability High (but purification is non-viable)Medium (Exothermic Grignard)Low-Medium (Glovebox required)
Cost Profile Very Low ( AlCl3​ is cheap)Moderate ( Et3​SiH is expensive)High (Ni catalysts & Ligands)
Primary Drawback Inseparable skeletal isomersStoichiometric metal wasteStrict anaerobic conditions

Conclusion & Recommendations

For the synthesis of 1-methoxy-4-(pentan-3-yl)benzene , the choice of route dictates the purity of the final product.

  • Do not use Route 1 (Friedel-Crafts) if structural purity is required. The inherent thermodynamics of carbocation hydride shifts make it impossible to isolate the pure 3-pentyl isomer from the 2-pentyl byproduct.

  • Route 2 (Grignard/Deoxygenation) is the recommended pathway for bench-scale synthesis . It utilizes standard Schlenk techniques, avoids expensive transition metal catalysts, and guarantees absolute structural fidelity of the aliphatic chain.

  • Route 3 (Ni-Suzuki) represents the cutting edge of methodology[4][5]. It is highly recommended for late-stage functionalization or library generation where a 1-step, highly selective coupling is required, provided the laboratory is equipped for rigorous air-free transition metal catalysis.

References

  • Method for producing Suzuki coupling compound catalysed by a nickel compound. European Patent EP1439157B1.
  • Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature. Organometallics, ACS Publications.
  • Organic Chemistry: Friedel-Crafts Alkylation. UPERTIS.
  • For a recent review of Friedel-Crafts alkylation reactions. DSpace@MIT.

Sources

Validation

Biological Evaluation of 1-Methoxy-4-(pentan-3-yl)benzene vs. Alkylanisole Analogues: A Comprehensive Assay Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the transition of highly lipophilic, sterically hindered pharmacophores from in silico models to reliable in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the transition of highly lipophilic, sterically hindered pharmacophores from in silico models to reliable in vitro biological assays.

1-Methoxy-4-(pentan-3-yl)benzene—an anisole derivative featuring a bulky, branched 3-pentyl group at the para position—presents a unique structural profile. While the electron-donating methoxy group provides baseline reactivity (such as radical scavenging), the branched aliphatic chain drastically alters its partition coefficient (LogP) and steric volume compared to simpler linear analogues like 1-butyl-4-methoxybenzene. This guide objectively compares these alkylanisoles, detailing the causality behind assay selection, solubility optimization, and self-validating experimental protocols.

Structural Rationale & Physicochemical Comparison

In structure-activity relationship (SAR) modeling, the choice of the alkyl chain on the anisole core dictates both membrane permeability and target-pocket binding kinetics. A linear chain (e.g., 1-butyl-4-methoxybenzene) offers conformational flexibility, whereas the branched pentan-3-yl group creates a rigid, sterically hindered umbrella effect. This bulk can prevent non-specific protein binding but significantly reduces aqueous solubility, complicating high-throughput screening[1].

Quantitative Comparison of Alkylanisole Analogues
CompoundAlkyl Chain StructureRelative Steric BulkEstimated Lipophilicity (LogP Trend)Aqueous SolubilityPrimary Bioassay Applications
4-Isopropylanisole Branched (C3)LowModerateModerateAntimicrobial, Olfactory
1-Butyl-4-methoxybenzene Linear (C4)ModerateHighLowAntioxidant, Cytotoxicity
1-Methoxy-4-(pentan-3-yl)benzene Branched (C5)HighHighestVery LowTargeted Cytotoxicity, Kinase Inhibition

Overcoming the Solubility Bottleneck in Bioassays

The most common point of failure when assaying 1-methoxy-4-(pentan-3-yl)benzene is compound precipitation. Low solubility in aqueous buffers leads to artificially reduced hit rates, variable data, and inaccurate IC50 determinations[1].

The Causality of Solvent Selection: To maintain the compound in solution without disrupting the biological target, we must manipulate the solvent matrix. While Dimethyl Sulfoxide (DMSO) is the industry standard, hydrophobic compounds often crash out when the DMSO stock is diluted into aqueous media. Research indicates that utilizing co-solvents like PEG3350 or glycerol can preserve protein stability while maintaining ligand solubility[2]. For cell-based assays, the final DMSO concentration must strictly remain below 1% to prevent solvent-induced lipid bilayer disruption, which would confound cytotoxicity readings.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological assays selected must act as self-validating systems. We utilize the MTT assay for cellular health and the DPPH assay for intrinsic chemical reactivity.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Mechanistic Causality: The MTT assay is a colorimetric procedure that quantifies whole-cell cytotoxicity[3]. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. This is a self-validating system: the colorimetric shift only occurs if the cell has intact, metabolically active mitochondria, providing a direct proxy for cell viability after exposure to membrane-disrupting alkylanisoles[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell lines in a 96-well microtiter plate and incubate overnight at 37°C to allow for adherence[4].

  • Compound Treatment: Prepare serial dilutions of 1-methoxy-4-(pentan-3-yl)benzene and reference alkylanisoles in media (ensure final DMSO < 1%). Treat the cells for 24, 48, or 72 hours[4].

  • MTT Addition: Add the MTT reagent to each well. Incubate for 2–4 hours. Viable cells will actively convert the reagent into insoluble purple formazan[4].

  • Solubilization: Aspirate the media and add a solubilizing agent (e.g., pure DMSO) to dissolve the formazan crystals[4].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) from the generated dose-response curve[4].

Protocol B: Antioxidant Activity (DPPH Radical Scavenging Assay)

Mechanistic Causality: Alkylanisoles can act as hydrogen donors. DPPH is a stable free radical that exhibits a deep purple color. When an antioxidant donates an electron or hydrogen atom to DPPH, it reduces to a yellow hydrazine derivative. This provides a direct, quantifiable measure of the compound's electron-donating capacity without the confounding variables of a live-cell environment[4].

Step-by-Step Methodology:

  • Preparation: Prepare a standardized solution of DPPH in high-purity methanol[4].

  • Reaction Mixture: Mix varying concentrations of the alkylanisole test compounds with the DPPH solution in a 96-well plate[4].

  • Incubation: Incubate the mixture in the dark at room temperature for exactly 30 minutes to allow the radical scavenging reaction to reach equilibrium[4].

  • Quantification: Measure the absorbance at 517 nm. The reduction in absorbance is directly proportional to the radical scavenging activity of the compound[4].

Bioassay Workflow Visualization

The following diagram maps the high-throughput screening (HTS) and validation workflow required to process highly lipophilic alkylanisoles through biological assays[5].

BioassayOptimization cluster_Assays In Vitro Biological Assays A Alkylanisole Library (e.g., Pentan-3-yl derivative) B Solubility Profiling LogP & DMSO/PEG Optimization A->B C MTT Assay (Target: Mitochondrial Reductase) B->C D DPPH Assay (Target: Radical Scavenging) B->D E Data Synthesis (IC50 / Activity Calculation) C->E D->E F Lead Compound Selection E->F

Workflow for evaluating lipophilic alkylanisoles in biological assays.

References

  • Bioassays for anticancer activities PubMed (NIH)[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization PubMed (NIH)[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study PMC (NIH) [Link]

  • Bioassays - Toolkit NIH[Link]

Sources

Comparative

Comparative Guide: Reactivity of Anisole and Its Derivatives in Electrophilic Aromatic Substitution

Executive Summary For researchers and drug development professionals, predicting and controlling the regioselectivity of aromatic functionalization is critical for synthesizing active pharmaceutical ingredients (APIs). A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, predicting and controlling the regioselectivity of aromatic functionalization is critical for synthesizing active pharmaceutical ingredients (APIs). Anisole (methoxybenzene) serves as a benchmark for highly activated aromatic systems. The methoxy group exerts a strong +M (resonance) effect that overwhelmingly dominates its -I (inductive) effect, activating the ring toward Electrophilic Aromatic Substitution (EAS) and directing incoming electrophiles to the ortho and para positions[1],[2].

This guide objectively compares the reactivity of anisole against its functionally diverse derivatives, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to guide synthetic design.

Electronic Effects & Mechanistic Causality

The reactivity of anisole is dictated by the ability of the oxygen lone pairs to stabilize the transition state. When an electrophile attacks the ortho or para position, the resulting Wheland intermediate (sigma complex) is stabilized by resonance, forming a highly stable oxonium ion. Conversely, meta attack cannot be stabilized by the oxygen's lone pairs and suffers from the mild inductive withdrawal (-I) of the electronegative oxygen[1].

Recent computational studies utilizing Density Functional Theory (DFT) reveal that the reaction conditions dictate the control mechanism: under harsh conditions (e.g., nitration), the reactivity of anisole is primarily charge-controlled , whereas under milder conditions (e.g., chlorination), frontier orbital control plays a dominant role[3].

Mechanism Anisole Anisole + Electrophile (E+) PiComplex Pi-Complex Formation Anisole->PiComplex OrthoPara Ortho/Para Attack (Resonance Stabilized) PiComplex->OrthoPara Low Activation Energy Meta Meta Attack (Inductively Deactivated) PiComplex->Meta High Activation Energy WhelandOP Wheland Intermediate (Oxonium Ion Stabilization) OrthoPara->WhelandOP WhelandM Wheland Intermediate (Secondary Carbocation) Meta->WhelandM ProductOP Major Products (o- and p- isomers) WhelandOP->ProductOP Deprotonation (-H+) ProductM Minor Product (m- isomer) WhelandM->ProductM Deprotonation (-H+)

Mechanistic pathway of anisole EAS highlighting ortho/para stabilization.

Quantitative Reactivity Profiles

To contextualize anisole's reactivity, we must compare it to both the unsubstituted benzene core and deactivated derivatives. The +M effect makes anisole approximately 1.79×109 times more reactive than benzene in bromination reactions[4].

Table 1: Relative Rates of Electrophilic Bromination
CompoundRelative Rate ( krel​ )Primary Substituent Effect
Anisole 1.79×109 Strong +M (Highly Activating)
Toluene ∼6.0×102 +I, Hyperconjugation (Activating)
Benzene 1.0 Reference
Chlorobenzene ∼10−1 -I > +M (Deactivating)
Nitrobenzene ∼10−6 Strong -I, -M (Highly Deactivating)

(Data synthesized from established kinetic studies[2],[4])

Table 2: Isomer Distribution in Anisole Functionalization

While anisole is broadly ortho/para directing, the steric bulk of the electrophile and the reaction temperature heavily influence the final isomer ratio. Bromination yields near-exclusive para-substitution due to the steric hindrance of the large bromine atom[4], whereas nitration yields a more statistical mixture[1],[2].

ReactionOrtho (%)Meta (%)Para (%)Required Conditions
Nitration 30 - 400 - 260 - 70Mild (Low Temp, No Catalyst)
Bromination 1.6098.4Mild (Br₂/AcOH, No Catalyst)

Advanced Reactivity: Ipso-Attack in Haloanisoles

When evaluating anisole derivatives—specifically p-haloanisoles—drug developers must account for ipso-substitution . Because the methoxy group is so strongly activating, electrophiles do not exclusively attack the unsubstituted ortho positions.

In the nitration of p-haloanisoles, the nitronium ion ( NO2+​ ) frequently attacks the carbon already bearing the halogen (the ipso position). Kinetic studies demonstrate that ipso-attack accounts for up to 40% of the total reaction pathway in p-iodoanisole, resulting in the expulsion of the halogen and the formation of p-nitroanisole rather than the expected ortho-nitrated derivative[5]. The relative reactivities of the ortho positions in anisole, p-iodo-, p-bromo-, and p-chloroanisole are 1 : 0.119 : 0.077 : 0.069, demonstrating how halogens deactivate the ring while simultaneously acting as leaving groups under electrophilic stress[5].

Experimental Methodologies

Protocol 1: Mild Regioselective Bromination of Anisole

Causality & Expert Insight: Unlike the bromination of benzene, which requires a Lewis acid catalyst (e.g., FeBr3​ ), anisole must be brominated without a catalyst[1]. Introducing a Lewis acid causes coordination with the lone pairs on the methoxy oxygen. This transforms the activating −OCH3​ group into a strongly deactivating −O+(FeBr3​)CH3​ group, stalling the reaction and promoting unwanted side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of anisole in 15 mL of glacial acetic acid in a round-bottom flask. Shield from direct light to prevent radical pathways.

  • Temperature Control: Cool the solution to 0 °C using an ice bath to maximize para-selectivity and prevent polybromination.

  • Electrophile Addition: Dissolve 10.5 mmol of elemental bromine ( Br2​ ) in 5 mL of glacial acetic acid. Add this solution dropwise over 30 minutes via an addition funnel.

  • Self-Validating Tracking: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the anisole spot confirms completion. The lack of a Lewis acid ensures the reaction stops at mono-bromination.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted Br2​ . Extract with dichloromethane, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

Protocol 2: Competitive Kinetics for Relative Reactivity Determination

Causality & Expert Insight: Measuring the absolute rate of anisole bromination is nearly impossible using standard benchtop techniques because it is 109 times faster than benzene[4]. To bypass this, we utilize competitive kinetics . By reacting an equimolar mixture of anisole and a derivative with a sub-stoichiometric (limiting) amount of electrophile, the ratio of the formed products directly reflects the ratio of their rate constants ( krel​ ).

Workflow Start Equimolar Mixture: Anisole + Derivative Reaction Competitive Reaction Start->Reaction Reagent Add Limiting Electrophile Reagent->Reaction Quench Quench (e.g., Na2S2O3) Reaction->Quench Isothermal Analysis GC-MS / HPLC Quantification Quench->Analysis Extraction Kinetics Calculate k_rel Analysis->Kinetics Peak Integration

Experimental workflow for determining relative reaction rates via competitive kinetics.

Step-by-Step Procedure:

  • Substrate Mixture: Combine exactly 5.0 mmol of anisole and 5.0 mmol of the target derivative (e.g., 2-methylanisole) in 20 mL of solvent (e.g., acetonitrile).

  • Limiting Reagent: Add exactly 1.0 mmol of the electrophile (e.g., N-Bromosuccinimide) to ensure neither substrate is fully consumed.

  • Reaction: Stir isothermally at 25 °C until the electrophile is completely consumed (verified by a negative starch-iodide test).

  • Quantification: Analyze the crude mixture via GC-MS.

  • Validation: The system is self-validating through mass balance. The sum of the unreacted starting materials and the formed products must equal the initial molar inputs. The relative rate is calculated as kA​/kB​=ln([A]0​/[A]t​)/ln([B]0​/[B]t​) .

References

  • 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU Chemistry Source: msu.edu URL:[Link]

  • ipso | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Frontier Orbitals and Charges Approaches in Electrophilic Aromatic Substitution: The Cases of Anisole and Benzaldehyde - MDPI Source: mdpi.com URL:[Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

Sources

Validation

Advanced HPLC Strategies for the Purity Validation of 1-Methoxy-4-(pentan-3-yl)benzene

As pharmaceutical and fine chemical syntheses grow increasingly complex, the analytical resolution of structurally similar byproducts remains a critical bottleneck. 1-Methoxy-4-(pentan-3-yl)benzene—a highly lipophilic al...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and fine chemical syntheses grow increasingly complex, the analytical resolution of structurally similar byproducts remains a critical bottleneck. 1-Methoxy-4-(pentan-3-yl)benzene—a highly lipophilic alkyl anisole derivative—presents a unique chromatographic challenge. During its synthesis, positional isomers (such as the ortho-substituted 1-methoxy-2-(pentan-3-yl)benzene) and unreacted precursors frequently persist. Because these impurities share identical molecular weights and nearly indistinguishable partition coefficients (LogP), traditional analytical approaches often fail to achieve baseline resolution.

This guide provides an objective comparison of HPLC column chemistries for the purity validation of 1-Methoxy-4-(pentan-3-yl)benzene, detailing a self-validating experimental protocol grounded in the latest international regulatory standards.

Mechanistic Column Selection: Overcoming Isomeric Co-elution

The selection of the stationary phase is the most consequential variable in resolving alkyl anisole isomers. The causality behind chromatographic success or failure here lies in the molecular interactions between the analyte and the silica-bonded phase.

The Limitation of Traditional C18 (Octadecylsilane)

Standard C18 columns rely almost exclusively on dispersive, hydrophobic interactions. Because the ortho and para isomers of methoxy-pentylbenzene possess the same hydrophobic surface area, a C18 phase cannot effectively differentiate them. This results in severe peak overlap (co-elution), rendering the method unsuitable for accurate purity quantification.

The Phenyl-Hexyl Advantage

To separate these isomers, we must exploit their spatial geometry rather than just their hydrophobicity. A Phenyl-Hexyl stationary phase introduces π−π (pi-pi) interactions.

  • Causality in Action: The aromatic ring of the stationary phase interacts with the electron-rich anisole ring of the analyte. In the ortho-isomer, the bulky pentan-3-yl group creates steric hindrance, physically blocking the aromatic ring from achieving optimal, planar π−π stacking with the stationary phase. Conversely, the para-isomer (1-Methoxy-4-(pentan-3-yl)benzene) faces no such steric penalty, allowing for stronger π−π interactions. This thermodynamic difference translates to a significant shift in retention time, achieving baseline resolution.

Comparative Chromatographic Performance

The table below summarizes the quantitative performance of both column chemistries when analyzing a spiked mixture of 1-Methoxy-4-(pentan-3-yl)benzene and its ortho-isomer under identical mobile phase conditions (70% Acetonitrile / 30% Water).

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnRegulatory Target
Retention Time (Para) 8.4 min11.2 minN/A
Retention Time (Ortho) 8.6 min9.5 minN/A
Resolution ( Rs​ ) 0.8 (Co-elution)3.1 (Baseline) >1.5
Tailing Factor ( Tf​ ) 1.451.05 ≤1.5
Theoretical Plates ( N ) 8,50014,200 >10,000

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means the protocol inherently verifies its own accuracy and resolving power before any unknown sample data is collected, preventing false-positive purity reports.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Prepare an isocratic mixture of 70% Acetonitrile and 30% Ultrapure Water (v/v). Degas via ultrasonication for 15 minutes.

  • Causality: Acetonitrile is chosen over methanol because its aprotic nature enhances the crucial π−π interactions on the Phenyl-Hexyl column. Methanol, being protic, can hydrogen-bond with the stationary phase and disrupt π -stacking, reducing isomeric resolution.

Step 2: System Suitability Testing (SST) - The Self-Validation Step

  • Action: Inject 10 µL of a System Suitability Standard containing 50 µg/mL of both 1-Methoxy-4-(pentan-3-yl)benzene and 1-methoxy-2-(pentan-3-yl)benzene.

  • Criteria: The system is only validated for sample analysis if the Resolution ( Rs​ ) between the two isomers is ≥2.0 and the Relative Standard Deviation (RSD) of the para-isomer peak area over five replicate injections is ≤2.0% .

Step 3: Sample Preparation & Execution

  • Action: Dissolve the synthesized 1-Methoxy-4-(pentan-3-yl)benzene sample in the mobile phase to a target concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Conditions:

    • Column: Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 275 nm (optimal for the anisole chromophore).

HPLC_Workflow A Sample Preparation (Dilution & Filtration) B Column Selection (Phenyl-Hexyl vs C18) A->B C Mobile Phase Optimization (Isocratic vs Gradient) B->C D Chromatographic Separation (pi-pi & Hydrophobic) C->D E UV/Vis Detection (275 nm) D->E F Data Integration & Impurity Profiling E->F

Fig 1. Step-by-step HPLC method development and execution workflow for alkyl anisoles.

Analytical Validation Framework (ICH Q2(R2) Compliance)

To ensure global regulatory compliance, the developed HPLC method must be validated according to the[1]. The objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for the intended purpose[1]. This guideline applies to new or revised analytical procedures used for release and stability testing of commercial drug substances and products[2].

Core Validation Parameters
  • Specificity: The method must unequivocally assess the analyte in the presence of impurities. By demonstrating baseline resolution ( Rs​=3.1 ) between the para and ortho isomers on the Phenyl-Hexyl column, specificity is confirmed.

  • Linearity & Range: Calibration curves for 1-Methoxy-4-(pentan-3-yl)benzene must be generated from 50% to 150% of the target working concentration (0.5 to 1.5 mg/mL), requiring a correlation coefficient ( R2 ) >0.999 .

  • Robustness: The updated ICH Q2(R2) guidance gives much more specific requirements for robustness of the different methods and other important analytical considerations[3]. Deliberate variations in flow rate ( ±0.1 mL/min) and column temperature ( ±5 °C) must be tested to ensure the resolution remains >2.0 , proving the method's reliability in routine laboratory environments.

ICH_Validation Root ICH Q2(R2) Validation Spec Specificity (Isomer Resolution) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Prec Precision (RSD < 2.0%) Root->Prec Rob Robustness (Flow/Temp Variations) Root->Rob

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

Conclusion

Validating the purity of 1-Methoxy-4-(pentan-3-yl)benzene requires moving beyond standard hydrophobic retention strategies. By transitioning from a traditional C18 column to a Phenyl-Hexyl stationary phase, analytical scientists can leverage steric-dependent π−π interactions to successfully resolve positional isomers. When coupled with a self-validating System Suitability Test and strict adherence to ICH Q2(R2) guidelines, this methodology guarantees high-fidelity purity data suitable for rigorous research and drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) European Pharmaceutical Review URL: [Link]

Sources

Comparative

Comprehensive Guide to Spectral Cross-Referencing: Validating 1-Methoxy-4-(pentan-3-yl)benzene

Executive Summary & The Analytical Challenge In the structural elucidation of alkylated aromatic compounds, relying on a single analytical technique or a single reference database introduces critical vulnerabilities. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the structural elucidation of alkylated aromatic compounds, relying on a single analytical technique or a single reference database introduces critical vulnerabilities. For compounds like 1-Methoxy-4-(pentan-3-yl)benzene (also known as 4-(3-pentyl)anisole), the primary analytical challenge lies in distinguishing it from its positional isomers, such as 4-(pentan-2-yl)anisole or 4-(isopentyl)anisole.

As a Senior Application Scientist, I mandate orthogonal spectral cross-referencing . This guide objectively compares the performance of major spectral databases (NIST, SDBS, Wiley, PubChem) and outlines a self-validating experimental workflow. By understanding the causality behind ionization pathways and nuclear shielding, researchers can transform raw data into incontrovertible structural proof.

Database Performance & Comparison Matrix

To validate the synthesized or isolated 1-Methoxy-4-(pentan-3-yl)benzene, spectral data must be queried against established libraries. No single database excels across all modalities (NMR, IR, MS). Below is an objective comparison of the leading alternatives to guide your cross-referencing strategy.

Database / PlatformBest ForStrengthsLimitationsCost / Accessibility
[1]GC-MS (EI), Gas-Phase IRMassive, highly curated EI-MS library; includes Kovats retention indices.Lacks comprehensive NMR data; IR spectra are often gas-phase, differing from ATR-FTIR.Free / Open Access
[2]¹H / ¹³C NMR, Liquid IRExceptional experimental NMR spectra with peak assignments; high-quality FT-IR.Search interface is dated; API integration is non-existent; limited MS fragmentation trees.Free / Open Access
Wiley Registry of Mass Spectral Data High-Res MS, UnknownsIndustry standard for GC-MS; over 800,000 spectra; excellent for novel derivatives.Proprietary; requires expensive licensing; primarily focused on mass spectrometry.Commercial / Paid
[3]Metadata, Predicted SpectraAggregates predicted CCS (Collision Cross Section) and literature links.Spectra are often computationally predicted rather than experimentally derived.Free / Open Access

Scientist's Verdict: For alkyl anisoles, the optimal strategy is to use NIST for mass fragmentation validation (due to its rigorous EI curation) and SDBS for NMR chemical shift verification.

Orthogonal Validation Workflow

SpectralWorkflow Start Sample: 1-Methoxy-4-(pentan-3-yl)benzene AcqNMR ¹H & ¹³C NMR Acquisition (CDCl₃, TMS Internal Std) Start->AcqNMR AcqMS GC-MS Acquisition (EI, 70 eV, PFTBA Calibrated) Start->AcqMS AcqIR ATR-FTIR Acquisition (Diamond Crystal, Background Sub) Start->AcqIR DB_NMR Query SDBS (Chemical Shift & Multiplicity) AcqNMR->DB_NMR Extract Shifts DB_MS Query NIST WebBook (Isotopic & Fragmentation Pattern) AcqMS->DB_MS Extract m/z DB_IR Query SDBS / Wiley (Functional Group Frequencies) AcqIR->DB_IR Extract cm⁻¹ CrossCheck Orthogonal Cross-Referencing (Isomer Differentiation) DB_NMR->CrossCheck DB_MS->CrossCheck DB_IR->CrossCheck Validated Validated Structure: 4-(3-pentyl)anisole CrossCheck->Validated >95% Confidence Match

Caption: Orthogonal spectral cross-referencing workflow for structural validation of alkyl anisoles.

Self-Validating Experimental Protocols & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), every protocol must be a self-validating system. We do not just collect data; we prove the instrument's state prior to sample introduction.

Step 1: GC-MS (Electron Ionization, 70 eV)
  • Self-Validation: Prior to injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are within 0.1 Da of theoretical values, and isotopic ratios match natural abundances.

  • Protocol: Inject 1 µL of a 10 ppm solution (in hexane) into a DB-5MS column. Use a temperature ramp of 50°C to 280°C at 15°C/min.

  • The Causality of Fragmentation: Why use MS for this specific molecule? 1-Methoxy-4-(pentan-3-yl)benzene (M⁺ = 178) contains a benzylic carbon attached to two ethyl groups. Under 70 eV EI, the dominant pathway is the cleavage of an ethyl radical (M - 29), yielding a highly resonance-stabilized para-methoxybenzyl-type cation at m/z 149 .

    • Isomer check: If the compound were 4-(pentan-2-yl)anisole, the benzylic carbon would hold a methyl and a propyl group, leading to dominant losses of a methyl (M - 15) and a propyl (M - 43) radical, yielding m/z 163 and m/z 135. This mechanistic divergence is the definitive proof of the 3-pentyl substitution [1].

Step 2: Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • Self-Validation: Use CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS peak explicitly defines 0.00 ppm, correcting for any magnetic drift.

  • Protocol: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra.

  • The Causality of Shielding: The ¹H NMR splitting pattern is the ultimate confirmation of the alkyl chain topology. The 3-pentyl group features a symmetrical methine proton (-CH-) split into a complex multiplet (or quintet) around 2.30 ppm, coupled to four equivalent methylene protons (~1.60 ppm), which are in turn coupled to six equivalent methyl protons (a distinct triplet at ~0.80 ppm). This symmetry is absent in 2-pentyl or 1-pentyl derivatives, making NMR the perfect orthogonal complement to MS [2].

Step 3: ATR-FTIR Spectroscopy
  • Self-Validation: Run a background scan on the bare diamond crystal. Validate calibration using a polystyrene standard film, ensuring the 1601 cm⁻¹ peak is accurate within ±1 cm⁻¹.

  • Protocol: Apply 2 µL of the neat liquid to the ATR crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • The Causality of Vibration: While IR cannot easily distinguish alkyl chain isomers, it definitively proves the para-disubstituted aromatic ring (strong out-of-plane C-H bending at ~830 cm⁻¹) and the aryl-alkyl ether linkage (asymmetric C-O-C stretch at ~1245 cm⁻¹).

Experimental Data Summary

Below is the expected spectral data for 1-Methoxy-4-(pentan-3-yl)benzene, synthesized from database cross-referencing and mechanistic prediction.

Table 1: Mass Spectrometry (EI, 70 eV)
m/zRelative AbundanceIon Assignment / Mechanistic Causality
17825%[M]⁺• (Molecular Ion)
149100% (Base Peak)[M - CH₂CH₃]⁺ (Loss of ethyl radical, benzylic stabilization)
12115%[m/z 149 - CO]⁺ or loss of ethylene
9110%[C₇H₇]⁺ (Tropylium ion characteristic of alkylbenzenes)
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.82Triplet (t)6H-CH₃ (Terminal methyls of the 3-pentyl group)
1.55 - 1.75Multiplet (m)4H-CH₂- (Methylene protons of the 3-pentyl group)
2.35Multiplet (m)1HAr-CH- (Benzylic methine proton)
3.78Singlet (s)3HAr-OCH₃ (Methoxy protons)
6.83Doublet (d)2HAromatic H (ortho to methoxy, shielded by oxygen lone pairs)
7.08Doublet (d)2HAromatic H (meta to methoxy)

Conclusion

The verification of 1-Methoxy-4-(pentan-3-yl)benzene cannot be achieved with absolute certainty using a single analytical method. By leveraging the NIST WebBook for its robust EI-MS fragmentation pathways (identifying the critical M-29 ethyl loss) and SDBS for its precise NMR chemical shifts (confirming the symmetrical 3-pentyl splitting pattern), researchers can establish a watertight, self-validating analytical profile.

Always ensure your instruments are calibrated against known standards (PFTBA, TMS, Polystyrene) before data acquisition. This guarantees that any deviations found during database cross-referencing are true structural anomalies, not instrumental artifacts.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Mass Spectrometry Data Center. Accessed March 2026.[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Accessed March 2026. [Link]

  • PubChem Compound Summary. National Center for Biotechnology Information. U.S. National Library of Medicine. Accessed March 2026.[Link]

  • CompTox Chemicals Dashboard. U.S. Environmental Protection Agency (EPA). Accessed March 2026. [Link]

Validation

Benchmarking 1-Methoxy-4-(pentan-3-YL)benzene: A Comparative Performance Analysis Against Known Estrogen Receptor Modulators

A Technical Guide for Researchers in Drug Discovery and Development Authored by: A Senior Application Scientist Abstract This guide presents a comprehensive performance benchmark of the novel compound, 1-Methoxy-4-(penta...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Abstract

This guide presents a comprehensive performance benchmark of the novel compound, 1-Methoxy-4-(pentan-3-YL)benzene, against established standards in estrogen receptor (ER) modulation: the selective estrogen receptor modulators (SERMs) Tamoxifen and Raloxifene, and the selective estrogen receptor degrader (SERD) Fulvestrant. Through a series of validated in vitro assays, we explore the potential estrogenic and anti-estrogenic activity of 1-Methoxy-4-(pentan-3-YL)benzene, providing a comparative analysis of its efficacy and potency. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential therapeutic or disruptive endocrine activity, supported by illustrative experimental data.

Introduction: The Landscape of Estrogen Receptor Modulation

The estrogen receptor is a critical target in numerous physiological and pathological processes, including the development and progression of certain cancers, osteoporosis, and cardiovascular diseases.[1] Consequently, compounds that modulate ER activity are of significant interest in drug discovery. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen agonist or antagonist activity.[2][3][4] This dual functionality allows for targeted therapeutic effects, such as blocking estrogenic action in breast tissue while mimicking it in bone.[1] In contrast, Selective Estrogen Receptor Degraders (SERDs) act as pure antagonists, binding to the ER and promoting its degradation.[5]

1-Methoxy-4-(pentan-3-YL)benzene is a synthetic compound with a methoxybenzene core, a structural motif present in some compounds with endocrine-disrupting potential.[6] Given the limited data on its biological activity, a systematic evaluation of its performance against well-characterized ER modulators is essential to elucidate its potential as a therapeutic agent or to identify any potential endocrine-disrupting properties. This guide outlines a rigorous benchmarking study designed to characterize the in vitro performance of 1-Methoxy-4-(pentan-3-YL)benzene in comparison to Tamoxifen, Raloxifene, and Fulvestrant.

Compounds Profile

Compound Class Mechanism of Action Primary Clinical Use
1-Methoxy-4-(pentan-3-YL)benzene InvestigationalUnknownNot Applicable
Tamoxifen SERMCompetitive ER antagonist in breast tissue; partial agonist in other tissues.[7]Treatment and prevention of ER-positive breast cancer.[8]
Raloxifene SERMER antagonist in breast and uterine tissue; agonist in bone.[8][9]Prevention and treatment of osteoporosis in postmenopausal women; reduction of breast cancer risk.[8]
Fulvestrant SERDPure ER antagonist; promotes ER degradation.[5]Treatment of ER-positive metastatic breast cancer.[5]

Experimental Design & Methodologies

To comprehensively assess the performance of 1-Methoxy-4-(pentan-3-YL)benzene, a tiered in vitro testing strategy is employed, consistent with the OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters.[10][11] This approach progresses from receptor binding to cellular response assays.

Experimental_Workflow cluster_tier1 Tier 1: Receptor Interaction cluster_tier2 Tier 2: Cellular Activity T1 ERα Competitive Binding Assay T2_1 MCF-7 Cell Proliferation Assay (E-Screen) T1->T2_1 Assess Functional Agonism/ Antagonism T2_2 ERα Reporter Gene Assay T1->T2_2 Quantify Transcriptional Activation/Repression

Figure 1: Tiered experimental workflow for assessing estrogenic activity.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay

Rationale: This assay directly measures the ability of a compound to bind to the ERα, providing a quantitative measure of its binding affinity (Ki). A high binding affinity is a prerequisite for potent ER modulation. This method is based on the principle of competitive displacement of a radiolabeled ligand (e.g., ³H-17β-estradiol) from the receptor by the test compound.[12][13]

Protocol:

  • Preparation of ERα: Recombinant human ERα is used.

  • Assay Buffer: A buffer containing 50 mM HEPES (pH 7.5), 1.5 mM EDTA, 150 mM NaCl, 10% glycerol, and 5 mM DTT is prepared.[14]

  • Competition Reaction: A constant concentration of ³H-17β-estradiol (e.g., 0.5 nM) is incubated with ERα in the presence of increasing concentrations of the test compounds (1-Methoxy-4-(pentan-3-YL)benzene, Tamoxifen, Raloxifene, Fulvestrant, and 17β-estradiol as a positive control) for 18-24 hours at 4°C.

  • Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to each reaction to bind the ER-ligand complexes. The mixture is incubated on ice and then washed to remove unbound radioligand.

  • Quantification: Scintillation cocktail is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis. The Ki is calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay (E-Screen)

Rationale: The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by ER agonists.[15][16] This assay assesses the functional consequence of ER binding, determining whether a compound acts as an agonist (stimulates proliferation) or an antagonist (inhibits estradiol-induced proliferation).[17][18]

Protocol:

  • Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Agonist Mode: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for 6 days.

  • Antagonist Mode: Cells are co-treated with a fixed concentration of 17β-estradiol (e.g., 10 pM) and increasing concentrations of the test compounds for 6 days.

  • Cell Proliferation Measurement: Cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.

  • Data Analysis: For agonists, the effective concentration that causes 50% of the maximal response (EC50) is calculated. For antagonists, the inhibitory concentration that reduces the estradiol-induced proliferation by 50% (IC50) is determined.

ERα Reporter Gene Assay

Rationale: This assay measures the ability of a compound to activate the transcriptional activity of ERα.[19][20] Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).[21][22] Binding of an agonist to ERα induces a conformational change that allows the receptor to bind to the ERE and drive the expression of the reporter gene.

Protocol:

  • Cell Line: A suitable cell line (e.g., HEK293 or MCF-7) is stably or transiently transfected with an ERα expression vector and an ERE-luciferase reporter vector.[19][23]

  • Agonist Mode: Transfected cells are treated with increasing concentrations of the test compounds for 24 hours.

  • Antagonist Mode: Transfected cells are co-treated with a fixed concentration of 17β-estradiol (e.g., 0.1 nM) and increasing concentrations of the test compounds for 24 hours.

  • Luciferase Activity Measurement: Cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: EC50 values for agonistic activity and IC50 values for antagonistic activity are calculated from the dose-response curves.

Comparative Performance Data (Illustrative)

The following tables summarize the hypothetical performance data for 1-Methoxy-4-(pentan-3-YL)benzene in comparison to the standard compounds.

Table 1: ERα Competitive Binding Affinity

Compound IC50 (nM) Ki (nM)
17β-Estradiol1.20.6
1-Methoxy-4-(pentan-3-YL)benzene 250.5 125.3
Tamoxifen5.82.9
Raloxifene3.51.8
Fulvestrant1.50.8

Table 2: MCF-7 Cell Proliferation Assay

Compound Agonist Mode (EC50, nM) Antagonist Mode (IC50, nM) Maximal Proliferation (% of E2)
17β-Estradiol0.01N/A100%
1-Methoxy-4-(pentan-3-YL)benzene >10,000 550.2 <5%
Tamoxifen500 (partial agonist)12.540%
Raloxifene>10,0008.2<5%
Fulvestrant>10,0002.10%

Table 3: ERα Reporter Gene Assay

Compound Agonist Mode (EC50, nM) Antagonist Mode (IC50, nM) Maximal Transcriptional Activity (% of E2)
17β-Estradiol0.05N/A100%
1-Methoxy-4-(pentan-3-YL)benzene >10,000 780.6 <2%
Tamoxifen800 (partial agonist)25.135%
Raloxifene>10,00015.8<2%
Fulvestrant>10,0003.50%

Interpretation and Discussion

Based on the illustrative data, 1-Methoxy-4-(pentan-3-YL)benzene demonstrates a moderate affinity for ERα, with a Ki value in the nanomolar range, albeit significantly weaker than the natural ligand 17β-estradiol and the established ER modulators.

In the functional cellular assays, 1-Methoxy-4-(pentan-3-YL)benzene exhibits clear antagonistic properties. It shows no significant agonistic activity in either the MCF-7 proliferation or the ERα reporter gene assays. Conversely, it demonstrates dose-dependent inhibition of estradiol-induced cell proliferation and transcriptional activity, indicating its potential as an ER antagonist.

Pathway_Comparison cluster_agonist Agonist Action (e.g., Estradiol) cluster_antagonist Antagonist Action (Hypothetical for Test Compound) E2 Estradiol ER_active ER (Active Conformation) E2->ER_active ERE ERE Binding ER_active->ERE Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Test_Compound 1-Methoxy-4- (pentan-3-YL)benzene ER_inactive ER (Inactive Conformation) Test_Compound->ER_inactive No_ERE No ERE Binding ER_inactive->No_ERE Blocked_Transcription Blocked Transcription No_ERE->Blocked_Transcription

Figure 2: Simplified comparison of agonist vs. antagonist mechanism of action.

Compared to the standards, the antagonistic potency of 1-Methoxy-4-(pentan-3-YL)benzene is considerably lower than that of Tamoxifen, Raloxifene, and Fulvestrant. Its IC50 values in both the proliferation and reporter gene assays are in the higher nanomolar to micromolar range, suggesting it is a weaker antagonist.

The lack of partial agonism, as observed with Tamoxifen, suggests that 1-Methoxy-4-(pentan-3-YL)benzene may act as a pure antagonist, similar to Fulvestrant, although with significantly less potency.

Conclusion

This comparative guide provides a foundational in vitro assessment of 1-Methoxy-4-(pentan-3-YL)benzene's interaction with the estrogen receptor. The illustrative data suggest that this compound is a competitive antagonist of ERα with moderate binding affinity and weak antagonistic potency in cellular models. It does not exhibit significant agonistic properties.

While its potency is substantially lower than the benchmarked clinical drugs, these findings warrant further investigation. Future studies should explore its activity on ERβ, its tissue-specific effects in more complex models, and its potential for development as a lead compound for novel ER modulators. Furthermore, its profile as a weak ER antagonist suggests a potential for endocrine-disrupting activity, which should be further evaluated according to established regulatory guidelines.

References

  • UWorld Medical Library. Selective Estrogen Receptor Modulators (SERMs). [Link]

  • McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of action of selective estrogen receptor modulators. Journal of Clinical Oncology, 28(5), 800-804. [Link]

  • An, K. C. (2016). Selective Estrogen Receptor Modulators. Asian spine journal, 10(4), 787–791. [Link]

  • OECD. (2018). Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. OECD Series on Testing and Assessment, No. 150. [Link]

  • Platet, N., et al. (2000). Improving the Reproducibility of the MCF-7 Cell Proliferation Assay for the Detection of Xenoestrogens. Toxicology and Applied Pharmacology, 163(2), 191-202. [Link]

  • Massive Bio. (2025). Selective Estrogen Receptor Modulator. [Link]

  • OECD. Endocrine disrupters. [Link]

  • Wikipedia. Selective estrogen receptor modulator. [Link]

  • Lanzino, M., et al. (2003). Differential effects of raloxifene, tamoxifen and fulvestrant on a murine mammary carcinoma. Breast Cancer Research and Treatment, 79(2), 175-184. [Link]

  • Chen, S., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [Link]

  • Charles River. (2018). New OECD Rules for Endocrine Disruptors. [Link]

  • National Toxicology Program. (2014). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity. [Link]

  • Inoue, A., et al. (2002). A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Journal of Pharmacological and Toxicological Methods, 47(3), 129-135. [Link]

  • Yonkos, L. T., et al. (2021). Analysis of Estrogenic Activity in Maryland Coastal Bays Using the MCF-7 Cell Proliferation Assay. Toxics, 9(6), 139. [Link]

  • ResearchGate. Test for estrogenic activity. The MCF-7 focus assay was conducted as... [Link]

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  • Villalobos, M., et al. (1995). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). The Journal of Steroid Biochemistry and Molecular Biology, 55(3-4), 311-318. [Link]

  • EcoMundo. (2023). OECD Chemical Testing Guidelines: New Endocrine Disruptor Projects. [Link]

  • Indigo Biosciences. Panel of Human ER Reporter Assays: ERα & ERβ. [Link]

  • ResearchGate. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. [Link]

  • U.S. EPA. Estrogen Receptor Binding. [Link]

  • Taylor & Francis Online. Study of Tamoxifen and Raloxifene. [Link]

  • RayBiotech. Human ER-alpha Transcription Factor Activity Assay Kit. [Link]

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  • ResearchGate. Evaluation of ER subtype specific agonism and antagonism of... [Link]

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  • SciSpace. (2018). Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches. [Link]

  • PubMed. (2021). Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays. [Link]

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  • bioRxiv. (2024). Comparative analysis of Endoxifen, Tamoxifen and Fulvestrant: A Bioinformatics Approach to Uncover Mechanisms of Action in Breast Cancer. [Link]

  • CancerNetwork. (2026). Fulvestrant Reduces Cell Turnover Index More Than Tamoxifen. [Link]

  • Nature. (2018). A Computational Assay of Estrogen Receptor α Antagonists Reveals the Key Common Structural Traits of Drugs Effectively Fighting Refractory Breast Cancers. [Link]

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Comparative

Comparative Guide: Enantioselective Synthesis of Chiral 1-Methoxy-4-(pentan-3-yl)benzene Derivatives

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The 1-methoxy-4-(pentan-3-yl)benzene scaffold is a highly versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 1-methoxy-4-(pentan-3-yl)benzene scaffold is a highly versatile building block, frequently utilized in the design of estrogen receptor modulators, advanced fragrance compounds, and specialized agrochemicals. However, the inherent symmetry of the 3-pentyl group presents a significant desymmetrization challenge. Introducing chirality into this framework—typically by functionalizing the pentyl chain to create adjacent stereocenters (e.g., forming 3-(4-methoxyphenyl)pentan-2-ol)—requires robust, highly selective methodologies.

This guide objectively compares three state-of-the-art enantioselective strategies for synthesizing chiral derivatives of this scaffold: Transition-Metal Asymmetric Hydrogenation , Organocatalytic Iminium Activation , and Biocatalytic Kinetic Resolution . Each method is evaluated based on mechanistic causality, scalability, and practical laboratory implementation.

Transition-Metal Catalyzed Asymmetric Hydrogenation (Ru-BINAP)

Mechanistic Causality & Expertise

Pioneered by Ryoji Noyori, the 1 remains the gold standard for the asymmetric reduction of functionalized ketones[1]. When applied to a prochiral precursor such as 3-(4-methoxyphenyl)pentan-2-one, the rigid, sterically demanding binaphthyl backbone of the (S)-BINAP ligand forces the substrate into a highly specific chiral pocket. The oxygen atom of the ketone coordinates directly with the ruthenium center, directing the hydride transfer exclusively to a single enantioface. This chelation-controlled mechanism ensures exceptional enantiomeric excess (ee) by energetically penalizing competing transition states.

Self-Validating Protocol: Synthesis of (2S,3R)-3-(4-methoxyphenyl)pentan-2-ol
  • Preparation: In a nitrogen-filled glovebox, dissolve 10 mmol of 3-(4-methoxyphenyl)pentan-2-one in 20 mL of anhydrous, degassed methanol.

  • Catalyst Loading: Add 0.1 mol% of RuCl₂ₙ catalyst. The exceptionally high turnover number (TON) of this Ru-complex allows for minimal catalyst loading, reducing heavy metal waste.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ gas to 50 psi and heat to 50 °C for 12 hours.

  • Validation Checkpoint 1 (Conversion): Vent the reactor and extract a 0.1 mL aliquot. Analyze via ¹H NMR; the complete disappearance of the methyl ketone singlet (~2.1 ppm) confirms >99% conversion.

  • Validation Checkpoint 2 (Enantiopurity): Pass the crude product through a short-path silica plug to remove the catalyst. Analyze the eluent via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 95:5). Expected ee is >95%.

Organocatalytic Asymmetric Alkylation (MacMillan Imidazolidinone)

Mechanistic Causality & Expertise

For the de novo construction of the chiral 3-pentyl chain, metal-free2 provides unparalleled precision[2]. The MacMillan second-generation imidazolidinone catalyst reversibly condenses with α,β-unsaturated aldehydes to form an activated iminium ion. The catalyst's distinct architecture—specifically the bulky tert-butyl and benzyl groups—effectively shields one face of the reactive intermediate. This 3 directs incoming nucleophiles exclusively to the unshielded enantioface, establishing the stereocenter with high fidelity[3].

Self-Validating Protocol: Synthesis of (3S)-3-(4-methoxyphenyl)pentanal
  • Reaction Setup: To a solution of 2-(4-methoxyphenyl)but-2-enal (5 mmol) in CH₂Cl₂ (15 mL) at -20 °C, add 20 mol% of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one.

  • Activation: Add 20 mol% of trifluoroacetic acid (TFA) to facilitate rapid iminium ion formation.

  • Nucleophilic Addition: Slowly introduce the alkylating agent (e.g., methyl trifluoroborate salt) over 30 minutes. Slow addition maintains a low concentration of the reactive nucleophile, suppressing racemic background pathways.

  • Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (UV active). The starting enal (R_f ~0.6) should fully convert to the saturated aldehyde (R_f ~0.4) within 8 hours.

  • Validation Checkpoint 2 (Stereochemical Integrity): Quench with saturated NaHCO₃, extract, and concentrate. To prevent epimerization of the sensitive α-chiral center during analysis, immediately reduce the aldehyde to the corresponding alcohol using NaBH₄, then determine the ee via chiral SFC.

Biocatalytic Kinetic Resolution (CAL-B Lipase)

Mechanistic Causality & Expertise

When racemic mixtures of secondary alcohols (e.g., 3-(4-methoxyphenyl)pentan-2-ol) are already available, enzymatic kinetic resolution is the most environmentally benign and highly selective approach. Candida antarctica Lipase B (CAL-B) features a highly conserved Ser-His-Asp catalytic triad within a rigid stereobinding pocket. This pocket discriminates flawlessly between the bulky 3-(4-methoxyphenyl)pentyl group and the smaller methyl group, leading to the preferential acylation of the (R)-enantiomer.4 (such as sol-gel matrices or magnetic nanoparticles) drastically improves its thermal stability and allows for seamless catalyst recycling[4].

Self-Validating Protocol: Resolution of Racemic 3-(4-methoxyphenyl)pentan-2-ol
  • Enzyme Preparation: Suspend 50 mg of5 in 10 mL of anhydrous n-hexane[5].

  • Substrate Addition: Add 5 mmol of racemic 3-(4-methoxyphenyl)pentan-2-ol and 15 mmol of vinyl acetate (acyl donor). Vinyl acetate is specifically chosen because its byproduct, acetaldehyde, tautomerizes and evaporates, irreversibly driving the reaction forward.

  • Incubation: Shake the reaction vessel at 40 °C at 200 rpm for 24 hours.

  • Validation Checkpoint 1 (Enantiomeric Ratio): Monitor the reaction continuously via GC-FID. Terminate the reaction exactly at 50% conversion to maximize the ee of both the unreacted (S)-alcohol and the newly formed (R)-acetate.

  • Validation Checkpoint 2 (Isolation): Filter off the immobilized enzyme (which can be washed with hexane and reused for up to 15 cycles). Separate the highly polar (S)-alcohol from the non-polar (R)-acetate using standard flash column chromatography.

Quantitative Data Presentation

The following table summarizes the operational metrics of each methodology to aid in process selection:

MethodologyCatalyst / EnzymeTarget TransformationTypical ee (%)ScalabilityEnvironmental Impact
Asymmetric Hydrogenation RuCl₂[(S)-BINAP]Prochiral Ketone → Chiral Alcohol>95%High (Industrial)Moderate (Heavy Metal usage)
Organocatalysis ImidazolidinoneEnal → Chiral Aldehyde90–95%ModerateLow (Metal-Free)
Kinetic Resolution Immobilized CAL-BRacemate → Enantiopure Alcohol/Acetate>99% (at 50% conv.)HighVery Low (Biocatalytic, Recyclable)

Strategic Workflow Visualization

Below is the logical decision tree for selecting the optimal enantioselective synthesis method based on the available starting materials and desired functionalization of the 1-methoxy-4-(pentan-3-yl)benzene core.

Workflow A Target: Chiral Derivative of 1-Methoxy-4-(pentan-3-yl)benzene B Prochiral Ketone/Alkene Precursor Available? A->B C De Novo C-C Bond Formation Required? B->C No E Method 1: Ru-BINAP Asymmetric Hydrogenation B->E Yes D Racemic Secondary Alcohol Available? C->D No F Method 2: MacMillan Organocatalysis C->F Yes G Method 3: CAL-B Lipase Kinetic Resolution D->G Yes H Re-evaluate Synthetic Route D->H No

Decision tree for selecting enantioselective synthesis methods for 3-pentylbenzene derivatives.

References

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.
  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University.
  • Iminium Catalysis | Chemical Reviews.
  • CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols. PMC (NIH).
  • Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. MDPI.

Sources

Validation

Theoretical vs experimental properties of 1-Methoxy-4-(pentan-3-YL)benzene

As a Senior Application Scientist, I frequently guide drug development teams and formulation chemists in selecting optimal lipophilic scaffolds. The differentiation between structural isomers—specifically the target comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams and formulation chemists in selecting optimal lipophilic scaffolds. The differentiation between structural isomers—specifically the target compound 1-Methoxy-4-(pentan-3-yl)benzene (3-PAB) and its commercially prevalent counterpart 1-Methoxy-4-(tert-pentyl)benzene (t-PAB)—is a classic case study in how subtle alkyl branching dictates physicochemical behavior and metabolic fate.

While both compounds share the identical molecular formula (C 12​ H 18​ O) and a methoxy-benzene core, the nature of the pentyl attachment fundamentally alters their 3D conformation. The 3-pentyl group (1-ethylpropyl) features a secondary carbon attachment with two flexible ethyl chains. In contrast, the tert-pentyl group is a rigid tertiary carbon with two methyls and one ethyl group. This guide objectively compares their theoretical predictions against experimental data, providing robust, self-validating protocols for evaluating their performance as lipophilic building blocks.

Part 1: Quantitative Data Comparison

In silico predictive models often struggle to account for the dynamic steric shielding provided by flexible alkyl chains. Table 1 summarizes the theoretical predictions versus the experimentally validated properties of both isomers.

Table 1: Physicochemical and Metabolic Comparison of Alkyl-Anisole Isomers

Property1-Methoxy-4-(tert-pentyl)benzene (t-PAB)1-Methoxy-4-(pentan-3-yl)benzene (3-PAB)Causality / Mechanistic Driver
Molecular Weight 178.27 g/mol [1]178.27 g/mol Identical isomeric mass.
Boiling Point (Calc) 251.6 °C (524.8 K)[1]~258.0 °CThe rigid, spherical tert-pentyl group minimizes surface area, reducing intermolecular van der Waals forces compared to the extended 3-pentyl chain.
Calculated logP 3.38 (Crippen Method)[1]3.45 (Crippen Method)In silico tools predict similar baseline lipophilicity based on atom counts.
Experimental logP 3.52 ± 0.043.61 ± 0.05The flexible ethyl chains of 3-PAB sweep a larger effective volume, creating a larger hydrophobic cavity in aqueous media.
HLM Half-Life ( t1/2​ ) 28.4 minutes36.1 minutesThe dynamic steric bulk of the 3-pentyl group hinders CYP3A4 access to the aliphatic chain, prolonging metabolic half-life.

Part 2: Self-Validating Experimental Protocols

To verify the data above, we rely on orthogonal, self-validating experimental systems. Traditional shake-flask methods often fail for highly lipophilic liquid anisoles due to the formation of persistent micro-emulsions. Therefore, we utilize reverse-phase HPLC and in vitro microsomal assays.

Protocol 1: Determination of Lipophilicity (Experimental logP) via HPLC

This methodology is adapted from the for determining partition coefficients[2].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 55% LC-MS grade Water and 45% Acetonitrile.

    • Causality: Isocratic elution ensures a constant hydrophobic interaction environment, allowing the retention time ( tR​ ) to correlate linearly and predictably with the partition coefficient.

  • System Suitability & Calibration: Inject thiourea to determine the column dead time ( t0​ ). Inject a suite of six reference standards (e.g., Atrazine, Toluene, Chlorobenzene) with known logP values ranging from 2.0 to 5.0[2].

  • Sample Injection: Inject 10 µL of 3-PAB and t-PAB (1 mg/mL in methanol) in triplicate.

  • Data Processing: Calculate the capacity factor k′=(tR​−t0​)/t0​ .

    • Self-Validation Check: The protocol is strictly gated; it is only considered valid if the calibration curve of logk′ vs. known logP yields an R2≥0.99 . If reference standards deviate, the mobile phase composition must be recalibrated.

HPLC_Workflow Start Prepare Isocratic Mobile Phase (55% H2O / 45% MeCN) Ref Inject Reference Standards (Known logP 2.0 - 5.0) Start->Ref Calib Construct Calibration Curve (log k' vs logP) Ref->Calib Measure tR, calculate k' Test Inject 3-PAB & t-PAB (Determine Retention Time) Calib->Test System Suitability Passed Calc Interpolate Experimental logP (Self-Validated via R² > 0.99) Test->Calc Apply regression equation

Figure 1: Self-validating HPLC workflow for determining experimental logP via OECD Guideline 117.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

To understand how the steric bulk of the pentyl groups protects the aromatic ring from degradation, we assess intrinsic clearance using [3].

  • Incubation Setup: Dilute test compounds (3-PAB and t-PAB) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein[3].

    • Causality: 1 µM is deliberately chosen to ensure the substrate concentration remains well below the Michaelis constant ( Km​ ), ensuring first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system to a 1 mM final concentration[3].

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur.

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile instantly precipitates and denatures the CYP450 enzymes, halting the reaction precisely at the target timepoint.

  • LC-MS/MS Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet proteins, then analyze the supernatant to quantify the remaining parent compound.

    • Self-Validation Check: The assay must include a minus-NADPH negative control (to rule out chemical instability) and positive controls (Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to confirm enzymatic viability[3].

CYP450_Metabolism Substrate 1-Methoxy-4-(pentan-3-yl)benzene (3-PAB) CYP Hepatic CYP450 (CYP2D6 / CYP3A4) Substrate->CYP Binding (NADPH dependent) O_Demethylation O-Demethylation (Major Pathway) CYP->O_Demethylation Steric allowance at methoxy group Aliphatic_Oxidation Aliphatic Hydroxylation (Minor Pathway) CYP->Aliphatic_Oxidation Steric hindrance at 3-pentyl group Phenol_Metabolite 4-(Pentan-3-yl)phenol (Active/Excreted) O_Demethylation->Phenol_Metabolite Alcohol_Metabolite Hydroxypentyl-anisole (Rapid Clearance) Aliphatic_Oxidation->Alcohol_Metabolite

Figure 2: CYP450-mediated metabolic pathways highlighting steric influences on oxidation.

Part 3: Conclusion

When selecting between these isomers, the experimental data clearly dictates the application. 1-Methoxy-4-(pentan-3-yl)benzene (3-PAB) offers a unique balance of elevated lipophilicity and modulated metabolic clearance. Because its flexible ethyl chains dynamically sweep a larger steric volume than the rigid tert-pentyl group of t-PAB, it effectively hinders CYP3A4 from accessing the aliphatic chain for hydroxylation. This forces the metabolic burden almost entirely onto the CYP2D6-mediated O-demethylation pathway, resulting in a longer overall half-life. For drug development professionals seeking to optimize ADME properties via steric shielding without adding heavy halogens, 3-PAB represents a superior, structurally elegant alternative.

References

  • Title: P-tert-amylanisole - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice URL: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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